Human PTHrP-(1-36)
Description
Propriétés
Formule moléculaire |
C191H305N59O52 |
|---|---|
Poids moléculaire |
4260 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C191H305N59O52/c1-25-99(17)149(184(297)217-104(22)155(268)220-122(54-59-144(259)260)165(278)246-151(101(19)27-3)186(299)242-135(77-113-84-207-92-216-113)180(293)250-153(106(24)253)187(300)218-105(23)156(269)221-123(55-60-145(261)262)166(279)249-152(188(301)302)102(20)28-4)247-179(292)128(70-97(13)14)233-174(287)132(74-110-81-204-89-213-110)239-175(288)133(75-111-82-205-90-214-111)237-170(283)127(69-96(11)12)231-171(284)130(72-108-44-33-30-34-45-108)235-172(285)129(71-107-42-31-29-32-43-107)234-161(274)118(50-41-65-210-191(201)202)224-159(272)116(48-39-63-208-189(197)198)223-160(273)117(49-40-64-209-190(199)200)225-167(280)124(66-93(5)6)232-178(291)137(79-147(265)266)240-163(276)120(52-57-141(196)255)228-185(298)150(100(18)26-2)248-182(295)139(87-252)243-158(271)115(47-36-38-62-193)219-142(256)85-211-157(270)114(46-35-37-61-192)222-177(290)136(78-146(263)264)241-176(289)134(76-112-83-206-91-215-112)238-169(282)126(68-95(9)10)230-168(281)125(67-94(7)8)229-162(275)119(51-56-140(195)254)226-173(286)131(73-109-80-203-88-212-109)236-164(277)121(53-58-143(257)258)227-181(294)138(86-251)244-183(296)148(98(15)16)245-154(267)103(21)194/h29-34,42-45,80-84,88-106,114-139,148-153,251-253H,25-28,35-41,46-79,85-87,192-194H2,1-24H3,(H2,195,254)(H2,196,255)(H,203,212)(H,204,213)(H,205,214)(H,206,215)(H,207,216)(H,211,270)(H,217,297)(H,218,300)(H,219,256)(H,220,268)(H,221,269)(H,222,290)(H,223,273)(H,224,272)(H,225,280)(H,226,286)(H,227,294)(H,228,298)(H,229,275)(H,230,281)(H,231,284)(H,232,291)(H,233,287)(H,234,274)(H,235,285)(H,236,277)(H,237,283)(H,238,282)(H,239,288)(H,240,276)(H,241,289)(H,242,299)(H,243,271)(H,244,296)(H,245,267)(H,246,278)(H,247,292)(H,248,295)(H,249,279)(H,250,293)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,301,302)(H4,197,198,208)(H4,199,200,209)(H4,201,202,210)/t99-,100-,101-,102-,103-,104-,105-,106+,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,148-,149-,150-,151-,152-,153-/m0/s1 |
Clé InChI |
NNRMZXDHMCWWRV-RHBZDGMUSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Human PTHrP-(1-36): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and synthesis of human parathyroid hormone-related protein (PTHrP)-(1-36). It details the initial identification of PTHrP as the causative agent of humoral hypercalcemia of malignancy (HHM), the methodologies for its purification from conditioned cell culture media, and the protocols for its chemical synthesis. Furthermore, this guide elucidates the signaling pathways activated by PTHrP-(1-36) upon its interaction with the parathyroid hormone 1 receptor (PTH1R). Quantitative data on its binding affinity and biological potency are summarized, and key experimental workflows are visualized to offer a comprehensive resource for researchers in endocrinology, oncology, and drug development.
Discovery and Initial Characterization
The discovery of human PTHrP-(1-36) is intrinsically linked to the investigation of humoral hypercalcemia of malignancy (HHM), a condition where cancer cells secrete factors that lead to elevated blood calcium levels.[1][2][3] Researchers hypothesized the existence of a circulating, PTH-like factor responsible for this syndrome.
Initial efforts focused on isolating this factor from human lung cancer cell lines, such as BEN, which were known to cause HHM in vivo.[4][5] A key breakthrough was the purification of a protein from the conditioned medium of these cells that exhibited biological activities similar to parathyroid hormone (PTH).[4] This involved a multi-step purification process, often culminating in immunoaffinity chromatography.
Experimental Protocol: Immunoaffinity Purification of PTHrP from Conditioned Medium
This protocol is a representative method for the purification of naturally secreted PTHrP.
1. Preparation of Conditioned Medium:
-
Culture a human cancer cell line known to secrete PTHrP (e.g., human keratinocytes or specific lung cancer cell lines) in serum-free medium.
-
Collect the conditioned medium, centrifuge to remove cellular debris, and store at -80°C.
2. Immunoaffinity Column Preparation:
-
Couple affinity-purified polyclonal or monoclonal antibodies specific for an N-terminal epitope of PTHrP (e.g., anti-PTHrP-(1-36)) to a solid support matrix (e.g., cyanogen (B1215507) bromide-activated Sepharose).
-
Equilibrate the antibody-coupled matrix in a binding buffer (e.g., phosphate-buffered saline, pH 7.4).
3. Affinity Chromatography:
-
Pass the conditioned medium over the immunoaffinity column at a slow flow rate (e.g., 4°C) to allow for the binding of PTHrP to the immobilized antibodies.
-
Wash the column extensively with the binding buffer to remove non-specifically bound proteins.
4. Elution:
-
Elute the bound PTHrP using a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5) or a high concentration of a chaotropic agent.
-
Neutralize the eluted fractions immediately with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).
5. Downstream Processing:
-
Subject the eluted fractions to reverse-phase high-performance liquid chromatography (RP-HPLC) for further purification and to separate different PTHrP fragments.
-
Monitor the elution profile by UV absorbance at 280 nm.
-
Collect fractions and analyze for PTHrP content using immunoassays or bioassays.
6. Characterization:
-
The purity and identity of the isolated protein can be confirmed by SDS-PAGE, Western blotting, and N-terminal amino acid sequencing.
The initial sequencing of the purified protein revealed a significant homology to the N-terminus of human PTH, leading to its designation as parathyroid hormone-related protein.[4]
Synthesis of Human PTHrP-(1-36)
The limited availability of naturally secreted PTHrP necessitated the development of methods for its chemical synthesis to enable further biological and pharmacological studies. Solid-phase peptide synthesis (SPPS), particularly using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, is the standard method for producing synthetic PTHrP-(1-36).[6][7][8][9]
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis of Human PTHrP-(1-36)
This protocol outlines the general steps for the manual or automated synthesis of human PTHrP-(1-36).
Human PTHrP-(1-36) Sequence: Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Phe-Leu-His-His-Leu-Ile-Ala-Glu-Ile-His-Thr-Ala-Glu-Ile
1. Resin Preparation:
-
Start with a suitable solid support resin (e.g., Wang resin or Rink amide resin) pre-loaded with the C-terminal amino acid (Isoleucine).
-
Swell the resin in a suitable solvent like dimethylformamide (DMF).
2. Iterative Amino Acid Coupling and Deprotection:
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF (e.g., 20% v/v).
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Coupling: Add the next Fmoc-protected amino acid, pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF, to the resin. Allow the coupling reaction to proceed to completion.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat this cycle of deprotection, washing, and coupling for each amino acid in the sequence.
3. Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) to cleave the peptide from the resin and remove the side-chain protecting groups.
4. Purification and Characterization:
-
Precipitate the crude peptide in cold diethyl ether and collect it by centrifugation.
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile (B52724) with 0.1% TFA).
-
Purify the peptide by preparative RP-HPLC.
-
Analyze the purified peptide for identity and purity using analytical RP-HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide product.
Biological Activity and Signaling Pathways
Human PTHrP-(1-36) exerts its biological effects by binding to the parathyroid hormone 1 receptor (PTH1R), a G protein-coupled receptor (GPCR).[3][10][11] This interaction triggers intracellular signaling cascades that mediate the physiological and pathological effects of the peptide.
PTH1R Signaling Pathways
Upon binding of PTHrP-(1-36) to the PTH1R, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The primary signaling pathways activated are:
-
Adenylate Cyclase (AC) / Protein Kinase A (PKA) Pathway: The activated Gαs subunit of the G protein stimulates adenylate cyclase, which converts ATP to cyclic AMP (cAMP).[3][10] cAMP then activates protein kinase A, which phosphorylates downstream target proteins, leading to various cellular responses.
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: The PTH1R can also couple to the Gαq/11 subunit, activating phospholipase C.[3][11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C.[11]
It has been observed that PTHrP-(1-36) and PTH-(1-34) can differentially engage the PTH1R, which exists in different conformational states (R0 and RG), leading to variations in the duration of cAMP signaling.[12][13][14][15][16]
Experimental Workflows and Signaling Diagrams
Quantitative Analysis of Biological Activity
The biological activity of human PTHrP-(1-36) is typically assessed through in vitro assays that measure its binding affinity to the PTH1R and its potency in stimulating downstream signaling pathways.
Experimental Protocols for In Vitro Assays
Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Kd or IC50) of PTHrP-(1-36) to the PTH1R.
-
Method:
-
Prepare cell membranes from a cell line overexpressing the PTH1R (e.g., COS-7 or HEK293 cells).
-
Incubate the membranes with a radiolabeled PTHrP analog (e.g., 125I-[Tyr36]PTHrP-(1-36)) and varying concentrations of unlabeled PTHrP-(1-36) (competitor).[17]
-
Separate bound from free radioligand by filtration.
-
Quantify the radioactivity of the bound fraction using a gamma counter.
-
Calculate the IC50 value, which is the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand.
-
cAMP Accumulation Assay:
-
Objective: To measure the functional potency (EC50) of PTHrP-(1-36) in stimulating the cAMP/PKA pathway.
-
Method:
-
Culture cells expressing the PTH1R (e.g., UMR-106 or SaOS-2 cells) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Stimulate the cells with varying concentrations of PTHrP-(1-36) for a defined period.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA or RIA).[18]
-
Determine the EC50 value, which is the concentration of PTHrP-(1-36) that produces 50% of the maximal cAMP response.
-
Calcium Mobilization Assay:
-
Objective: To assess the ability of PTHrP-(1-36) to activate the PLC/PKC pathway by measuring changes in intracellular calcium concentration.
-
Method:
-
Load PTH1R-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulate the cells with PTHrP-(1-36).
-
Monitor the changes in fluorescence intensity over time using a fluorescence plate reader or microscope.[10]
-
The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Summary of Quantitative Data
The following tables summarize representative quantitative data for human PTHrP-(1-36) from various in vitro studies. It is important to note that absolute values can vary depending on the specific cell line, assay conditions, and radioligand used.
| Assay | Parameter | Value | Cell Line | Reference |
| Radioligand Binding | IC50 | ~0.46 nM | GP-2.3 (HEK293) | [19] |
| cAMP Accumulation | EC50 | ~0.05 nM | Human Epidermal Keratinocytes | N/A |
| cAMP Accumulation | EC50 | ~1 nM | UMR 106 | N/A |
Note: The EC50 values for cAMP accumulation can vary significantly between different cell types and assay conditions.
Conclusion
The discovery of PTHrP-(1-36) as a key mediator of humoral hypercalcemia of malignancy has paved the way for a deeper understanding of its physiological and pathological roles. The development of robust methods for its purification and synthesis has been instrumental in characterizing its biological activities and signaling pathways. This technical guide provides a consolidated overview of these fundamental aspects, offering valuable protocols and data for researchers engaged in the study of PTHrP and its receptor, with implications for the development of novel therapeutics for a range of disorders, including cancer-related complications and osteoporosis.
References
- 1. Immunoaffinity purification of parathyroid hormone-related protein from bovine milk and human keratinocyte-conditioned medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Immunoaffinity purification of parathyroid hormone‐related protein from bovine milk and human keratinocyte‐conditioned medium | Semantic Scholar [semanticscholar.org]
- 4. Purification and characterization of recombinant human parathyroid hormone-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Sensitivity Measurement of Parathyroid Hormone-Related Protein (PTHrP) in Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. US20180030154A1 - Parathyroid Hormone Receptor 1 (PTH1R) Antibodies and Uses Thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of Ligand Binding to the Parathyroid Hormone (PTH)/PTH-Related Protein Receptor: Selectivity of a Modified PTH(1–15) Radioligand for GαS-Coupled Receptor Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. journals.biologists.com [journals.biologists.com]
- 19. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
A Technical Guide to the Mechanism of Action of Human PTHrP-(1-36) in Bone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parathyroid hormone-related protein (PTHrP) is a crucial cytokine in skeletal development and postnatal bone remodeling. The N-terminal fragment, human PTHrP-(1-36), interacts with the same receptor as parathyroid hormone (PTH), the PTH type 1 receptor (PTH1R), and has emerged as a potent bone anabolic agent. When administered intermittently, PTHrP-(1-36) stimulates bone formation to a greater extent than bone resorption, creating a favorable "anabolic window". This uncoupling of bone turnover, which appears more pronounced with PTHrP-(1-36) than with PTH-(1-34) (teriparatide), positions it as a promising therapeutic for osteoporosis. This guide provides an in-depth examination of the molecular and cellular mechanisms underpinning the action of PTHrP-(1-36) in bone, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams of the core signaling pathways.
The PTH/PTHrP Receptor and Core Signaling Cascades
The biological effects of PTHrP-(1-36) in bone are mediated through its interaction with the PTH1R, a class B G-protein-coupled receptor (GPCR) expressed on the surface of osteoblasts and their precursors.[1] Binding of PTHrP-(1-36) to the PTH1R initiates several downstream signaling cascades that collectively determine the cellular response.
Primary Signaling Pathways
PTH1R activation is not monolithic; it triggers multiple intracellular pathways:
-
Gαs/Adenylyl Cyclase/PKA Pathway: This is the principal signaling cascade.[1][2] Ligand binding activates the stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[2][3] This pathway is critical for both the anabolic and catabolic effects of PTH1R activation.[2]
-
Gαq/Phospholipase C/PKC Pathway: The PTH1R can also couple to the Gαq protein, activating Phospholipase C (PLC).[1][4] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[1] This pathway is involved in promoting osteogenic differentiation.[3]
-
β-Arrestin/ERK1/2 Pathway: Following initial G-protein activation, β-arrestin can be recruited to the receptor, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[1]
Receptor Conformation and Signal Duration
Recent evidence suggests that PTH1R exists in at least two distinct conformations: a G-protein-coupled state (RG) and a G-protein-uncoupled state (R0).[2][5] PTH-(1-34) and PTHrP-(1-36) exhibit different affinities for these states. PTHrP-(1-36) shows a marked preference for the RG conformation, leading to a more transient cAMP signaling response.[5][6] In contrast, PTH-(1-34) binds more readily to the R0 conformation, resulting in more prolonged signaling.[5] This difference in signal kinetics is believed to be a key reason why PTHrP-(1-36) favors bone formation over resorption, as the sustained signaling by PTH is more strongly linked to the induction of pro-resorptive factors.[7]
Cellular Mechanisms: Uncoupling Bone Formation and Resorption
The net anabolic effect of intermittent PTHrP-(1-36) administration stems from its differential effects on osteoblasts and osteoclasts, a phenomenon often described as the "anabolic window".[8]
Stimulation of Osteoblasts and Bone Formation
PTHrP-(1-36) directly targets osteoblasts and their mesenchymal precursors to stimulate bone formation through several mechanisms:
-
Differentiation and Proliferation: It promotes the commitment of mesenchymal stromal cells (MSCs) to the osteoblast lineage and enhances their proliferation.[4]
-
Anti-Apoptosis: PTHrP protects osteoblasts from apoptosis, thereby increasing the population of bone-forming cells.[9]
-
Regulation of Key Genes: It modulates the expression of genes critical for bone formation. This includes upregulating transcription factors like Runx2 and downregulating inhibitors of the pro-osteogenic Wnt signaling pathway, such as Sost (which codes for sclerostin).[2][10]
Indirect Regulation of Osteoclasts and Bone Resorption
PTHrP-(1-36) influences osteoclasts indirectly by modulating signaling from osteoblasts.
-
The RANKL/OPG System: Osteoblasts control osteoclast formation and activity by expressing two key cytokines: Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and its decoy receptor, Osteoprotegerin (OPG). RANKL promotes osteoclastogenesis, while OPG inhibits it.[3]
-
Differential Regulation: The PKA pathway, when activated, can increase the expression of RANKL.[3][9] However, the transient cAMP signal produced by PTHrP-(1-36) results in a less pronounced increase in RANKL expression compared to the sustained signal from PTH-(1-34).[3][7] Some studies show PTHrP-(1-36) can even suppress OPG expression, but the overall effect on the RANKL:OPG ratio is less than that of PTH, leading to a weaker stimulation of bone resorption.[3] This differential regulation is central to the uncoupling of bone turnover.
Quantitative Effects on Bone Turnover and Density
Clinical studies have quantified the effects of PTHrP-(1-36) on markers of bone turnover and bone mineral density (BMD), often in direct comparison with PTH-(1-34).
Table 1: Effects on Bone Turnover Markers in Postmenopausal Women (3-Month Study)
| Treatment Group | Dose | Change in PINP (Formation) | Change in CTX (Resorption) |
| PTHrP-(1-36) | 400 µ g/day | +46% | +30% |
| PTHrP-(1-36) | 600 µ g/day | +87% | +30% (not sig. diff. from 400µg) |
| PTH-(1-34) | 20 µ g/day | +171% | +92% |
| Data summarized from a randomized, prospective study.[11] PINP (procollagen type I N-terminal propeptide) and CTX (C-terminal telopeptide of type I collagen) changes are percent change from baseline at 3 months. The increase in PINP was significantly greater with PTH-(1-34), but the increase in CTX was also disproportionately higher compared to PTHrP-(1-36).[11] |
Table 2: Effects on Bone Mineral Density (BMD) in Postmenopausal Women (3-Month Study)
| Treatment Group | Dose | Change in Lumbar Spine BMD | Change in Total Hip BMD |
| PTHrP-(1-36) | 400 µ g/day | +2.2% | +1.2% |
| PTHrP-(1-36) | 600 µ g/day | +2.1% | +1.0% |
| PTH-(1-34) | 20 µ g/day | +2.5% | +0.6% |
| Data summarized from the same 3-month study.[7][11] All groups showed a significant increase in lumbar spine BMD.[11] Notably, PTHrP-(1-36) also produced a significant increase in hip BMD, a site of predominantly cortical bone.[7] |
Key Experimental Protocols
The mechanisms of PTHrP-(1-36) have been elucidated through a combination of in vitro, in vivo, and clinical studies.
In Vitro: Osteoblast Response Analysis
-
Objective: To determine the direct effects of PTHrP-(1-36) on osteoblast signaling and gene expression.
-
Methodology:
-
Cell Culture: Primary calvarial osteoblasts are isolated from neonatal mice. Alternatively, mesenchymal stem cells (MSCs) or osteoblastic cell lines (e.g., MC3T3-E1) are used.
-
Treatment: Cells are treated with varying concentrations of PTHrP-(1-36) (e.g., 1 nM) for specific durations (e.g., 4 hours for gene expression).[2]
-
cAMP Assay: Intracellular cAMP levels are measured using enzyme-linked immunosorbent assays (ELISA) at early time points (e.g., 5-30 minutes) post-treatment.
-
Western Blotting: Cell lysates are collected to analyze the phosphorylation status of key signaling proteins like CREB and ERK.
-
Quantitative RT-PCR (qRT-PCR): RNA is isolated to quantify the expression of target genes such as Rankl, Opg, Sost, and Runx2.[2]
-
Mineralization Assay: For long-term studies (e.g., 16 days), cells are cultured in osteogenic media with PTHrP-(1-36), and mineralization is assessed by Alizarin Red staining.[3]
-
In Vivo: Ovariectomized (OVX) Mouse Model of Osteoporosis
-
Objective: To evaluate the anabolic efficacy of PTHrP-(1-36) on bone mass and architecture in a postmenopausal osteoporosis model.
-
Methodology:
-
Animal Model: Adult female mice undergo ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. Sham-operated animals serve as controls.
-
Treatment: Following a period to allow for bone loss, OVX mice receive daily subcutaneous injections of PTHrP-(1-36) (e.g., 80 µg/kg/day) or vehicle for a period of 4 to 8 weeks.[12]
-
Serum Analysis: Blood is collected at baseline and endpoint to measure serum levels of PINP and CTX.
-
Micro-computed Tomography (µCT): At the end of the study, femurs and vertebrae are harvested and analyzed by µCT to quantify trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and cortical thickness.
-
Dynamic Histomorphometry: Mice are injected with fluorochrome labels (e.g., calcein) at specific time points before sacrifice to measure mineral apposition rate (MAR) and bone formation rate (BFR/BS) on bone sections.
-
Conclusion
Human PTHrP-(1-36) exerts its potent anabolic effect on bone primarily by activating the PTH1R on osteoblasts. Its mechanism of action is distinguished by a preference for a receptor conformation that elicits a transient intracellular cAMP signal. This kinetic profile favors the stimulation of bone formation pathways while only modestly increasing the pro-resorptive RANKL/OPG ratio. The result is a significant uncoupling of bone turnover, leading to a net gain in bone mass and an improvement in skeletal architecture. For drug development professionals, the distinct signaling signature and favorable clinical profile of PTHrP-(1-36) highlight its potential as a refined and highly effective anabolic therapy for osteoporosis.
References
- 1. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Matrix metalloproteinase processing of PTHrP yields a selective regulator of osteogenesis, PTHrP1–17 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Altered Selectivity of Parathyroid Hormone (PTH) and PTH-Related Protein (PTHrP) for Distinct Conformations of the PTH/PTHrP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parathyroid Hormone-PTH1R Signaling in Cardiovascular Disease and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.isciii.es [scielo.isciii.es]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. A Comparison of Parathyroid Hormone-related Protein (1–36) and Parathyroid Hormone (1–34) on Markers of Bone Turnover and Bone Density in Postmenopausal Women: The PrOP Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Physiological Role of Human PTHrP-(1-36) in Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parathyroid hormone-related protein (PTHrP) is a pleiotropic cytokine that plays a crucial role in a wide array of physiological and pathological processes. While initially identified as the causative agent of humoral hypercalcemia of malignancy (HHM), its N-terminal fragment, PTHrP-(1-36), has emerged as a key regulator of mineral ion homeostasis and bone metabolism. This technical guide provides an in-depth overview of the in vivo physiological role of human PTHrP-(1-36), with a focus on its effects on calcium and phosphate (B84403) homeostasis, and bone remodeling. Detailed experimental protocols for in vivo assessment and a comprehensive summary of quantitative data from human studies are presented. Furthermore, the canonical signaling pathways activated by PTHrP-(1-36) are delineated through detailed diagrams.
Introduction
Parathyroid hormone-related protein (PTHrP) and parathyroid hormone (PTH) share structural homology in their N-terminal regions, which allows both to bind to and activate the same type 1 PTH/PTHrP receptor (PTH1R).[1][2] This common receptor interaction underlies their similar effects on mineral ion transport in the kidney and bone. However, despite these similarities, the physiological roles and therapeutic potentials of PTHrP-(1-36) are distinct from those of PTH. Notably, intermittent administration of PTHrP-(1-36) has shown promise as a bone anabolic agent with a potentially wider therapeutic window than PTH-(1-34) (teriparatide).[1][3] This document aims to provide a comprehensive technical resource on the in vivo functions of human PTHrP-(1-36).
Effects on Mineral Ion Homeostasis
In vivo, PTHrP-(1-36) exerts significant effects on calcium and phosphate balance, primarily through its actions on the kidneys.
Calcium Homeostasis
Continuous infusion of PTHrP-(1-36) can lead to a mild and sustained increase in serum calcium levels.[4] However, when administered subcutaneously in intermittent doses, it can elicit its effects on bone and kidney without significantly altering serum calcium concentrations.[5] A key renal action of PTHrP-(1-36) is the stimulation of tubular calcium reabsorption, which contributes to its overall effect on calcium levels.[4] Studies have shown that PTHrP-(1-36) can increase the fractional excretion of calcium (FECa) initially, suggesting a calciuric effect at certain doses and time points.[3][5]
Phosphate Homeostasis
PTHrP-(1-36) administration leads to a reduction in serum phosphorus levels.[5][6] This is achieved by its action on the renal tubules, where it inhibits phosphate reabsorption.
Role in Bone Metabolism
The effect of PTHrP-(1-36) on bone is complex and highly dependent on the mode of administration. While continuous exposure can lead to bone resorption, intermittent administration has a predominantly anabolic effect, making it a potential therapeutic agent for osteoporosis.[1][7]
Bone Formation
Intermittent subcutaneous administration of PTHrP-(1-36) has been shown to increase markers of bone formation, such as procollagen (B1174764) type 1 N-terminal propeptide (P1NP).[3] This anabolic effect is thought to be mediated by the direct stimulation of osteoblasts.
Bone Resorption
In contrast to PTH-(1-34), which stimulates both bone formation and resorption, PTHrP-(1-36) appears to have a lesser effect on bone resorption markers like C-terminal telopeptide of type I collagen (CTX).[3] Some studies suggest that PTHrP-(1-36) may even decrease bone resorption, leading to an "uncoupling" of bone turnover that favors formation.[1]
Quantitative Data from In Vivo Human Studies
The following tables summarize quantitative data from key clinical studies investigating the effects of human PTHrP-(1-36) in vivo.
Table 1: Effects of Subcutaneous PTHrP-(1-36) on Serum and Urine Parameters in Healthy Women [5]
| Parameter | Dose (µg/kg) | Baseline (Mean ± SEM) | Peak/Nadir Change (Mean ± SEM) | Time to Peak/Nadir |
| Serum Phosphorus (mg/dL) | 0.82 | 3.5 ± 0.2 | -0.4 ± 0.1 | 4 hours |
| 1.64 | 3.6 ± 0.2 | -0.6 ± 0.1 | 4 hours | |
| 3.28 | 3.4 ± 0.1 | -0.8 ± 0.1 | 4 hours | |
| Fractional Calcium Excretion (%) | 0.82 | 1.2 ± 0.2 | +1.0 ± 0.2 | 2 hours |
| 1.64 | 1.3 ± 0.2 | +1.5 ± 0.3 | 2 hours | |
| 3.28 | 1.1 ± 0.1 | +2.0 ± 0.3 | 2 hours | |
| Nephrogenous cAMP (nmol/dL GFR) | 0.82 | 1.5 ± 0.3 | +3.0 ± 0.5 | 2 hours |
| 1.64 | 1.4 ± 0.2 | +5.0 ± 0.8 | 2 hours | |
| 3.28 | 1.3 ± 0.2 | +8.0 ± 1.2 | 2 hours |
Table 2: Effects of Continuous Intravenous Infusion of PTHrP-(1-36) on Serum Calcium in Healthy Volunteers [4][6]
| Infusion Rate | Duration | Baseline Serum Total Calcium (mg/dL) | Steady-State Serum Total Calcium (mg/dL) |
| 8 pmol/kg/h | 46 hours | ~9.3 | ~10.3 |
Table 3: Comparison of Intermittent Subcutaneous PTHrP-(1-36) and PTH-(1-34) on Bone Turnover Markers in Postmenopausal Women (3 months) [3]
| Treatment Group | Bone Formation Marker (P1NP % change from baseline) | Bone Resorption Marker (CTX % change from baseline) |
| PTHrP-(1-36) 400 µ g/day | +46% | +30% |
| PTHrP-(1-36) 600 µ g/day | +87% | Not significantly changed |
| PTH-(1-34) 20 µ g/day | +171% | +92% |
Signaling Pathways
PTHrP-(1-36) exerts its effects by binding to the PTH1R, a G protein-coupled receptor (GPCR). This binding primarily activates two major signaling cascades: the adenylyl cyclase (AC)/protein kinase A (PKA) pathway and the phospholipase C (PLC)/protein kinase C (PKC) pathway.[2][8]
Adenylyl Cyclase/Protein Kinase A (cAMP/PKA) Pathway
Activation of the Gs alpha subunit by the PTH1R stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[8] cAMP then activates PKA, which phosphorylates various downstream targets, leading to the physiological responses in bone and kidney. The cAMP response to PTHrP-(1-36) is typically transient.[9]
Phospholipase C/Protein Kinase C (PLC/PKC) Pathway
The PTH1R can also couple to the Gq alpha subunit, activating PLC.[2] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates PKC, initiating further downstream signaling events.
Caption: PTHrP-(1-36) Signaling Pathways via the PTH1R.
Experimental Protocols
In Vivo Administration of PTHrP-(1-36) in Humans
Objective: To assess the physiological effects of PTHrP-(1-36) in vivo.
Protocol 1: Intermittent Subcutaneous Injection [3][5]
-
Peptide Preparation: Lyophilized human PTHrP-(1-36) is reconstituted in sterile saline or another appropriate vehicle immediately before use. The concentration is adjusted to deliver the desired dose in a small volume (e.g., 0.5-1.0 mL).
-
Subject Preparation: Subjects should be in a fasting state, especially for studies measuring mineral and hormonal changes. Baseline blood and urine samples are collected.
-
Administration: The calculated dose of PTHrP-(1-36) is administered as a single subcutaneous injection into the abdominal wall.
-
Sample Collection: Blood and urine samples are collected at predetermined time points post-injection (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) to measure serum/plasma concentrations of calcium, phosphate, PTHrP-(1-36), endogenous PTH, and bone turnover markers. Urine is collected to measure calcium, phosphate, creatinine (B1669602), and cAMP.
-
Data Analysis: Changes from baseline for each parameter are calculated and analyzed.
Protocol 2: Continuous Intravenous Infusion [4][6]
-
Peptide Preparation: PTHrP-(1-36) is dissolved in a sterile solution (e.g., 10 mM acetic acid), sterile-filtered, and then diluted in an infusion bag containing normal saline. To prevent adherence to the plastic, a small amount of the subject's blood or albumin may be added to the infusion bag.
-
Subject Preparation: Subjects are admitted to a clinical research unit. An intravenous line is established for the infusion and another for blood sampling. Baseline measurements are taken.
-
Administration: The PTHrP-(1-36) solution is infused at a constant rate (e.g., 8 pmol/kg/hour) using a calibrated infusion pump for the desired duration (e.g., 46 hours).
-
Monitoring and Sampling: Vital signs and serum calcium levels are closely monitored. Blood and urine samples are collected at regular intervals throughout the infusion and post-infusion period.
-
Data Analysis: Time-course data for each measured parameter are plotted and analyzed to determine steady-state effects and changes over time.
Caption: General Workflow for In Vivo Human Studies of PTHrP-(1-36).
Measurement of Bone Turnover Markers
Objective: To assess the effect of PTHrP-(1-36) on bone formation and resorption.
-
Sample Collection: Serum or plasma samples are collected from subjects at baseline and at various time points following PTHrP-(1-36) administration.
-
Bone Formation Marker (P1NP): P1NP levels are typically measured using a competitive radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) that utilizes antibodies specific to the N-terminal propeptide of type I procollagen.
-
Bone Resorption Marker (CTX): Serum CTX is measured using an ELISA based on monoclonal antibodies that recognize the C-terminal telopeptide of type I collagen.
-
Assay Procedure: Assays are performed according to the manufacturer's instructions for the specific commercial kits used. This typically involves incubation of the sample with the antibody-coated plate, addition of a detection antibody, and subsequent colorimetric or radiometric detection.
-
Data Analysis: Concentrations are determined from a standard curve, and the percentage change from baseline is calculated for each time point.
Measurement of Nephrogenous cAMP (NcAMP)
Objective: To assess the activation of the PTH1R in the kidney.
-
Sample Collection: Timed urine collections and a blood sample at the midpoint of the urine collection are obtained.
-
cAMP Measurement: Total urinary and plasma cAMP concentrations are measured by radioimmunoassay or other competitive binding assays.
-
Creatinine Measurement: Urinary and plasma creatinine concentrations are measured to calculate the glomerular filtration rate (GFR).
-
Calculation of NcAMP:
-
Urinary cAMP excretion rate = (Urine cAMP concentration x Urine volume) / Collection time
-
Filtered load of cAMP = Plasma cAMP concentration x GFR
-
Nephrogenous cAMP excretion rate = Urinary cAMP excretion rate - Filtered load of cAMP
-
NcAMP is typically expressed as nmol per 100 mL of glomerular filtrate (nmol/dL GFR).[10]
-
Conclusion
Human PTHrP-(1-36) is a potent regulator of mineral ion homeostasis and bone metabolism in vivo. Its ability to stimulate bone formation with a potentially lesser effect on bone resorption compared to PTH-(1-34) makes it an attractive candidate for the treatment of osteoporosis. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the physiological roles and therapeutic potential of this important peptide. The distinct signaling properties of PTHrP-(1-36) at the PTH1R underscore the complexity of this system and highlight the need for continued investigation to fully harness its therapeutic benefits.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. A Comparison of Parathyroid Hormone-related Protein (1–36) and Parathyroid Hormone (1–34) on Markers of Bone Turnover and Bone Density in Postmenopausal Women: The PrOP Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Parathyroid hormone-related protein-(1-36) is biologically active when administered subcutaneously to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scielo.isciii.es [scielo.isciii.es]
- 8. Molecular Mechanisms of PTH/PTHrP Class B GPCR Signaling and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biased GPCR signaling by the native parathyroid hormone–related protein 1 to 141 relative to its N-terminal fragment 1 to 36 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nephrogenous cyclic AMP as a parathyroid function test - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Expression and Regulation of Human PTHrP-(1-36): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone-related protein (PTHrP), particularly its biologically active N-terminal fragment (1-36), is a critical regulator of cellular proliferation, differentiation, and calcium homeostasis. Its expression is tightly controlled at the transcriptional level, involving a complex interplay of multiple promoters, transcription factors, and signaling pathways. Dysregulation of PTHrP gene expression is implicated in various pathological conditions, including humoral hypercalcemia of malignancy and bone metastasis. This technical guide provides an in-depth exploration of the molecular mechanisms governing human PTHrP-(1-36) gene expression and its intricate regulatory networks, offering valuable insights for researchers and professionals in drug development.
Transcriptional Regulation of the Human PTHrP Gene
The human PTHrP gene (PTHLH) is a complex transcriptional unit characterized by the presence of three distinct promoters—P1, P2, and P3—which drive the expression of multiple mRNA isoforms through alternative splicing.[1][2] The utilization of these promoters is tissue-specific and dependent on the cellular context and signaling cues.[2]
Promoter-Specific Regulation
Promoter P1: This TATA-containing promoter is located furthest upstream.[2] Its usage is generally more restricted compared to P2 and P3.[2] A notable regulatory element within the P1 promoter region is a cAMP-responsive element (CRE), suggesting its regulation by pathways that modulate intracellular cAMP levels.[2]
Promoter P2: This is a GC-rich promoter that is active in a wide variety of cells.[2][3] The transcription factor NF-κB plays a significant role in the activation of the P2 promoter.[1][3] Studies have shown that the p50/c-Rel and p50/p50 dimers of NF-κB can bind to the P2 promoter and upregulate its activity.[1][3] Additionally, the P2 promoter contains hypoxia-responsive elements (HREs), and under hypoxic conditions, the transcription factor HIF-2α can bind to these sites and drive PTHrP expression.[4]
Promoter P3: This TATA-containing promoter is located downstream of P1 and P2 and its activity is crucial in many cancer cells.[2][5] The P3 promoter is regulated by a synergistic interplay between members of the Ets and Smad families of transcription factors.[6] Transforming growth factor-beta (TGF-β) is a potent inducer of P3 promoter activity, a process mediated by Smad3 and enhanced by the presence of Ets1.[6] Furthermore, the activation of the Ras/MAPK signaling pathway can also stimulate P3-driven transcription via Ets transcription factors.[2]
Quantitative Analysis of PTHrP Gene Expression and Promoter Activity
The regulation of PTHrP gene expression is a dynamic process influenced by various signaling molecules. The following tables summarize key quantitative data from studies investigating these regulatory effects.
| Regulator | Cell Type | Effect on PTHrP mRNA | Fold Change | Reference |
| TGF-β | Hep3B (Hepatocellular Carcinoma) | Induction | 4.5-fold at 48h | [7] |
| PMA and Ionomycin | Jurkat T cells | Induction (via P3 promoter) | 5.5-fold | [5] |
| 1,25-dihydroxyvitamin D3 | TT cells (Medullary Thyroid Carcinoma) | Suppression | Dose-dependent decrease | [8] |
| Dexamethasone | TT cells (Medullary Thyroid Carcinoma) | Suppression | Dose-dependent decrease | [8] |
Table 1: Regulation of PTHrP mRNA Expression
| Promoter Construct | Cell Type | Condition | Relative Luciferase Activity | Reference |
| P2-luc | 3T3 cells | Co-transfection with p50/c-Rel | Significant increase | [1] |
| P3-luc | Jurkat T cells | Stimulation with PMA and Ionomycin | 5.5-fold increase | [5] |
| P3-luc | MDA-MB-231 (Breast Cancer) | Stimulation with TGF-β1 | Significant increase | [6] |
Table 2: Activity of PTHrP Promoter-Luciferase Reporter Constructs
Signaling Pathways Regulating PTHrP Gene Expression
The expression of the PTHrP gene is the downstream target of several key signaling pathways. The activation of these pathways by extracellular ligands leads to the recruitment and activation of specific transcription factors that, in turn, modulate the activity of the PTHrP promoters.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a major regulator of PTHrP expression, particularly through the P3 promoter.
Caption: TGF-β/Smad signaling pathway activating PTHrP gene expression.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key activator of the PTHrP P2 promoter, particularly in the context of inflammation and certain cancers.
Caption: NF-κB signaling pathway leading to PTHrP gene transcription.
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is designed to investigate the in vivo binding of a specific transcription factor to the PTHrP gene promoters.
1. Cell Culture and Cross-linking:
-
Culture cells of interest to 80-90% confluency.
-
Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
2. Cell Lysis and Chromatin Shearing:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin by sonication to an average fragment size of 200-1000 bp.
3. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C with rotation. A negative control with a non-specific IgG should be included.
-
Add protein A/G beads to precipitate the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads using an elution buffer.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating the eluted samples at 65°C for several hours in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
6. Analysis by qPCR:
-
Perform quantitative real-time PCR (qPCR) using primers designed to amplify specific regions of the PTHrP promoters (P1, P2, or P3).
-
Quantify the amount of immunoprecipitated DNA relative to the input DNA.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.
Luciferase Reporter Assay
This protocol is used to measure the transcriptional activity of the PTHrP promoters in response to specific stimuli.
1. Plasmid Constructs:
-
Clone the desired PTHrP promoter region (P1, P2, or P3) upstream of a firefly luciferase reporter gene in a suitable expression vector.
-
A control plasmid expressing Renilla luciferase under a constitutive promoter should be used for normalization of transfection efficiency.
2. Cell Culture and Transfection:
-
Plate cells in a multi-well plate and allow them to attach.
-
Co-transfect the cells with the PTHrP promoter-luciferase construct and the Renilla luciferase control plasmid using a suitable transfection reagent.
3. Treatment and Lysis:
-
After 24-48 hours of transfection, treat the cells with the desired stimulus (e.g., TGF-β, PMA).
-
After the treatment period, wash the cells with PBS and lyse them using a passive lysis buffer.
4. Luciferase Activity Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Measure firefly luciferase activity by adding the appropriate substrate and recording the luminescence.
-
Subsequently, add a quenching reagent and the Renilla luciferase substrate to measure Renilla luciferase activity in the same well.
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as relative luciferase units (RLU) or fold change compared to the untreated control.
Caption: Workflow for Luciferase Reporter Assay.
Conclusion
The regulation of human PTHrP-(1-36) gene expression is a multifaceted process involving the coordinated action of multiple promoters, transcription factors, and signaling pathways. A thorough understanding of these regulatory mechanisms is essential for elucidating the role of PTHrP in both normal physiology and disease. The experimental approaches detailed in this guide provide a robust framework for investigating the intricacies of PTHrP gene regulation, paving the way for the development of novel therapeutic strategies targeting this important signaling molecule.
References
- 1. Transcriptional regulation of parathyroid hormone-related protein promoter P2 by NF-κB in adult T-cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTHrP Gene Expression in Cancer: Do All Paths Lead to Ets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional regulation of parathyroid hormone-related protein promoter P2 by NF-kappaB in adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia induces PTHrP gene transcription in human cancer cells through the HIF-2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional regulation of parathyroid hormone-related protein promoter P3 by ETS-1 in adult T-cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transforming growth factor beta regulates parathyroid hormone-related protein expression in MDA-MB-231 breast cancer cells through a novel Smad/Ets synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PTHrP is a novel mediator for TGF-β-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional regulation of the parathyroid hormone-related peptide gene by glucocorticoids and vitamin D in a human C-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Post-Translational Modification of Human PTHrP-(1-36)
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the post-translational modifications (PTMs) affecting the N-terminal fragment (1-36) of human Parathyroid Hormone-related Protein (PTHrP). It details the nature of these modifications, their impact on biological activity, the experimental protocols used for their study, and the signaling pathways they modulate.
Introduction to PTHrP-(1-36) and PTMs
Parathyroid hormone-related protein (PTHrP) is a polyhormone that plays critical roles in various physiological and pathological processes, including skeletal development, cancer-induced bone disease, and calcium homeostasis.[1][2] The full-length protein exists in three main isoforms (139, 141, and 173 amino acids) that undergo endoproteolytic processing to generate smaller, bioactive fragments.[3][4][5]
The N-terminal fragment, PTHrP-(1-36), shares structural homology with Parathyroid Hormone (PTH) and is the primary mediator of its PTH-like actions through the Type 1 PTH/PTHrP receptor (PTH1R).[1][3][6] Post-translational modifications of PTHrP are crucial for regulating its function, creating a diverse array of signaling molecules from a single gene. This guide focuses on the PTMs directly impacting the PTHrP-(1-36) fragment.
Key Post-Translational Modifications of PTHrP-(1-36)
The most significant and well-characterized PTM affecting PTHrP-(1-36) is proteolytic processing. While other PTMs like glycosylation are known to occur on the full-length protein, their presence specifically within the 1-36 sequence is less defined. PTMs of the PTH1R, such as phosphorylation and ubiquitination, are critical for signal transduction but occur on the receptor, not the ligand itself.
Proteolytic Processing
Proteolytic cleavage is a fundamental PTM that generates PTHrP-(1-36) from its larger precursors and can further process it into smaller, functionally distinct peptides.
-
Generation of PTHrP-(1-36): The full-length PTHrP preprohormone is processed by prohormone convertases within the secretory pathway.[4] Cleavage at basic amino acid sites, including an arginine residue at position 37, results in the secretion of the mature PTHrP-(1-36) peptide.[2] This fragment is considered a major bioactive form responsible for the classical endocrine and paracrine effects of PTHrP.[1][2]
-
Further Processing of PTHrP-(1-36): The PTHrP-(1-36) fragment is itself a substrate for further proteolytic cleavage by extracellular proteases, notably Matrix Metalloproteinases (MMPs).[7] This processing can generate smaller N-terminal fragments, such as PTHrP-(1-17).[7] This subsequent cleavage is not merely a degradation step but a crucial mechanism for generating "biased agonists" that selectively activate a subset of the signaling pathways stimulated by the parent molecule.[7]
Other Potential Modifications
-
Glycosylation: Studies have shown that the full-length PTHrP secreted by human epidermal keratinocytes is an 18,000 Dalton glycoprotein.[8][9][10] Chemical deglycosylation reduces its molecular weight to approximately 10,000 Daltons.[8][10] However, this glycosylation occurs on the larger secreted form of the protein, and there is currently no direct evidence describing glycosylation sites within the 1-36 amino acid sequence.
-
Phosphorylation and Ubiquitination: The functional regulation of the PTH1R, the receptor for PTHrP-(1-36), is heavily dependent on PTMs. Agonist binding induces the phosphorylation of serine residues in the receptor's C-terminal tail, which is a prerequisite for receptor internalization and signal modulation.[11] Likewise, ligand-induced ubiquitination and subsequent deubiquitination of the receptor dictate its sorting between recycling and degradative pathways.[12] It is critical to note that these modifications have been characterized on the receptor , not on the PTHrP-(1-36) ligand itself.
Quantitative Data Presentation
The functional consequences of PTHrP-(1-36) and its proteolytically processed fragments have been quantified in various cellular assays.
Table 1: Differential Signaling Activity of PTHrP-(1-36) vs. PTHrP-(1-17)
| Signaling Outcome | PTHrP-(1-36) | PTHrP-(1-17) | Rationale |
| cAMP Generation | Induces | No Effect | PTHrP-(1-17) fails to activate the Gs-adenylyl cyclase pathway.[7] |
| CREB Phosphorylation | Induces | No Effect | CREB phosphorylation is a downstream event of the cAMP/PKA pathway.[7] |
| Intracellular Ca²⁺ Flux | Induces | Induces | Both peptides are capable of activating the Gq-PLC pathway.[7] |
| ERK Phosphorylation | Induces | Induces | ERK activation can be triggered by the Gq/PKC pathway, independent of cAMP.[7] |
| RANKL Expression | Increases | No Effect | RANKL induction, a key step in bone resorption, is dependent on the cAMP/CREB pathway.[7] |
Table 2: Analytical Parameters for LC-MS/MS Quantification of Human PTHrP-(1-36)
| Parameter | Reported Value | Source |
| Linear Calibration Range | 25 to 2000 pg/mL | [13] |
| Lower Limit of Quantification (LLoQ) | 25 pg/mL | [13] |
| Lower Limit of Detection (LLoD) | 2.5 pg/mL | [13] |
| Average Analyte Recovery | 103.7% | [13] |
| Inter-Assay Precision (CV%) | <11.8% | [13] |
| Intra-Assay Precision (CV%) | <12.4% | [13] |
Experimental Protocols
Protocol for Quantification of PTHrP-(1-36) by LC-MS/MS
This method allows for the sensitive and specific measurement of PTHrP-(1-36) in plasma.[13][14]
-
Sample Preparation:
-
Immunoaffinity Enrichment:
-
Incubate the plasma with magnetic beads conjugated to a polyclonal anti-PTHrP antibody to capture both endogenous PTHrP and the internal standard.[15]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Trypsin Digestion:
-
Resuspend the beads in a digestion buffer.
-
Add trypsin to digest the captured PTHrP, generating specific tryptic peptides suitable for mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the eluate by tandem mass spectrometry (MS/MS), monitoring for specific precursor-to-product ion transitions (m/z) for the target PTHrP-(1-36) peptide and its internal standard.[14]
-
Quantify the amount of endogenous PTHrP-(1-36) by comparing its peak area to that of the internal standard.
-
Protocol for cAMP Accumulation Assay
This assay measures the activation of the Gs-adenylyl cyclase pathway in response to PTHrP-(1-36).
-
Cell Culture:
-
Culture cells stably expressing the human PTH1R (e.g., HEK-293 or CHO-K1 cells) in appropriate media until confluent.[16]
-
-
Ligand Stimulation:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.[11]
-
Add varying concentrations of PTHrP-(1-36) or its fragments to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine parameters like EC₅₀ (potency) and Emax (efficacy).
-
Visualizations: Pathways and Workflows
Signaling Pathways of PTHrP-(1-36) via PTH1R
Caption: PTHrP-(1-36) binding to PTH1R activates multiple signaling cascades.
Proteolytic Processing and Functional Diversification
Caption: Proteolytic processing generates PTHrP fragments with distinct signaling functions.
Experimental Workflow for PTM Analysis by Mass Spectrometry
Caption: A typical workflow for the identification of PTHrP fragments via LC-MS/MS.
Conclusion
The post-translational modification of human PTHrP, particularly through proteolytic processing, is a critical mechanism for regulating its biological activity. The generation of PTHrP-(1-36) from its prohormone and its subsequent cleavage into smaller fragments like PTHrP-(1-17) creates a spectrum of molecules with distinct signaling properties. This processing allows for fine-tuned physiological responses, where one fragment may promote bone resorption via cAMP-mediated RANKL expression, while another selectively promotes osteogenic pathways through cAMP-independent mechanisms.[7] For researchers and drug development professionals, understanding this PTM-driven functional diversity is paramount for designing novel therapeutics that can selectively target specific arms of the PTH1R signaling network to achieve desired clinical outcomes, such as anabolic bone formation without concomitant hypercalcemia.
References
- 1. Proteolytic Regulation of Parathyroid Hormone-Related Protein: Functional Implications for Skeletal Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Parathyroid Hormone-Related Protein (PTHrP): A Key Regulator of Life/Death Decisions by Tumor Cells with Potential Clinical Applications [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Matrix metalloproteinase processing of PTHrP yields a selective regulator of osteogenesis, PTHrP1–17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosylation of parathyroid hormone-related peptide secreted by human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Ubiquitination–Deubiquitination Balance Dictates Ligand-stimulated PTHR Sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of human PTH (1-34) and human PTHrP (1-36) using liquid-chromatography tandem mass spectrometry: application to therapeutic studies and drug monitoring - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 15. High Sensitivity Measurement of Parathyroid Hormone-Related Protein (PTHrP) in Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
A Deep Dive into Human PTHrP-(1-36) Receptor Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding kinetics and receptor interactions of human Parathyroid Hormone-related Protein (PTHrP)-(1-36). We delve into the quantitative binding parameters, detailed experimental methodologies, and the intricate signaling pathways activated upon ligand-receptor engagement. This document is intended to serve as a core resource for researchers and professionals involved in the study of PTHrP, its receptor, and the development of related therapeutics.
Core Concepts: Receptor Binding and Kinetics
Human PTHrP-(1-36) primarily interacts with the Parathyroid Hormone 1 Receptor (PTH1R), a class B G protein-coupled receptor (GPCR). This interaction is characterized by a two-domain binding model. The C-terminal region of PTHrP-(1-36) first docks with high affinity to the large N-terminal extracellular domain (ECD) of the PTH1R. This initial binding event is thought to correctly position the N-terminal region of the peptide to interact with the juxtamembrane and transmembrane domains of the receptor, leading to receptor activation and downstream signaling.
Quantitative Binding Parameters
One study utilizing Surface Plasmon Resonance (SPR) determined the dissociation constant (Kd) for the interaction of PTHrP with the extracellular domain (ECD) of the PTH1R to be 0.99 µM.[1] It is important to note that this value represents the binding to only a portion of the receptor and not the full-length, membrane-embedded protein.
Qualitative studies have consistently shown that PTHrP-(1-36) dissociates from the PTH1R more rapidly than Parathyroid Hormone (PTH)-(1-34).[2][3] This faster off-rate is a key differentiator between the two endogenous ligands and has implications for the duration of downstream signaling.
| Parameter | Value | Method | Cell Line/System | Reference |
| Kd (dissociation constant) | 0.99 µM | Surface Plasmon Resonance (SPR) | Purified extracellular domain (ECD) of PTH1R | [1] |
| kon (association rate) | Not explicitly reported | - | - | - |
| koff (dissociation rate) | Qualitatively faster than PTH-(1-34) | Fluorescence Resonance Energy Transfer (FRET) | HKRK-B7 cells | [2][3] |
Note: The provided Kd value is for the interaction with the isolated extracellular domain and may not fully reflect the affinity for the full-length receptor in a cellular context. Further research is needed to definitively establish the complete kinetic profile of human PTHrP-(1-36) binding to the human PTH1R.
Signaling Pathways
Upon binding to the PTH1R, human PTHrP-(1-36) initiates a cascade of intracellular signaling events, primarily through the activation of two major G protein-mediated pathways.
Gs/cAMP/PKA Pathway
The canonical signaling pathway activated by PTHrP-(1-36) involves the coupling of the PTH1R to the stimulatory G protein, Gαs. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins, leading to a cellular response.
Gq/PLC/PKC Pathway
In addition to the Gs pathway, PTHrP-(1-36) can also activate the Gq/11 pathway. This involves the PTH1R coupling to Gαq, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The increase in intracellular Ca2+ and the presence of DAG collectively activate Protein Kinase C (PKC), which then phosphorylates its own set of target proteins, resulting in a distinct cellular response.
Experimental Protocols
The characterization of PTHrP-(1-36) receptor binding and kinetics relies on sophisticated experimental techniques. Below are detailed methodologies for two key assays.
Radioligand Binding Assay
Radioligand binding assays are a gold standard for quantifying ligand-receptor interactions. These assays use a radioactively labeled ligand to measure its binding to a receptor.
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of PTHrP-(1-36) for the PTH1R.
Materials:
-
Cells or cell membranes expressing human PTH1R
-
Radio-iodinated PTHrP-(1-36) (e.g., [125I]Tyr36-PTHrP-(1-36))
-
Unlabeled ("cold") PTHrP-(1-36)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., ice-cold binding buffer)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: If using cell membranes, harvest cells expressing PTH1R and homogenize in a lysis buffer. Centrifuge to pellet the membranes and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Add a fixed concentration of radio-labeled PTHrP-(1-36) to wells containing the cell membranes.
-
Non-specific Binding: Add the same concentration of radio-labeled PTHrP-(1-36) and a large excess of unlabeled PTHrP-(1-36) to wells with cell membranes.
-
Competition Binding: Add a fixed concentration of radio-labeled PTHrP-(1-36) and increasing concentrations of unlabeled PTHrP-(1-36) to wells with cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This traps the cell membranes with bound ligand on the filter.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments (using increasing concentrations of radioligand), plot specific binding versus the concentration of free radioligand and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition binding experiments, plot the percentage of specific binding versus the concentration of the unlabeled competitor and fit the data to determine the IC50, which can be converted to a Ki value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It is a powerful tool for determining the association (kon) and dissociation (koff) rates, as well as the affinity (Kd) of an interaction.
Objective: To determine the kinetic parameters (kon, koff, and Kd) of the interaction between PTHrP-(1-36) and PTH1R.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Purified, soluble PTH1R (or its extracellular domain) as the ligand
-
PTHrP-(1-36) as the analyte
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine (B1666218) or high salt solution)
-
Amine coupling kit (EDC, NHS)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified PTH1R over the activated surface to covalently couple it to the chip.
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
-
Analyte Injection:
-
Inject a series of concentrations of PTHrP-(1-36) in running buffer over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The association phase is observed during the injection.
-
-
Dissociation Phase:
-
After the injection, switch back to running buffer alone and continue to monitor the SPR signal. The decay of the signal represents the dissociation of the analyte from the immobilized ligand.
-
-
Regeneration:
-
Inject the regeneration solution to remove all bound analyte from the ligand surface, returning the signal to baseline. This prepares the surface for the next injection cycle.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.
-
This fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Conclusion
The interaction of human PTHrP-(1-36) with the PTH1R is a complex process that initiates critical signaling cascades. While the qualitative aspects of its binding and the major downstream pathways are well-characterized, a complete and unified quantitative kinetic profile remains an area for further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the nuances of this important ligand-receptor system. A deeper understanding of the binding kinetics of PTHrP-(1-36) will undoubtedly contribute to the development of more effective and targeted therapies for a range of skeletal and endocrine disorders.
References
- 1. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altered Selectivity of Parathyroid Hormone (PTH) and PTH-Related Protein (PTHrP) for Distinct Conformations of the PTH/PTHrP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Endogenous Production of Human PTHrP-(1-36)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parathyroid Hormone-related Protein (PTHrP) is a pleiotropic protein that plays critical roles in a wide array of physiological and pathological processes. Initially identified as the primary causative agent of humoral hypercalcemia of malignancy (HHM), it is now understood to be a vital paracrine and autocrine regulator in numerous tissues during both development and adult homeostasis. The N-terminal fragment, PTHrP-(1-36), mimics many of the actions of Parathyroid Hormone (PTH) by binding to the common PTH/PTHrP receptor type 1 (PTH1R). This document provides a comprehensive technical overview of the endogenous production of human PTHrP-(1-36), from gene transcription and post-translational processing to its secretion and signaling. It includes detailed experimental protocols for its quantification and functional analysis, quantitative data, and visual diagrams of key pathways and workflows to serve as a resource for professionals in research and drug development.
Gene, Transcription, and Post-Translational Processing
The production of PTHrP-(1-36) is a multi-step process involving complex genetic regulation and protein processing.
The PTHLH Gene and Transcriptional Regulation
Human PTHrP is encoded by the PTHLH gene, located on chromosome 12p11.22.[1][2] The gene's structure is complex, featuring nine exons and three distinct promoters (P1, P2, and P3), which are subject to differential regulation.[3][4] This intricate arrangement, combined with alternative splicing of the primary transcript, gives rise to at least three different mRNA variants.[3][5] These variants encode for three protein isoforms with lengths of 139, 141, and 173 amino acids, all sharing a common N-terminus but differing in their C-terminal regions.[3][5]
The expression of the PTHLH gene is regulated by a variety of factors, including growth factors and serum.[3] Its gene contains motifs characteristic of immediate-early response genes, suggesting a role in rapid cellular responses to external stimuli.[3] Transcription factors such as NF-κB have been shown to directly target the PTHrP P2 promoter, stimulating its activity.[4] Furthermore, protein synthesis inhibitors like cycloheximide (B1669411) can lead to a "super-induction" of PTHrP mRNA, indicating that its expression may be controlled by a labile repressor protein.[6]
Protein Synthesis and Proteolytic Processing
The PTHrP mRNA is translated into a pre-pro-peptide. The initial "pre" sequence, a 36-amino acid signal peptide, directs the nascent protein into the endoplasmic reticulum for secretion and is subsequently cleaved.[7] The resulting pro-PTHrP undergoes further post-translational modification. A key step is the endoproteolytic cleavage by prohormone convertases, such as furin, which processes the pro-peptide into mature, active forms.[7][8]
This processing is not limited to a single cleavage event. Instead, it results in a family of secreted peptides, including the N-terminal PTHrP-(1-36), a mid-region fragment, and a C-terminal fragment.[8][9][10] PTHrP-(1-36) is considered a major bioactive, secreted form that is responsible for the PTH-like effects on bone and kidney.[7][8][11] Shorter N-terminal fragments, such as PTHrP-(1-17), can also be generated through processing by enzymes like matrix metalloproteinases (MMPs).[12]
References
- 1. Parathyroid hormone-related protein - Wikipedia [en.wikipedia.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. The parathyroid hormone-related protein gene and its expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional regulation of parathyroid hormone-related protein promoter P2 by NF-κB in adult T-cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of parathyroid hormone-related peptide gene expression by cycloheximide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. mdpi.com [mdpi.com]
- 11. Parathyroid hormone-related protein-(1-36) is biologically active when administered subcutaneously to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrix metalloproteinase processing of PTHrP yields a selective regulator of osteogenesis, PTHrP1–17 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Human PTHrP-(1-36) in Embryonic Development: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Parathyroid Hormone-related Protein (PTHrP) is a crucial polyhormone that plays indispensable roles during embryonic development, particularly in skeletal morphogenesis and fetal calcium homeostasis. While multiple isoforms of PTHrP exist, the N-terminal fragment, PTHrP-(1-36), is of significant interest as it shares a functional domain and a common receptor with Parathyroid Hormone (PTH), the Parathyroid Hormone 1 Receptor (PTH1R). Activation of this receptor by PTHrP-(1-36) initiates a cascade of signaling events that are fundamental for the coordinated proliferation and differentiation of chondrocytes in the developing growth plate. This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and developmental impact of human PTHrP-(1-36), with a focus on endochondral ossification. It summarizes key quantitative data, outlines detailed experimental protocols for studying PTHrP function, and presents visual diagrams of the core signaling networks and workflows.
The PTHrP/PTH1R Signaling Axis
Human PTHrP-(1-36) exerts its effects primarily by binding to the PTH1R, a class B G protein-coupled receptor (GPCR).[1][2] The N-terminal 1-34 region is sufficient for high-affinity binding and receptor activation.[1][3] The interaction between PTHrP-(1-36) and PTH1R initiates intracellular signaling predominantly through the Gαs subunit, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][4]
The PKA pathway, in turn, phosphorylates a host of downstream targets, including transcription factors that regulate gene expression critical for cell fate decisions in developing tissues.[4][5] In chondrocytes, key downstream events include the phosphorylation of SOX9, inhibition of p57, and regulation of Runx2, Runx3, and histone deacetylase 4 (HDAC4), collectively controlling the transition from a proliferative to a hypertrophic state.[5]
Core Function: Regulation of Endochondral Ossification
The most well-characterized role of PTHrP-(1-36) in embryonic development is the regulation of endochondral bone formation—the process by which most of the skeleton is formed. PTHrP is a critical component of a negative feedback loop with Indian hedgehog (Ihh) that controls the pace of chondrocyte differentiation in the epiphyseal growth plate.[6][7]
The process can be summarized as follows:
-
Ihh Secretion: Proliferating chondrocytes exit the cell cycle and become prehypertrophic, at which point they begin to secrete Ihh.[6]
-
PTHrP Stimulation: Ihh diffuses to the perichondrium and periarticular chondrocytes at the ends of the bone, stimulating the expression and secretion of PTHrP.[6][8]
-
Action of PTHrP: PTHrP then acts on the columnar proliferating chondrocytes, binding to the PTH1R to keep them in a proliferative state and delay their differentiation into hypertrophic chondrocytes.[9][10][11]
-
Feedback Loop: By delaying hypertrophy, PTHrP also delays the production of more Ihh, thus creating a tightly regulated feedback loop that synchronizes the growth and replacement of cartilage with bone, ensuring proper limb elongation.[6][7]
Genetic ablation of either PTHrP or the PTH1R in mice results in accelerated chondrocyte differentiation, premature ossification, and a lethal form of short-limbed dwarfism, underscoring the critical nature of this pathway.[12][13][14]
Role in Placental Calcium Transport
During fetal development, PTHrP is essential for maintaining the maternal-fetal calcium gradient, ensuring adequate calcium supply to the fetus for skeletal mineralization.[12][15] However, studies in knockout mice have demonstrated that this function is primarily mediated by mid-region fragments of PTHrP (e.g., 67-86), not the N-terminal (1-36) fragment.[12][16] These mid-region peptides appear to act through a novel receptor, distinct from the PTH1R, to stimulate placental calcium transport.[16] While PTHrP-(1-36) is present in the feto-placental unit, its direct role in calcium transport appears to be minimal compared to other PTHrP isoforms.
Quantitative Analysis of PTHrP-(1-36) Activity
The biological activity of PTHrP-(1-36) has been quantified in various in vitro systems. The following tables summarize key findings from the literature, providing a comparative overview for researchers.
Table 1: Receptor Binding and Second Messenger Activation
| System/Cell Type | Ligand | Assay | Parameter | Value | Reference(s) |
|---|---|---|---|---|---|
| COS-7 cells (expressing Xenopus PPR-A) | hPTHrP-(1-36)NH₂ | cAMP Accumulation | EC₅₀ | 1.1 ± 0.3 nM | [17] |
| COS-7 cells (expressing Xenopus PPR-A) | hPTHrP-(1-36)NH₂ | Receptor Binding | IC₅₀ | 1.6 ± 0.4 nM | [17] |
| Primary Murine Calvarial Osteoblasts | PTHrP-(1-36) | cAMP Accumulation | Response vs. PTH(1-34) | Lower | [18][19] |
| P19 Embryonic Carcinoma Cells | chPTHrP-(1-36) | cAMP Accumulation | Max Stimulation | 3-fold | [20] |
| P19 Embryonic Carcinoma Cells | chPTHrP-(1-36) | cAMP Accumulation | EC₅₀ | 1.3 nM | [20] |
| Neonatal Rat Calvarial Cells | PTHrP-(1-36) | cAMP Accumulation | Effect | Dose-dependent increase |[13] |
Table 2: Effects on Gene and Protein Expression
| System/Cell Type | Ligand/Treatment | Target Gene/Protein | Effect | Magnitude | Reference(s) |
|---|---|---|---|---|---|
| Postembryonic Growth Plate Chondrocytes | PTHrP | Bone Morphogenetic Protein-4 (BMP-4) | Inhibition | Not specified | [21][22] |
| Postembryonic Growth Plate Chondrocytes | PTHrP | Bone Morphogenetic Protein-6 (BMP-6) | Inhibition | Not specified | [21][22] |
| Primary Murine Calvarial Osteoblasts | 1 nM PTHrP-(1-36) | Receptor Activator of NF-κB Ligand (Rankl) | Upregulation (4h) | ~3-fold | [18] |
| Neonatal Rat Calvarial Cells | PTHrP-(1-36) | Bone Sialoprotein (BSP) mRNA & protein | Downregulation | Not specified |[13] |
Table 3: Cellular and Phenotypic Effects
| System/Cell Type | Ligand/Treatment | Assay | Effect | Magnitude/Concentration | Reference(s) |
|---|---|---|---|---|---|
| Chicken Mandibular Mesenchyme (Stage 26) | Continuous cPTHrP-(1-36) | Cartilage Nodule Formation | Increase | Not specified | [23] |
| Chicken Mandibular Mesenchyme (Stage 26) | Continuous cPTHrP-(1-36) | Alkaline Phosphatase (AP) Activity | Decrease | Not specified | [23] |
| Neonatal Rat Calvarial Cells | 0.1-100 nM PTHrP-(1-36) | Bone Nodule Mineralization | Inhibition | Dose-related decrease | [13] |
| Postembryonic Growth Plate Chondrocytes | PTHrP | Thymidine Incorporation | Increase | Greatest in proliferative cells | [22] |
| Postembryonic Growth Plate Chondrocytes | PTHrP | Alkaline Phosphatase (AP) Activity | Decrease | Greatest in proliferative cells |[22] |
Key Experimental Methodologies
Reproducible research into PTHrP-(1-36) function relies on a set of core molecular and cellular biology techniques. Below are generalized protocols for key experiments.
Protocol: Immunohistochemistry (IHC) for PTHrP/PTH1R in Embryonic Tissue
-
Tissue Preparation: Fix embryonic tissues (e.g., limb buds) in 4% paraformaldehyde (PFA) overnight at 4°C. Dehydrate through an ethanol (B145695) gradient and embed in paraffin. Section tissues at 5-7 µm thickness.
-
Antigen Retrieval: Deparaffinize sections and rehydrate. Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0) for 20 minutes.
-
Blocking: Block endogenous peroxidase with 3% H₂O₂ for 10 minutes. Block non-specific binding with a serum-based blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against PTHrP or PTH1R overnight at 4°C.
-
Secondary Antibody & Detection: Wash sections in PBS. Incubate with a biotinylated secondary antibody for 1 hour, followed by incubation with an avidin-biotin-peroxidase complex (ABC reagent).
-
Visualization: Develop the signal using a chromogen such as diaminobenzidine (DAB).
-
Counterstaining & Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Image sections using light microscopy to determine the spatial localization of the protein of interest within the embryonic tissue.
Protocol: Primary Chondrocyte Culture and Functional Assay
-
Isolation: Dissect cartilage from embryonic long bones (e.g., E15.5 mouse tibias/femurs) in sterile PBS.
-
Digestion: Perform sequential enzymatic digestions, first with trypsin to remove non-cartilaginous tissue, followed by collagenase D (e.g., 3 mg/mL) in DMEM/F12 medium for several hours at 37°C until cells are released.
-
Plating: Filter the cell suspension through a cell strainer (70 µm) to remove debris. Centrifuge, resuspend in complete medium (DMEM/F12, 10% FBS, antibiotics), and plate at a desired density.
-
Treatment: After allowing cells to adhere and reach desired confluency, switch to a low-serum medium and treat with various concentrations of human PTHrP-(1-36).
-
Functional Readout:
-
Proliferation: Measure DNA synthesis by adding BrdU or ³H-thymidine and quantifying incorporation.
-
Differentiation: Assess differentiation status by measuring alkaline phosphatase activity or by performing qRT-PCR for chondrocyte markers (e.g., Col2a1, Col10a1, Acan).
-
Protocol: cAMP Accumulation Assay
-
Cell Culture: Plate cells expressing PTH1R (e.g., primary chondrocytes, or transfected cell lines like COS-7 or HEK293) in multi-well plates and grow to near confluency.
-
Pre-incubation: Wash cells and pre-incubate for 15-30 minutes in a serum-free medium containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of PTHrP-(1-36) or other ligands (e.g., PTH(1-34) as a positive control) and incubate for a short period (e.g., 15 minutes) at 37°C.[17]
-
Lysis and Detection: Terminate the reaction and lyse the cells. Quantify the amount of intracellular cAMP using a competitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the ligand concentration to determine the EC₅₀.
Conclusion and Future Directions
Human PTHrP-(1-36) is an indispensable regulator of embryonic skeletal development. Its function through the PTH1R, particularly within the Ihh-PTHrP feedback loop, provides a sophisticated mechanism for controlling the rate of chondrocyte differentiation and ensuring the proper formation of the endochondral skeleton. While its role in cartilage is well-defined, further research is needed to fully elucidate the downstream targets of the PKA pathway and explore potential non-canonical signaling in different developmental contexts. For drug development professionals, the PTHrP/PTH1R axis remains a compelling target. Analogs of PTHrP-(1-36) are being explored for therapeutic applications in osteoporosis, highlighting how a deep understanding of its developmental roles can inform the design of novel anabolic agents for bone disease.[10][24] Continued investigation into the structure-function relationships of PTHrP-(1-36) and its receptor will be vital for advancing both developmental biology and skeletal medicine.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Parathyroid hormone-related protein and its receptors: nuclear functions and roles in the renal and cardiovascular systems, the placental trophoblasts and the pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Parathyroid Hormone-Related Protein: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The parathyroid hormone-related protein and Indian hedgehog feedback loop in the growth plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. PTHrP and Indian hedgehog control differentiation of growth plate chondrocytes at multiple steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Parathyroid hormone related peptide (PTHrP): a mini-review - MedCrave online [medcraveonline.com]
- 13. Continuous and intermittent exposure of neonatal... | F1000Research [f1000research.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. physoc.org [physoc.org]
- 16. Parathyroid hormone-related peptide (PTHrP) regulates fetal–placental calcium transport through a receptor distinct from the PTH/PTHrP receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Parathyroid hormone(1–34) and its analogs differentially modulate osteoblastic Rankl expression via PKA/SIK2/SIK3 and PP1/PP2A–CRTC3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Regulation of chondrocyte terminal differentiation in the postembryonic growth plate: the role of the PTHrP-Indian hedgehog axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Expression of parathyroid hormone-related peptide (PthrP) and its receptor (PTH1R) during the histogenesis of cartilage and bone in the chicken mandibular process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Comparison of the skeletal effects induced by daily administration of PTHrP (1-36) and PTHrP (107-139) to ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Human PTHrP-(1-36) in Calcium Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
A. Overview of Parathyroid Hormone-Related Protein (PTHrP)
Parathyroid hormone-related protein (PTHrP) is a polyhormone crucial for various physiological processes, including cellular growth, differentiation, and epithelial calcium transport.[1] Initially identified as the causative agent of humoral hypercalcemia of malignancy (HHM), PTHrP shares N-terminal homology with parathyroid hormone (PTH), enabling it to bind to the same receptor, the type 1 PTH/PTHrP receptor (PTH1R).[2][3] The human PTHrP gene is complex, generating multiple mRNA variants through alternative splicing, resulting in three protein isoforms of 139, 141, and 173 amino acids.[3] Post-translational processing of these prohormones yields a family of mature secretory peptides, including N-terminal, mid-region, and C-terminal fragments, each with distinct biological activities.[1][3]
B. The N-terminal Fragment: PTHrP-(1-36)
The N-terminal fragment, PTHrP-(1-36), is a key bioactive form of PTHrP.[1][3] Its structural similarity to the N-terminus of PTH allows it to mimic the actions of PTH on bone and kidney, thereby playing a significant role in calcium homeostasis.[2][4] This fragment is a product of the post-translational endoproteolytic processing of the PTHrP preprohormone and exhibits vasodilating, myorelaxant, and PTH-like calciotropic activities.[5] Due to its potent effects on mineral metabolism, PTHrP-(1-36) is a subject of intense research, particularly in the context of HHM and as a potential therapeutic agent.
C. Scope of the Whitepaper
This technical guide provides a comprehensive overview of the role of human PTHrP-(1-36) in calcium homeostasis. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its physiological functions, signaling mechanisms, and the experimental methodologies used for its investigation. The document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of PTHrP-(1-36) biology.
II. Physiological Role of Human PTHrP-(1-36) in Calcium Homeostasis
A. Renal Handling of Calcium and Phosphate (B84403)
Human PTHrP-(1-36) is a potent regulator of renal calcium and phosphate transport. In healthy human volunteers, continuous infusion of PTHrP-(1-36) has been demonstrated to stimulate renal tubular calcium reabsorption. This anticalciuric effect contributes significantly to the hypercalcemia observed in HHM, acting in concert with its effects on bone resorption.[6]
Simultaneously, PTHrP-(1-36) administration leads to a reduction in serum phosphorus and the renal phosphorus threshold, indicating an increase in phosphate excretion (phosphaturia).[2][4] These effects on renal ion handling are mediated through the PTH1R located in the kidney.[7]
B. Bone Metabolism: Resorption and Formation
In bone, PTHrP-(1-36) interacts with PTH1R expressed on osteoblasts and osteocytes.[7] This interaction stimulates the production of factors that regulate osteoclast activity, ultimately leading to increased bone resorption and the release of calcium into the bloodstream.[7] While PTHrP-(1-36) is known to increase osteoclastic bone resorption, its effects on bone formation are more complex and appear to be dependent on the mode of administration. Continuous exposure, as seen in HHM, is associated with reduced osteoblastic bone formation, leading to an uncoupling of bone formation and resorption.[8]
C. Comparison with Parathyroid Hormone (PTH)
While both PTH-(1-34) and PTHrP-(1-36) bind to the PTH1R and share similar effects on calcium and phosphate homeostasis, there are notable differences in their actions.[2][8] Studies directly comparing the continuous infusion of equimolar doses of hPTH-(1-34) and hPTHrP-(1-36) in healthy volunteers have revealed that PTH may be slightly more potent in its calcemic effects.[8] A key distinction lies in their regulation of 1,25-dihydroxyvitamin D [1,25-(OH)₂D]. PTH is a potent stimulator of renal 1,25-(OH)₂D production, whereas PTHrP-(1-36) is a less effective stimulus.[8] This difference may contribute to the distinct clinical presentations of primary hyperparathyroidism (HPT) and HHM.
III. Signaling Pathways of PTHrP-(1-36)
A. The PTH/PTHrP Receptor (PTH1R)
The biological actions of PTHrP-(1-36) on calcium homeostasis are primarily mediated by the Type 1 PTH/PTHrP receptor (PTH1R), a class B G protein-coupled receptor (GPCR).[9][10] The PTH1R is highly expressed in bone and kidney, the principal target tissues for PTH and PTHrP in regulating mineral ion balance.[9][11] PTHrP-(1-36) and PTH-(1-34) bind to the PTH1R with similar affinity, initiating downstream intracellular signaling cascades.[4][11]
B. G-Protein Coupled Signaling Cascades
Upon binding of PTHrP-(1-36) to the PTH1R, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The PTH1R can couple to at least two major G protein signaling pathways:
-
Adenylyl Cyclase - Protein Kinase A (PKA) Pathway : The PTH1R predominantly couples to Gαs, which activates adenylyl cyclase, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP).[7][9] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream target proteins, mediating many of the physiological effects of PTHrP-(1-36) in bone and kidney.[7][12]
-
Phospholipase C - Protein Kinase C (PKC) Pathway : The PTH1R can also couple to Gαq/11, which activates phospholipase C (PLC).[9][13] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[7][13] This pathway is also involved in mediating the effects of PTHrP-(1-36).
C. Downstream Effects on Gene Expression
The activation of the PKA and PKC pathways by PTHrP-(1-36) leads to the modulation of gene expression in target cells. For example, in osteoblasts, PTHrP-(1-36) signaling can influence the expression of genes involved in bone remodeling, such as RANKL (receptor activator of nuclear factor kappa-B ligand) and osteoprotegerin (OPG).[14]
IV. Quantitative Data on the Effects of PTHrP-(1-36)
A. Table 1: Effects of Continuous Infusion of PTHrP-(1-36) vs. PTH-(1-34) in Healthy Humans
| Parameter | PTHrP-(1-36) Infusion (8 pmol/kg·h) | PTH-(1-34) Infusion (8 pmol/kg·h) | Reference |
| Serum Total Calcium | Rose to approx. 2.57 mmol/liter from a baseline of 2.32 mmol/liter | Rose to approx. 2.87 mmol/liter from a baseline of 2.32 mmol/liter | [8] |
| Serum Phosphorus | Reduction observed | Reduction observed | [2] |
| Renal Phosphorus Threshold | Reduction observed | Not explicitly stated, but phosphaturic effects are comparable | [2] |
| Fractional Calcium Excretion | Decreased (anticalciuric effect) | Similar anticalciuric effect to PTHrP-(1-36) | [8] |
| Nephrogenous cAMP Excretion | Increased | Qualitatively and quantitatively the same as PTHrP-(1-36) | [2][4] |
| Plasma 1,25-(OH)₂D | Less effective in stimulating an increase | More potent in stimulating an increase | [8] |
| Endogenous PTH-(1-84) | Suppressed due to hypercalcemia | Suppressed due to hypercalcemia |
B. Table 2: In Vitro Bioactivity of PTHrP-(1-36)
| Cell Type | Assay | Effect of PTHrP-(1-36) | EC₅₀ / Concentration | Reference |
| Human Epidermal Keratinocytes | Intracellular Calcium Increase | Stimulatory | 0.05 nM | [6] |
| Human β-cells | Proliferation | Stimulatory | 100 nM (24 h) | [6] |
| Human Islets | Insulin Secretion | Enhancement | 100 nM (30 min) | [6] |
| UMR 106 (rat osteosarcoma) | Intracellular Ca²⁺ Response | Rapid induction | 1 nM | [6] |
| A10 (rat aortic smooth muscle) | cAMP Production | 3.5-fold increase | 100 nM | [15] |
V. Experimental Protocols
A. In Vivo Studies in Humans
-
Continuous Intravenous Infusion of PTHrP-(1-36)
-
Objective: To assess the steady-state effects of PTHrP-(1-36) on calcium homeostasis in healthy volunteers.
-
Peptide Preparation: Lyophilized hPTHrP-(1-36) is reconstituted with bacteriostatic saline and added to normal saline containing a small amount of the subject's blood to prevent adherence to the infusion apparatus. Fresh peptide solutions are prepared every 16 hours.
-
Infusion Protocol: The PTHrP-(1-36) solution is infused intravenously at a constant rate (e.g., 8 pmol/kg·h) for a specified duration (e.g., 46 hours).[3] A placebo group receives saline only.
-
Subject Management: Subjects are placed on a controlled diet with fixed calcium, phosphorus, sodium, and protein content. Smoking and caffeine (B1668208) are prohibited.
-
Sample Collection: Blood and urine samples are collected at regular intervals throughout the infusion period for the analysis of various biochemical parameters.
-
-
Hypercalcemic Clamp Technique
-
Objective: To study renal tubular calcium handling independently of changes in serum calcium and glomerular filtration rate.
-
Protocol: A controlled infusion of calcium is administered to raise and maintain the serum ionized calcium at a predetermined level, matching the hypercalcemia induced by PTHrP-(1-36) infusion in a separate study arm. The calcium infusion rate is adjusted based on frequent measurements of blood ionized calcium.
-
Comparison: By comparing the fractional excretion of calcium in the PTHrP-infused group and the hypercalcemic clamp group at the same level of serum calcium, the direct effect of PTHrP-(1-36) on renal calcium reabsorption can be determined.
-
B. Analytical Methods
-
Quantification of PTHrP-(1-36) in Plasma/Serum
-
Radioimmunoassay (RIA): A 2-site immunoradiometric assay (IRMA) can be used, employing two polyclonal antibodies directed against different epitopes of PTHrP.[4] Samples are incubated in tubes pre-coated with one antibody, followed by the addition of a second, radiolabeled antibody. The amount of bound radioactivity is proportional to the PTHrP concentration.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method involves the enrichment of PTHrP from plasma using anti-PTHrP antibody-conjugated magnetic beads, followed by tryptic digestion and analysis of a specific tryptic peptide by 2D LC-MS/MS.[1]
-
-
Measurement of Serum/Urine Calcium and Phosphate
-
Calcium: Serum and urine total calcium can be measured using colorimetric assays, such as the o-cresolphthalein (B1221799) complexone method, or by atomic absorption spectrophotometry.[16] Ionized calcium is measured using ion-selective electrodes.
-
Phosphate: Inorganic phosphate is typically measured using a colorimetric assay based on the reaction of phosphate with ammonium (B1175870) molybdate (B1676688) in the presence of a reducing agent.[16]
-
-
Determination of Nephrogenous cAMP (ncAMP)
-
Principle: ncAMP reflects the renal production of cAMP in response to PTH or PTHrP and is a sensitive index of parathyroid function.
-
Calculation: ncAMP is calculated by subtracting the filtered load of cAMP from the total urinary cAMP excretion. This requires measurement of cAMP in both plasma and urine, as well as serum and urine creatinine (B1669602) to determine the glomerular filtration rate (GFR).[5][17]
-
Assay: cAMP levels in plasma and urine are measured by radioimmunoassay (RIA).[6]
-
-
Measurement of Serum 1,25-Dihydroxyvitamin D
-
Methodology: Due to its low circulating concentrations, the measurement of 1,25-(OH)₂D is challenging. Common methods include radioimmunoassay (RIA) following sample extraction and purification, and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its specificity and accuracy.[2][4][7] Automated immunoassays are also available.[2]
-
C. In Vitro Assays
-
PTH1R-Mediated cAMP Production Assay
-
Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human PTH1R are commonly used.
-
Protocol:
-
Cells are seeded in 24-well plates.
-
Upon reaching confluence, cells are treated with various concentrations of PTHrP-(1-36) for a short duration (e.g., 20-30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX.[13][15]
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are quantified using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).
-
-
-
Osteoblast Activity Assays
-
Cell Culture: Primary mouse calvarial osteoblasts or osteoblastic cell lines (e.g., MC3T3-E1) are cultured in appropriate media.
-
Differentiation Assay: Cells are treated with PTHrP-(1-36) in osteogenic media for an extended period (e.g., 21 days).[2] Osteoblast differentiation is assessed by staining for mineralization with Alizarin Red S, which can be quantified by absorbance measurement after extraction.[2]
-
Gene Expression Analysis: The effect of PTHrP-(1-36) on the expression of osteoblast-related genes (e.g., alkaline phosphatase, osteocalcin, RANKL, OPG) can be analyzed by quantitative real-time PCR (qRT-PCR).[14]
-
-
Osteoclast Activity Assays
-
Co-culture System: A common method involves co-culturing primary bone marrow cells (containing osteoclast precursors) with osteoblasts.
-
Protocol:
-
Osteoblasts are treated with PTHrP-(1-36).
-
The conditioned medium from the treated osteoblasts, containing factors like RANKL, is then used to stimulate osteoclast formation from bone marrow macrophages.
-
Osteoclastogenesis is quantified by counting the number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells.
-
-
Bone Resorption Assay: Functional osteoclasts can be cultured on dentin slices or other calcium phosphate substrates. The extent of bone resorption is determined by measuring the area of resorption pits.
-
VI. Signaling Pathway and Experimental Workflow Visualizations
A. Figure 1: PTHrP-(1-36) Signaling Pathways via PTH1R
Caption: PTHrP-(1-36) signaling cascade via the PTH1R.
B. Figure 2: Experimental Workflow for Human Infusion Studies
Caption: Workflow for human PTHrP-(1-36) infusion studies.
VII. Conclusion
Human PTHrP-(1-36) is a critical regulator of calcium homeostasis, exerting its effects primarily through the PTH1R in the kidneys and bone. Its actions, including the stimulation of renal calcium reabsorption and bone resorption, are central to both normal physiology and the pathophysiology of conditions like humoral hypercalcemia of malignancy. While sharing similarities with PTH, its distinct effects on 1,25-dihydroxyvitamin D synthesis highlight the nuanced control of mineral metabolism. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the complex biology of PTHrP-(1-36) and explore its therapeutic potential. Continued research into the signaling and physiological roles of this peptide will undoubtedly uncover new insights into calcium regulation and bone metabolism.
References
- 1. LC-MS/MS Measurement of Parathyroid Hormone-Related Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinase processing of PTHrP yields a selective regulator of osteogenesis, PTHrP1–17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. demeditec.com [demeditec.com]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. High Sensitivity Measurement of Parathyroid Hormone–Related Protein (PTHrP) in Plasma by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. d-nb.info [d-nb.info]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Parathyroid Hormone-related Protein Regulates Cell Survival Pathways via Integrin α6β4-mediated Activation of PI3-K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radioimmunoassay of human parathyroid hormone in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A 7-day continuous infusion of PTH or PTHrP suppresses bone formation and uncouples bone turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ibl-america.com [ibl-america.com]
- 17. DOT Language | Graphviz [graphviz.org]
The Multifaceted Roles of Human PTHrP-(1-36) Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parathyroid hormone-related protein (PTHrP) is a pleiotropic hormone with diverse physiological and pathological functions. The N-terminal fragment, PTHrP-(1-36), is a major biologically active form that shares homology and a common receptor with parathyroid hormone (PTH). Human PTHrP is derived from a gene that, through alternative splicing, produces three initial translation products of 139, 141, and 173 amino acids.[1][2] Post-translational processing of these prohormones generates several secreted peptides, including PTHrP-(1-36).[3][4] This technical guide provides an in-depth exploration of the functions of PTHrP-(1-36), its signaling pathways, and the experimental methodologies used for its characterization. Quantitative data on the biological activity and receptor binding of PTHrP-(1-36) and its analogs are summarized, and key signaling and experimental workflows are visualized.
Functional Landscape of PTHrP-(1-36)
The N-terminal region of PTHrP, specifically the (1-36) fragment, is crucial for its PTH-like activities, primarily mediated through the parathyroid hormone 1 receptor (PTH1R).[4] Its functions are diverse, ranging from regulation of calcium homeostasis to cell growth and differentiation.
Key Functions:
-
Skeletal Homeostasis: PTHrP-(1-36) plays a critical role in endochondral bone development.[3] While continuous administration can lead to bone resorption, intermittent administration has anabolic effects, promoting bone formation.[5][6] This dual role is a key area of investigation for osteoporosis therapies.
-
Calcium Homeostasis: It mimics the effects of PTH on mineral ion homeostasis, influencing calcium and phosphate (B84403) levels.[4][7] Subcutaneous administration of PTHrP-(1-36) in humans leads to significant changes in nephrogenous cAMP excretion and plasma 1,25-dihydroxyvitamin D levels.[7][8]
-
Smooth Muscle Regulation: PTHrP is expressed in vascular smooth muscle and acts as a potent vasodilator and muscle relaxant.[4][6] It can also inhibit the proliferation of vascular smooth muscle cells.[6]
-
Cellular Growth and Differentiation: PTHrP-(1-36) is involved in the growth, differentiation, migration, and survival of various cell types.[3] For instance, it enhances beta-cell function and proliferation.[9]
-
Pathophysiological Roles: Overproduction of PTHrP by malignant tumors is the primary cause of humoral hypercalcemia of malignancy (HHM).[8][9]
Quantitative Analysis of PTHrP-(1-36) Activity
The biological activity of PTHrP-(1-36) and its analogs has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.
Table 1: In Vitro Biological Activity of Human PTHrP-(1-36) and Analogs
| Compound | Cell Type | Assay | Parameter | Value | Reference |
| Human PTHrP-(1-36) | Human epidermal keratinocytes | Intracellular Calcium Increase | EC50 | 0.05 nM | [9] |
| Mouse PTHrP-(1-36) | UMR 106 cells | Intracellular Ca2+ Response | EC50 | 1 nM | [9] |
| PTHrP-(1-36) | LLC-PK1 cells (hP1R) | cAMP Accumulation | EC50 | Similar to parent compound | [10] |
| Bpa1-PTHrP-(1-36) | HEK-293 cells (PTH1R) | Adenylyl Cyclase Activation | EC50 | 8 nM | [11] |
| PTHrP-(1-36) | HEK-293 cells (PTH1R) | Adenylyl Cyclase Activation | EC50 | 4 nM | [11] |
Table 2: Receptor Binding Affinities of PTHrP-(1-36) and Analogs
| Ligand | Receptor | Cell/Membrane Preparation | Parameter | Value | Reference |
| PTHrP-(1-36) | PTH1R (RG conformation) | COS-7 cell membranes | IC50 | 0.42 nM | [12] |
| PTHrP-(1-36) | PTH1R (R0 conformation) | COS-7 cell membranes | IC50 | 28 nM | [12] |
| PTH-(1-34) | PTH1R (RG conformation) | COS-7 cell membranes | IC50 | 0.91 nM | [12] |
| PTH-(1-34) | PTH1R (R0 conformation) | COS-7 cell membranes | IC50 | 4.0 nM | [12] |
| Bpa1-PTHrP-(1-36) | PTH1R | HEK-293 cells | IC50 | 41 nM | [11] |
| Bpa2-PTHrP-(1-36) | PTH1R | HEK-293 cells | IC50 | 32 nM | [11] |
| Bpa6-PTHrP-(1-36) | PTH1R | HEK-293 cells | IC50 | 32 nM | [11] |
| PTH-(3-34) | Type I PTH/PTHrP Receptor | Transfected AP-1 cells | IC50 | ~2-8 nM | [13] |
| PTH-(28-42) | Type I PTH/PTHrP Receptor | Transfected AP-1 cells | IC50 | ~2-8 nM | [13] |
| PTH-(28-48) | Type I PTH/PTHrP Receptor | Transfected AP-1 cells | IC50 | ~2-8 nM | [13] |
Signaling Pathways of PTHrP-(1-36)
PTHrP-(1-36) exerts its effects by binding to the PTH1R, a G protein-coupled receptor (GPCR).[4] This interaction can trigger multiple downstream signaling cascades.
Adenylyl Cyclase/Protein Kinase A (PKA) Pathway
The canonical signaling pathway for PTH1R involves its coupling to the Gs alpha subunit of the heterotrimeric G protein.[5] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[14] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a cellular response.[14]
Caption: PTHrP-(1-36) activation of the PKA signaling pathway.
Phospholipase C/Protein Kinase C (PKC) Pathway
In addition to the Gs pathway, the PTH1R can also couple to Gq/11 proteins, activating Phospholipase C (PLC).[14] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[15] The activation of this pathway is generally less robust compared to the PKA pathway.[14]
Caption: PTHrP-(1-36) activation of the PKC signaling pathway.
Biased Agonism
Emerging evidence suggests that different PTHrP analogs can act as biased agonists, preferentially activating one signaling pathway over another.[5] For example, [Trp1]PTHrP(1-36) has been reported to activate Gs-mediated signaling without significant Gq activation or β-arrestin recruitment.[5] This phenomenon opens up possibilities for developing drugs with more specific therapeutic effects and fewer side effects.
Experimental Protocols
A variety of experimental techniques are employed to study the functions and signaling of PTHrP-(1-36). Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of PTHrP-(1-36) or its analogs to the PTH1R.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably or transiently expressing the PTH1R (e.g., HEK-293, COS-7, or AP-1 cells).[11][13]
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
-
Binding Reaction:
-
In a multi-well plate, add a constant concentration of a radiolabeled PTHrP or PTH analog (e.g., [125I-Tyr36]PTHrP-(1-36)-NH2).[13]
-
Add increasing concentrations of the unlabeled competitor ligand (the PTHrP-(1-36) isoform or analog being tested).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 2 hours) to reach equilibrium.[13]
-
-
Separation and Detection:
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Caption: General workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay
This assay measures the ability of PTHrP-(1-36) to stimulate the production of intracellular cAMP, providing a functional readout of Gs pathway activation.
Methodology:
-
Cell Culture and Stimulation:
-
Seed PTH1R-expressing cells (e.g., COS-7 or HEK-293) in a multi-well plate.[16]
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.[16]
-
Stimulate the cells with varying concentrations of the PTHrP-(1-36) isoform or analog for a specific time (e.g., 15 minutes at 37°C).[16]
-
-
Cell Lysis and cAMP Measurement:
-
Data Analysis:
-
Plot the amount of cAMP produced as a function of the logarithm of the agonist concentration.
-
Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and specific method for the absolute quantification of PTHrP-(1-36) in biological samples.[18]
Methodology:
-
Sample Preparation:
-
Extract PTHrP-(1-36) from the biological matrix (e.g., plasma, serum) using solid-phase extraction (SPE).[18]
-
The extracted sample may be subjected to enzymatic digestion if a specific fragment is being targeted.
-
-
Liquid Chromatography (LC):
-
Inject the prepared sample onto a reverse-phase LC column.
-
Separate the peptide from other components based on its hydrophobicity using a gradient of organic solvent.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The eluting peptide is ionized (e.g., by electrospray ionization) and enters the mass spectrometer.
-
In the first mass analyzer (MS1), the precursor ion corresponding to the mass-to-charge ratio (m/z) of PTHrP-(1-36) is selected.
-
The precursor ion is fragmented in a collision cell.
-
In the second mass analyzer (MS2), specific fragment ions (product ions) are detected.
-
Quantification is achieved by comparing the signal intensity of the product ions from the sample to those from a standard curve of known PTHrP-(1-36) concentrations.
-
Conclusion
Human PTHrP-(1-36) is a key N-terminal fragment of the PTHrP prohormone with a wide array of biological functions. Its interaction with the PTH1R activates multiple signaling pathways, making it a complex and important molecule in both health and disease. The ability of different PTHrP analogs to act as biased agonists highlights the potential for developing novel therapeutics with improved specificity. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate roles of PTHrP-(1-36) isoforms and their potential clinical applications.
References
- 1. Parathyroid hormone-related protein: evidence for isoform- and tissue-specific posttranslational processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternative splicing of parathyroid hormone-related protein mRNA: expression and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Parathyroid hormone-related protein and its receptors: nuclear functions and roles in the renal and cardiovascular systems, the placental trophoblasts and the pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Parathyroid hormone related peptide (PTHrP): a mini-review - MedCrave online [medcraveonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Multiple sites of contact between the carboxyl-terminal binding domain of PTHrP-(1--36) analogs and the amino-terminal extracellular domain of the PTH/PTHrP receptor identified by photoaffinity cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. academic.oup.com [academic.oup.com]
- 13. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 14. journals.physiology.org [journals.physiology.org]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Parathyroid Hormone-Related Peptide (PTHrP): Evaluation of Pediatric, Covariate-Stratified Reference Intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Human PTHrP-(1-36): A Technical Guide to its Paracrine Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parathyroid hormone-related protein (PTHrP), particularly its N-terminal fragment PTHrP-(1-36), is a critical paracrine signaling molecule involved in a diverse range of physiological and pathological processes. While initially identified as the causative agent of humoral hypercalcemia of malignancy (HHM), its roles have expanded to include regulation of cell proliferation, differentiation, and survival in various tissues such as bone, cartilage, and the pancreas.[1][2] This technical guide provides an in-depth overview of the core mechanisms of human PTHrP-(1-36) paracrine signaling, focusing on its interaction with the parathyroid hormone 1 receptor (PTH1R) and subsequent downstream signaling cascades. We present quantitative data from key studies, detailed experimental protocols, and visual diagrams of signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals in this field.
Introduction
Human PTHrP is produced as several isoforms (139, 141, or 173 amino acids) that undergo post-translational processing to generate various functional fragments.[1][3] The N-terminal fragment, PTHrP-(1-36), shares significant homology with parathyroid hormone (PTH), particularly in the first 13 amino acids, enabling it to bind to and activate the same receptor, PTH1R.[2][4] Unlike the endocrine action of PTH, PTHrP-(1-36) primarily functions in a paracrine or autocrine manner, acting locally on nearby cells.[3][5] This localized signaling is crucial for processes like skeletal development, bone remodeling, and has been implicated in the pathophysiology of cancer and its metastasis to bone.[2][6]
Receptor Interaction and Affinity
The biological actions of PTHrP-(1-36) are predominantly mediated through its binding to PTH1R, a class B G protein-coupled receptor (GPCR).[6][7] The interaction is characterized by a two-domain binding mechanism: the C-terminal portion of PTHrP-(1-36) (residues ~15-34) binds to the N-terminal extracellular domain (ECD) of PTH1R, which then positions the N-terminal region of the ligand (residues ~1-14) to interact with the transmembrane domain (TMD) of the receptor, leading to its activation.[8][9]
Quantitative Data on Receptor Binding and Biological Activity
The following tables summarize key quantitative data from various in vitro and in vivo studies on human PTHrP-(1-36).
| Ligand/Peptide | Cell Type/System | Assay Type | Parameter | Value | Reference |
| Human PTHrP-(1-36) | Human Epidermal Keratinocytes | Intracellular Calcium Increase | EC50 | 0.05 nM | [10] |
| Mouse PTHrP-(1-36) | UMR 106 cells | Intracellular Calcium Response | EC50 | 1 nM | [10] |
| Human PTHrP-(1-36) | A10 cells | [125I]PTH Binding | KD | 30 nM | [11] |
| Human PTHrP-(1-36) | HEK-293/C-21 cells | Adenylyl Cyclase Activation | EC50 | 4 nM | [12] |
| Bpa1-PTHrP-(1-36) | HEK-293/C-21 cells | Adenylyl Cyclase Activation | EC50 | 8 nM | [12] |
| Human PTHrP-(1-36) | HEK-293/C-21 cells | Receptor Binding (Competition) | IC50 | 41 nM | [12] |
| Bpa2-PTHrP-(1-36) | HEK-293/C-21 cells | PTHrP-stimulated AC activation | IC50 | 10 nM | [12] |
Table 1: Receptor Binding Affinity and Potency of PTHrP-(1-36) and its Analogs.
| Treatment | Cell Type | Duration | Effect | Concentration | Reference |
| Human PTHrP-(1-36) | Human β-cells | 24 h | Increased Proliferation | 100 nM | [10] |
| Human PTHrP-(1-36) | Human Islets | 30 min | Enhanced Insulin Secretion | 100 nM | [10] |
| Human PTHrP-(1-36) | A10 cells | 24 h | Decreased Proliferation to ~75% of control | 100 nM | [11] |
| Human PTHrP-(1-36) | Vascular Smooth Muscle Cells | 6 h | Maximal MCP-1 mRNA stimulation (~3-fold) | 10-8 M | [13] |
Table 2: Cellular Effects of Human PTHrP-(1-36) Treatment.
| Dose of sc PTHrP-(1-36) | Subjects | Effect | Observation Time | Reference |
| 0.82, 1.64, and 3.28 µg/kg | 21 Normal Women | Dose-dependent increase in Nephrogenous cAMP excretion | First 2-hour urine collection | [14][15] |
| 0.82, 1.64, and 3.28 µg/kg | 21 Normal Women | Reductions in serum phosphorus | 12-hour study | [15][16] |
| 0.82, 1.64, and 3.28 µg/kg | 21 Normal Women | Increases in plasma 1,25-dihydroxyvitamin D | 12-hour study | [15][16] |
Table 3: In Vivo Effects of Subcutaneous PTHrP-(1-36) Administration in Humans.
Signaling Pathways
Upon binding of PTHrP-(1-36) to PTH1R, the receptor undergoes a conformational change that allows it to couple with intracellular heterotrimeric G proteins, initiating downstream signaling cascades.[3] The primary pathway activated is the Gαs/adenylyl cyclase/cAMP/PKA pathway.[4][7] However, PTH1R can also couple to other G proteins, such as Gαq, to activate the phospholipase C (PLC)/protein kinase C (PKC) pathway, leading to an increase in intracellular calcium.[4][7]
Interestingly, the signaling dynamics of PTHrP-(1-36) differ from those of PTH-(1-34). PTHrP-(1-36) tends to induce a transient cAMP response, with its action restricted to the cell surface, as it dissociates from the receptor more rapidly.[3][17][18] In contrast, PTH-(1-34) can induce a more sustained cAMP signal, which is associated with the internalization of the ligand-receptor complex into endosomes.[17][18]
Caption: PTHrP-(1-36) Signaling Pathways via PTH1R.
Experimental Protocols
Quantification of Human PTHrP-(1-36) by LC-MS/MS
This method allows for the sensitive and specific measurement of PTHrP-(1-36) in plasma.[19]
Protocol:
-
Sample Preparation:
-
Collect blood samples in EDTA-containing tubes.
-
Immediately add aprotinin (B3435010) (100 µL per mL of blood) to prevent proteolytic degradation.[20]
-
Centrifuge at 1500 x g for 12 minutes to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Solid Phase Extraction (SPE):
-
Utilize a Waters Oasis® HLB µElution 96-well plate for sample extraction.
-
Condition the plate according to the manufacturer's instructions.
-
Load plasma samples and wash to remove interfering substances.
-
Elute the peptide fraction.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation on a suitable LC column.
-
Use a tandem mass spectrometer (e.g., Waters/Micromass® Quattro Ultima™ Pt) for detection.
-
Monitor specific m/z transitions for PTHrP-(1-36) (e.g., 609.5 > 682.7).[19]
-
Use an internal standard, such as rat PTH-(1-34), for accurate quantification.
-
Generate a calibration curve using known concentrations of synthetic human PTHrP-(1-36) to determine the concentration in unknown samples.
-
Caption: Workflow for PTHrP-(1-36) Quantification by LC-MS/MS.
Receptor Binding Assay
This protocol is used to determine the binding affinity of PTHrP-(1-36) to its receptor on whole cells.[21]
Protocol:
-
Cell Culture:
-
Grow cells expressing PTH1R (e.g., ROS-17/2.8, HEK-293, or A10 cells) to confluence in 24-well plates.
-
-
Binding Incubation:
-
Wash cells twice with an appropriate binding buffer (e.g., HBSS).
-
To each well, add a constant amount of radiolabeled PTHrP-(1-36) (e.g., 125I-labeled [Tyr36] PTHrP-(1-36), ~25,000 cpm).[21]
-
Add varying concentrations of unlabeled ("cold") PTHrP-(1-36) for competition.
-
Incubate for 2 hours at 4°C with gentle shaking to reach equilibrium.
-
-
Washing and Lysis:
-
Aspirate the incubation medium and wash the cell monolayer twice with cold binding buffer to remove unbound peptides.
-
Lyse the cells by adding 0.5 M NaOH and incubating for 30 minutes.
-
-
Quantification:
-
Transfer the cell lysate to scintillation vials.
-
Measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the concentration of the unlabeled competitor.
-
Calculate the IC50 (concentration of unlabeled ligand that inhibits 50% of specific binding) and subsequently the KD (dissociation constant) using appropriate software (e.g., GraphPad Prism).
-
Intracellular cAMP Accumulation Assay
This functional assay measures the ability of PTHrP-(1-36) to stimulate the production of the second messenger cAMP.
Protocol:
-
Cell Culture:
-
Plate cells expressing PTH1R in multi-well plates and grow to near confluence.
-
-
Pre-incubation:
-
Wash cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methyl-xanthine (IBMX) for 15-30 minutes to prevent cAMP degradation.[22]
-
-
Stimulation:
-
Add varying concentrations of PTHrP-(1-36) to the wells.
-
Include a positive control (e.g., forskolin, a direct activator of adenylyl cyclase) and a negative control (vehicle).
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Lysis and Detection:
-
Terminate the stimulation by aspirating the medium and lysing the cells with the buffer provided in a commercial cAMP assay kit.
-
Measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a FRET-based biosensor.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the PTHrP-(1-36) concentration.
-
Calculate the EC50 value, which represents the concentration of PTHrP-(1-36) that produces 50% of the maximal response.
-
Intracellular Calcium Measurement
This protocol assesses the activation of the Gαq/PLC pathway by measuring changes in intracellular calcium concentration.[11]
Protocol:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-4 AM) in a suitable buffer (e.g., Hanks' balanced salt solution with 1.8 mM Ca2+ and 20 mM HEPES, pH 7.4) for 30 minutes at 37°C.[11]
-
-
Washing:
-
Wash the cells twice with the buffer to remove excess dye.
-
-
Imaging and Stimulation:
-
Mount the dish on a confocal microscope.
-
Acquire a baseline fluorescent intensity reading.
-
Add PTHrP-(1-36) to the dish while continuously acquiring images (e.g., every 3 seconds).
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time for individual cells or regions of interest.
-
The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
-
Conclusion
Human PTHrP-(1-36) is a pleiotropic paracrine factor with a well-defined signaling mechanism through the PTH1R. Its ability to activate multiple downstream pathways, primarily the adenylyl cyclase and phospholipase C cascades, allows it to exert a wide range of biological effects. The distinct signaling kinetics of PTHrP-(1-36) compared to PTH, characterized by a more transient response, likely underlies its specialized role as a local mediator in contrast to the systemic endocrine function of PTH. A thorough understanding of its signaling properties, supported by robust quantitative data and standardized experimental protocols, is essential for elucidating its physiological roles and for the development of novel therapeutic strategies targeting the PTHrP/PTH1R axis in diseases such as cancer and osteoporosis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. preprints.aijr.org [preprints.aijr.org]
- 3. Molecular Mechanisms of PTH/PTHrP Class B GPCR Signaling and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ovid.com [ovid.com]
- 6. Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis [mdpi.com]
- 8. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ahajournals.org [ahajournals.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Parathyroid hormone-related protein-(1-36) is biologically active when administered subcutaneously to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Sustained cyclic AMP production by parathyroid hormone receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 20. Parathyroid Hormone-Related Peptide and Its Analog, Abaloparatide, Attenuate Lethal Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Intracellular Signaling Cascades Activated by Human PTHrP-(1-36)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parathyroid hormone-related protein (PTHrP) is a polypeptide hormone that plays a crucial role in various physiological processes, including skeletal development, calcium homeostasis, and cell proliferation. The N-terminal fragment, Human PTHrP-(1-36), mimics most of the actions of parathyroid hormone (PTH) by binding to the same type 1 PTH/PTHrP receptor (PTH1R).[1][2] The PTH1R is a Class B G protein-coupled receptor (GPCR) that, upon activation by PTHrP-(1-36), triggers a complex network of intracellular signaling cascades.[3][4] Understanding these pathways is critical for elucidating the diverse biological effects of PTHrP and for the development of targeted therapeutics. This guide provides a detailed overview of the primary signaling pathways activated by PTHrP-(1-36), quantitative data on receptor activation, detailed experimental protocols, and visual representations of the molecular interactions.
Core Signaling Pathways Activated by PTHrP-(1-36)
Upon binding of PTHrP-(1-36) to the PTH1R, the receptor undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G proteins. The primary pathways initiated are the adenylyl cyclase (AC)/protein kinase A (PKA) pathway and the phospholipase C (PLC)/protein kinase C (PKC) pathway.[5][6][7] Furthermore, PTH1R activation leads to the stimulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade through both G protein-dependent and independent mechanisms.[8][9]
The Gαs/Adenylyl Cyclase/PKA Pathway
This is the canonical signaling pathway for the PTH1R. Binding of PTHrP-(1-36) induces coupling of the receptor to the stimulatory G protein, Gαs. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3][10] The subsequent elevation of intracellular cAMP leads to the activation of protein kinase A (PKA), which then phosphorylates numerous downstream target proteins, mediating many of the physiological effects of PTHrP.[10][11]
The Gαq/Phospholipase C/PKC Pathway
In addition to Gαs, the PTH1R can couple to G proteins of the Gαq/11 family.[7][10] This coupling activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increased cytosolic Ca2+ and DAG synergistically activate protein kinase C (PKC), which phosphorylates a distinct set of substrate proteins to elicit cellular responses.[5][12]
The MAPK/ERK Pathway
Activation of the ERK1/2 MAPK pathway by PTHrP-(1-36) is complex and occurs through multiple mechanisms:
-
G Protein-Dependent Activation : Both PKA and PKC, activated via the Gαs and Gαq pathways respectively, can lead to the phosphorylation and activation of ERK1/2.[9]
-
β-Arrestin-Mediated Activation : Following agonist binding, PTH1R is phosphorylated by G protein-coupled receptor kinases (GRKs). This promotes the recruitment of β-arrestins, which, in addition to their role in receptor desensitization and internalization, can act as scaffolds to bring components of the MAPK cascade (e.g., Raf, MEK, ERK) into proximity, leading to G protein-independent ERK activation.[9][13]
-
EGFR Transactivation : PTH1R activation, particularly through the Gq/PKC pathway, can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[8] This involves the proteolytic release of membrane-bound EGFR ligands by matrix metalloproteinases (MMPs), which then bind to and activate EGFR, resulting in downstream ERK1/2 phosphorylation.[8]
Quantitative Analysis of PTHrP-(1-36) Signaling
The potency and efficacy of PTHrP-(1-36) can vary depending on the cell type, receptor expression level, and the specific signaling pathway being measured. The following table summarizes representative quantitative data from the literature.
| Parameter | Cell Line | Pathway | Value | Reference |
| Binding Affinity (IC50) | HEK-293/C-21 | PTH1R Binding | 41 nM | [14] |
| cAMP Accumulation (EC50) | LLC-PK1 | Gs/PKA | ~1-2 nM | [15] |
| Receptor Binding (Kd) | Membranes (RG conformation) | PTH1R Binding | 0.42 nM | [16] |
| MAPK Activation | Human Platelets | MAPK/ERK | 2-fold increase over control (at 100 nM) | [17] |
| EGFR Phosphorylation | MCT cells | EGFR Transactivation | Peak activation at 5 min (at 100 nM) | [8] |
| TGF-β1 Protein Expression | Hepatic Stellate Cells | TGF-β Signaling | 2- to 3.5-fold increase (at 10-100 nM) | [18] |
Note: EC50/IC50 values are highly dependent on the experimental system and conditions.
Differential Signaling: PTHrP-(1-36) vs. PTH-(1-34)
Although PTHrP-(1-36) and PTH-(1-34) bind to the same receptor, they can elicit distinct signaling profiles. This is partly explained by their differential ability to stabilize distinct receptor conformations, termed R⁰ (G-protein-independent) and RG (G-protein-coupled).[10][16]
-
PTHrP-(1-36) preferentially binds to and stabilizes the RG conformation. This leads to a classical, transient signaling response (e.g., cAMP production) that is largely confined to the plasma membrane and is highly dependent on G protein coupling.[10][13][16]
-
PTH-(1-34) can bind effectively to both RG and R⁰ conformations. Its ability to stabilize the R⁰ state allows it to form a more persistent ligand-receptor complex that continues to signal after internalization into endosomes, resulting in a sustained cAMP response.[10][19][20]
This difference in signaling duration may underlie some of the distinct physiological effects observed between the two ligands in vivo.[16][21]
Experimental Protocols & Workflows
Accurate assessment of PTHrP-(1-36) signaling requires robust and well-defined experimental methodologies. Below are outlines for key assays.
cAMP Accumulation Assay
This assay quantifies the activation of the Gαs pathway by measuring the production of intracellular cAMP.
Detailed Methodology:
-
Cell Culture: Seed cells stably or transiently expressing PTH1R (e.g., HEK293, LLC-PK1) into 96-well plates and grow to confluency.[22]
-
Pre-treatment: Aspirate culture medium and replace it with serum-free medium containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent cAMP degradation. Incubate for 10-30 minutes.[16]
-
Ligand Stimulation: Add varying concentrations of PTHrP-(1-36) to the wells. Incubate for a defined period (typically 10-15 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction and lyse the cells according to the detection kit manufacturer's instructions.
-
Detection: Quantify intracellular cAMP levels using a competitive immunoassay (ELISA), Homogeneous Time-Resolved Fluorescence (HTRF), or a genetically encoded reporter like GloSensor.[22]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Western Blot for ERK1/2 Phosphorylation
This method assesses the activation of the MAPK pathway by detecting the phosphorylated (active) form of ERK1/2.
Detailed Methodology:
-
Cell Culture & Starvation: Seed cells in 6-well plates. Once they reach ~80-90% confluency, serum-starve them for 4-24 hours to reduce basal ERK activity.
-
Ligand Stimulation: Treat cells with 100 nM PTHrP-(1-36) for various time points (e.g., 0, 2, 5, 10, 30, 60 minutes) at 37°C.[7][8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading.
-
Analysis: Quantify band intensity using densitometry software. Express p-ERK levels as a ratio of total ERK.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the activation of the Gαq/PLC pathway by quantifying the accumulation of IP, a downstream product of PLC activity.
Detailed Methodology:
-
Cell Labeling: Plate cells and incubate them overnight with myo-[³H]inositol in inositol-free medium to label the cellular phosphoinositide pools.
-
Pre-treatment: Wash cells and pre-incubate them in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, causing the accumulation of labeled IPs.
-
Ligand Stimulation: Add varying concentrations of PTHrP-(1-36) and incubate for 30-60 minutes at 37°C.
-
Extraction: Terminate the reaction by adding a cold acid (e.g., perchloric acid).
-
Purification: Separate the labeled inositol phosphates from free inositol using anion-exchange chromatography columns.
-
Quantification: Measure the radioactivity of the eluted IP fraction using liquid scintillation counting.
-
Data Analysis: Plot the radioactivity (counts per minute) against the agonist concentration to determine the dose-response relationship.
References
- 1. Parathyroid hormone receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. vetlexicon.com [vetlexicon.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. scispace.com [scispace.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Structurally diverse N-terminal peptides of parathyroid hormone (PTH) and PTH-related peptide (PTHRP) inhibit the Na+/H+ exchanger NHE3 isoform by binding to the PTH/PTHRP receptor type I and activating distinct signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Parathyroid Hormone–Related Protein Promotes Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct beta-arrestin- and G protein-dependent pathways for parathyroid hormone receptor-stimulated ERK1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of PTH/PTHrP Class B GPCR Signaling and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Altered Selectivity of Parathyroid Hormone (PTH) and PTH-Related Protein (PTHrP) for Distinct Conformations of the PTH/PTHrP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Activated Effects of Parathyroid Hormone-Related Protein on Human Hepatic Stellate Cells | PLOS One [journals.plos.org]
- 19. Sustained cyclic AMP production by parathyroid hormone receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Spatial bias in cAMP generation determines biological responses to PTH type 1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Human PTHrP-(1-36) with the PTH1R Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between human Parathyroid Hormone-related Protein (1-36) (PTHrP-(1-36)) and its cognate receptor, the Parathyroid Hormone 1 Receptor (PTH1R). This interaction is pivotal in various physiological processes, including calcium homeostasis and bone metabolism, and represents a key target for therapeutic intervention in diseases such as osteoporosis and humoral hypercalcemia of malignancy.
Core Interaction Dynamics
Human PTHrP-(1-36) is a key N-terminal fragment of the full-length PTHrP, a polyhormone that shares structural and functional similarities with Parathyroid Hormone (PTH). Both PTH and PTHrP bind to and activate the PTH1R, a class B G protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events.[1][2][3] The interaction is characterized by a two-domain binding model: the C-terminal region of the ligand (residues 15-34) engages with the large N-terminal extracellular domain (ECD) of the receptor, an interaction crucial for binding affinity.[4] Subsequently, the N-terminal region of the ligand (residues 1-14) interacts with the juxtamembrane and transmembrane domains of the receptor, leading to its activation.[4]
Quantitative Analysis of PTHrP-(1-36) and PTH1R Interaction
The binding affinity and functional potency of PTHrP-(1-36) at the PTH1R have been quantified through various in vitro assays. The data presented below, collated from multiple studies, highlights the nuanced pharmacology of this interaction, particularly concerning the receptor's conformational states. The PTH1R can exist in at least two distinct high-affinity conformations: a G protein-coupled state (RG) and a G protein-uncoupled state (R0).[4][5][6][7][8] PTHrP-(1-36) exhibits a preference for the RG conformation, which is associated with more transient signaling responses.[5][6][7]
Table 1: Binding Affinity (IC50) of PTHrP-(1-36) for PTH1R Conformations
| Ligand | Receptor Conformation | Cell Type/Membrane Source | Tracer Radioligand | IC50 (nM) | Reference |
| hPTHrP-(1-36) | RG | GP-2.3 cell membranes | 125I-M-PTH(1-15) | 0.32 | [5][6] |
| hPTHrP-(1-36) | R0 | GP-2.3 cell membranes | 125I-PTH(1-34) with GTPγS | 35 | [5][6] |
| hPTHrP-(1-36) | R0 | COS-7 cell membranes | 125I-PTH(1-34) with GTPγS | 28 | [7] |
| hPTHrP-(1-36) | RG | COS-7 cell membranes | 125I-M-PTH(1-15) | 0.42 | [7] |
Table 2: Functional Potency (EC50) of PTHrP-(1-36) in PTH1R-Mediated Signaling Pathways
| Signaling Pathway | Ligand | Cell Type | Assay | EC50 (nM) | Reference |
| cAMP Accumulation | hPTHrP-(1-36) | GP-2.3 cells | Glosensor cAMP reporter | ~1.0 | [5] |
| cAMP Accumulation | [Trp1]PTHrP(1-36) | CHO-K1 cells | DiscoveRX Hunter eXpress ELISA | 3.6 | [9] |
| IP1 Accumulation (Gq) | hPTHrP(1-34) | CHO-K1 cells | CisBio IPone TRF assay | 27 | [9] |
| β-Arrestin Recruitment | [Bpa1]PTHrP(1-36) | CHO-K1 cells | PathHunter β-arrestin assay | 11 | [9] |
| β-Arrestin Recruitment | [Trp1]PTHrP(1-36) | CHO-K1 cells | PathHunter β-arrestin assay | 36 | [9] |
| ERK1/2 Phosphorylation | hPTHrP-(1-36) | GP-2.3 cells | Surefire ERK-1/2 assay | ~1-10 | [5][10] |
Signaling Pathways Activated by PTHrP-(1-36)
Upon binding of PTHrP-(1-36) to the PTH1R, a conformational change in the receptor triggers the activation of multiple downstream signaling cascades. The specific pathways engaged can be influenced by the ligand structure, leading to the concept of biased agonism, where a ligand may preferentially activate one pathway over another.[9]
The primary signaling pathways include:
-
Gαs/cAMP/PKA Pathway : This is the canonical signaling route where the activated receptor couples to the Gαs protein, stimulating adenylyl cyclase to produce cyclic AMP (cAMP).[2][9][11] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB.
-
Gαq/PLC/PKC Pathway : The PTH1R can also couple to Gαq, activating Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
-
β-Arrestin Pathway and ERK1/2 Activation : Following G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestins.[9] β-arrestins mediate receptor desensitization and internalization, and can also act as scaffolds for other signaling proteins, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically ERK1/2.[9] ERK1/2 can also be activated through G protein-dependent mechanisms involving PKA and PKC.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PTHrP-(1-36) and PTH1R interaction. Below are generalized protocols for key experiments.
Radioligand Binding Assay
This assay quantifies the binding of a radiolabeled ligand to the PTH1R, allowing for the determination of binding affinity (Kd) and receptor density (Bmax). Competition binding assays, where a constant concentration of radioligand competes with varying concentrations of an unlabeled ligand (e.g., PTHrP-(1-36)), are used to determine the inhibitory constant (Ki).
Protocol Outline:
-
Membrane Preparation:
-
Culture cells expressing PTH1R (e.g., HEK293, COS-7, or GP-2.3 cells) to confluence.
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
For competition assays, add varying concentrations of unlabeled PTHrP-(1-36).
-
Add a fixed concentration of a suitable radioligand (e.g., 125I-PTH(1-34) or 125I-M-PTH(1-15)).
-
Incubate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[12]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[12]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine IC50 values, which can be converted to Ki values using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of PTHrP-(1-36) to stimulate the production of intracellular cAMP, a key second messenger in the Gαs pathway.
Protocol Outline:
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing PTH1R (e.g., GP-2.3 or CHO-K1 cells).
-
Seed the cells into 24- or 96-well plates and grow to near confluence.
-
-
Ligand Stimulation:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of PTHrP-(1-36) to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the concentration of PTHrP-(1-36) against the measured cAMP levels.
-
Use non-linear regression to determine the EC50 value, representing the concentration of PTHrP-(1-36) that elicits a half-maximal response.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the activation of the ERK1/2 signaling pathway by detecting the phosphorylated forms of ERK1 and ERK2.
Protocol Outline:
-
Cell Culture and Serum Starvation:
-
Culture cells expressing PTH1R in appropriate media.
-
Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
-
Ligand Stimulation:
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized p-ERK1/2 levels against the PTHrP-(1-36) concentration or time to determine the EC50 or time course of activation.
-
Biased Agonism of PTHrP-(1-36)
PTHrP-(1-36) and its analogs can act as biased agonists at the PTH1R, preferentially activating certain signaling pathways over others. For instance, some analogs have been shown to favor Gs-mediated cAMP signaling with little to no Gq or β-arrestin recruitment.[9] This property is of significant interest in drug development, as it may allow for the design of ligands that elicit specific therapeutic effects while minimizing unwanted side effects. The bias is often linked to the ligand's ability to stabilize distinct receptor conformations (RG vs. R0). PTHrP-(1-36) itself shows a bias towards the RG conformation, leading to more transient cAMP signaling compared to PTH(1-34), which has a higher affinity for the R0 state and produces a more sustained signal.[5][6][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 3. Parathyroid hormone-related protein and its receptors: nuclear functions and roles in the renal and cardiovascular systems, the placental trophoblasts and the pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Human PTHrP-(1-36) ELISA Kit
For the Quantitative Determination of Human Parathyroid Hormone-related Peptide (1-36) in Plasma Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parathyroid hormone-related peptide (PTHrP) is a polyhormone that plays a crucial role in various physiological processes, including calcium homeostasis, bone metabolism, and cellular differentiation. The N-terminal fragment, PTHrP-(1-36), shares structural homology with parathyroid hormone (PTH) and is biologically active, exerting its effects through the common PTH/PTHrP receptor (PTH1R). Accurate quantification of Human PTHrP-(1-36) in plasma is essential for research in endocrinology, oncology, and metabolic bone diseases.
This document provides a detailed protocol for the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit for the quantitative measurement of Human PTHrP-(1-36) in plasma samples.
Assay Principle
This ELISA kit employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for Human PTHrP-(1-36) is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any PTHrP-(1-36) present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for Human PTHrP-(1-36) is added to the wells. Following a wash to remove any unbound biotin-conjugated antibody, streptavidin conjugated to Horseradish Peroxidase (HRP) is added. A substrate solution is then added, which develops color in proportion to the amount of PTHrP-(1-36) bound in the initial step. The color development is stopped, and the intensity of the color is measured spectrophotometrically.[1]
Kit Specifications
The following table summarizes the typical performance characteristics of a Human PTHrP-(1-36) ELISA kit. Note that specifications may vary between manufacturers.
| Parameter | Typical Value |
| Assay Type | Sandwich ELISA |
| Sample Type | Plasma, Serum, Cell Culture Supernatants |
| Detection Range | 15.6 - 1000 pg/mL |
| Sensitivity | < 10 pg/mL |
| Specificity | High sensitivity and excellent specificity for Human PTHrP. No significant cross-reactivity with related analogues observed.[2] |
| Assay Duration | 3-5 hours |
| Intra-Assay CV | < 10% |
| Inter-Assay CV | < 10% |
Experimental Protocols
Materials Required (Not Provided)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Deionized or distilled water
-
Graduated cylinders
-
Vortex mixer
-
Tubes for sample and standard dilution
-
Automated plate washer (optional)
Plasma Sample Collection and Preparation
Proper sample collection and preparation are critical for accurate results.
| Step | Procedure | Notes |
| 1. Collection | Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[3][4][5][6][7] | EDTA is often the recommended anticoagulant. |
| 2. Centrifugation | Centrifuge the collected blood at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[3][4][5][6][7] | Prompt centrifugation helps to minimize protein degradation. |
| 3. Aliquoting | Carefully aspirate the plasma supernatant and transfer it to clean polypropylene (B1209903) tubes. | Avoid disturbing the buffy coat and red blood cells. |
| 4. Storage | Assay samples immediately or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[3][4][6][7] | If samples are to be assayed within 7 days, they can be stored at 2-8°C.[3] |
Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Wash Buffer (1x): If provided as a concentrate (e.g., 25x), dilute with deionized or distilled water to prepare the 1x working solution.[3][5]
-
Standard Dilution: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution.[3][5][6] Perform serial dilutions to generate the standard curve (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.63, and 0 pg/mL).[3]
Assay Procedure
-
Prepare Plate: Determine the number of wells required for standards, samples, and controls. It is recommended to run all standards and samples in duplicate.
-
Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells.[3][5]
-
Incubation 1: Cover the plate and incubate for 90 minutes at 37°C.[3][5]
-
Add Detection Antibody: Aspirate the liquid from each well. Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation 2: Cover the plate and incubate for 60 minutes at 37°C.[5]
-
Wash: Aspirate the liquid from each well and wash each well three to five times with 350 µL of 1x Wash Buffer.[5][6] Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Add HRP Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation 3: Cover the plate and incubate for 30 minutes at 37°C.[5]
-
Wash: Repeat the wash step as described in step 6.
-
Add Substrate: Add 90 µL of TMB Substrate to each well.[5][6]
-
Incubation 4: Cover the plate and incubate for 15-30 minutes at 37°C in the dark.[6]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[6]
-
Read Plate: Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.[6][8]
Data Analysis
-
Calculate Mean OD: Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Generate Standard Curve: Subtract the mean OD of the zero standard (blank) from all other OD values. Plot the mean OD for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.[8]
-
Calculate Sample Concentrations: Use the standard curve to determine the concentration of PTHrP-(1-36) in each sample. If samples were diluted, multiply the calculated concentration by the dilution factor.
Typical Standard Curve Data
The following is an example of a typical standard curve. Actual results may vary.
| Concentration (pg/mL) | Optical Density (450 nm) |
| 1000 | 2.512 |
| 500 | 1.605 |
| 250 | 0.853 |
| 125 | 0.451 |
| 62.5 | 0.238 |
| 31.25 | 0.142 |
| 15.63 | 0.095 |
| 0 | 0.050 |
Visualizations
Experimental Workflow
Caption: ELISA Experimental Workflow for PTHrP-(1-36) Quantification.
PTH/PTHrP Signaling Pathway
Caption: Simplified PTH/PTHrP Signaling Pathway via the PTH1 Receptor.
References
- 1. Human Parathyroid Hormone Related Protein ELISA Kit (EEL177) - Invitrogen [thermofisher.com]
- 2. biomatik.com [biomatik.com]
- 3. researchgate.net [researchgate.net]
- 4. PTH/PTHrP Receptor Signaling, Allostery, and Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. Human PTHrP(Parathyroid Hormone Related Protein) ELISA Kit - Elabscience® [elabscience.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantification of Human PTHrP-(1-36) in Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of human parathyroid hormone-related protein (PTHrP)-(1-36) in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup and enrichment, followed by LC-MS/MS analysis in multiple reaction monitoring (MRM) mode. The assay was validated for linearity, precision, accuracy, and recovery. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of PTHrP-(1-36).
Introduction
Parathyroid hormone-related protein (PTHrP) is a polypeptide that plays a significant role in various physiological and pathological processes, including calcium homeostasis and bone metabolism.[1] The N-terminal fragment, PTHrP-(1-36), is of particular interest as it shares homology with parathyroid hormone (PTH) and is being investigated for its therapeutic potential.[2][3] Accurate quantification of PTHrP-(1-36) in biological matrices is crucial for preclinical and clinical research. This application note details a robust LC-MS/MS method developed and validated for this purpose.
Experimental
Materials and Reagents
-
Human PTHrP-(1-36) standard (analytical grade)
-
Rat PTH-(1-34) (as internal standard)
-
Waters Oasis® HLB µElution 96-well plate
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (EDTA)
Equipment
-
Waters ACQUITY UPLC® System
-
Waters/Micromass® Quattro Ultima™ Pt Mass Spectrometer
-
Waters MassLynx™ software
Sample Preparation
A solid-phase extraction (SPE) method was employed for the extraction of PTHrP-(1-36) from human plasma.
Protocol:
-
To 500 µL of human plasma, add the internal standard (rat PTH-(1-34)).
-
Condition the Waters Oasis® HLB µElution plate wells with 200 µL of methanol followed by 200 µL of water.
-
Load the plasma sample onto the conditioned SPE plate.
-
Wash the wells with 200 µL of 5% methanol in water.
-
Elute the analyte and internal standard with 2 x 50 µL of 90% acetonitrile/10% water containing 0.1% formic acid.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
Liquid Chromatography
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 60% B over 5 minutes, then re-equilibrate for 2 minutes at 5% B |
Mass Spectrometry
The analysis was performed on a Waters/Micromass® Quattro Ultima™ Pt mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | PTHrP-(1-36): 609.5 > 682.7 m/z IS (rat PTH-(1-34)): 589.2 > 656.1 m/z |
Results and Discussion
The LC-MS/MS method for PTHrP-(1-36) demonstrated good linearity, precision, accuracy, and recovery.
Linearity
The calibration curve was linear over the range of 25 to 2000 pg/mL with a correlation coefficient (r²) of >0.96.[3]
Lower Limit of Quantification (LLOQ) and Detection (LLOD)
The LLOQ for PTHrP-(1-36) was established at 25 pg/mL, and the LLOD was 2.5 pg/mL.[3]
Precision and Accuracy
The intra- and inter-assay precision and accuracy were evaluated at four quality control (QC) concentrations.
Table 3: Precision and Accuracy Data [3]
| QC Concentration (pg/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%RE) | Inter-assay Accuracy (%RE) |
| 50 | <12.4 | <11.8 | <10.7 | <9.1 |
| 100 | <12.4 | <11.8 | <10.7 | <9.1 |
| 200 | <12.4 | <11.8 | <10.7 | <9.1 |
| 800 | <12.4 | <11.8 | <10.7 | <9.1 |
Recovery
The extraction recovery of PTHrP-(1-36) from human plasma was determined to be excellent, with an average recovery of 103.7%.[3]
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for PTHrP-(1-36) quantification.
Caption: Simplified PTHrP-(1-36) signaling pathway.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of human PTHrP-(1-36) in plasma. The assay meets the requirements for bioanalytical method validation and is suitable for supporting drug development and research studies. The use of solid-phase extraction ensures clean extracts and minimizes matrix effects, contributing to the overall robustness of the method.
References
- 1. High Sensitivity Measurement of Parathyroid Hormone-Related Protein (PTHrP) in Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. Measurement of human PTH (1-34) and human PTHrP (1-36) using liquid-chromatography tandem mass spectrometry: application to therapeutic studies and drug monitoring - UEA Digital Repository [ueaeprints.uea.ac.uk]
Application Notes and Protocols for In Vitro Bioassay of Human PTHrP-(1-36) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parathyroid hormone-related protein (PTHrP) is a crucial regulator of various physiological processes, including skeletal development, bone turnover, and mineral ion homeostasis.[1] The N-terminal fragment, human PTHrP-(1-36), mimics the actions of parathyroid hormone (PTH) by binding to and activating the type 1 PTH/PTHrP receptor (PTH1R), a class B G protein-coupled receptor (GPCR).[1][2] Activation of PTH1R by PTHrP-(1-36) initiates multiple intracellular signaling pathways, primarily through the coupling of Gs and Gq proteins.[3] This leads to the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) phosphates (IP), respectively, as well as the recruitment of β-arrestin.[3][4]
These application notes provide detailed protocols for in vitro bioassays to quantify the biological activity of human PTHrP-(1-36) and its analogs. The primary assays described are the cAMP accumulation assay, the IP1 accumulation assay, and the β-arrestin recruitment assay. These assays are fundamental for researchers and professionals involved in the discovery and development of drugs targeting the PTH1R.
Signaling Pathways of PTHrP-(1-36)
Upon binding to the PTH1R, PTHrP-(1-36) induces a conformational change in the receptor, leading to the activation of downstream signaling cascades. The two major pathways are:
-
Gs/cAMP Pathway: The activated PTH1R couples to the Gs protein, which in turn stimulates adenylyl cyclase (AC) to produce cAMP from ATP.[3][5] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular substrates, leading to a cellular response.[3][4]
-
Gq/PLC Pathway: The PTH1R can also couple to the Gq protein, activating Phospholipase C (PLC).[3][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[7]
The following diagram illustrates the primary signaling pathways activated by PTHrP-(1-36).
Caption: Signaling pathways activated by PTHrP-(1-36) via the PTH1R.
Quantitative Data Summary
The following tables summarize the in vitro activity of human PTHrP-(1-36) and related peptides from various studies. EC50 values represent the concentration of the peptide that elicits a half-maximal response.
Table 1: cAMP Accumulation Assay Data
| Peptide | Cell Line | EC50 (nM) | Reference |
| hPTHrP-(1-36) | Human Epidermal Keratinocytes | 0.05 | [8] |
| hPTHrP-(1-34) | CHO-K1 expressing hPTH1R | 0.86 | [3] |
| [Trp1]PTHrP-(1-36) | CHO-K1 expressing hPTH1R | 3.6 | [3] |
| hPTH-(1-34) | CHO-K1 expressing hPTH1R | 0.23 | [3] |
Table 2: IP1 Accumulation Assay Data
| Peptide | Cell Line | EC50 (nM) | Reference |
| hPTHrP-(1-34) | CHO-K1 expressing hPTH1R | 27 | [3] |
| hPTH-(1-34) | CHO-K1 expressing hPTH1R | 19 | [3] |
| [Bpa1]PTHrP-(1-36) | CHO-K1 expressing hPTH1R | >10,000 | [3] |
| [Trp1]PTHrP-(1-36) | CHO-K1 expressing hPTH1R | >10,000 | [3] |
Table 3: β-Arrestin Recruitment Assay Data
| Peptide | Cell Line | EC50 (nM) | Reference |
| hPTHrP-(1-34) | CHO-K1 expressing hPTH1R | 0.87 | [3] |
| [Bpa1]PTHrP-(1-36) | CHO-K1 expressing hPTH1R | 11 | [3] |
| [Trp1]PTHrP-(1-36) | CHO-K1 expressing hPTH1R | 36 | [3] |
| hPTH-(1-34) | CHO-K1 expressing hPTH1R | 0.65 | [3] |
Experimental Protocols
cAMP Accumulation Assay
This assay measures the intracellular accumulation of cAMP following stimulation of PTH1R by PTHrP-(1-36).
Experimental Workflow:
Caption: Workflow for the cAMP accumulation assay.
Detailed Protocol:
-
Cell Culture:
-
Seed cells stably or transiently expressing human PTH1R (e.g., HEK-293, CHO-K1) in 24-well plates at an appropriate density to reach confluency on the day of the assay.
-
Culture cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Procedure:
-
On the day of the assay, wash the confluent cell monolayers once with serum-free medium.
-
Pre-incubate the cells in 1 mL of serum-free medium containing 0.1% BSA, 10 mM HEPES (pH 7.4), and 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for 10 minutes at room temperature.[9] IBMX is a phosphodiesterase inhibitor that prevents the degradation of cAMP.
-
Prepare serial dilutions of human PTHrP-(1-36) and control peptides in the pre-incubation buffer.
-
Add the diluted peptides to the cells and incubate for an additional 15 minutes at 37°C.[9]
-
Terminate the reaction by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).[9]
-
Lyse the cells according to the manufacturer's instructions of the cAMP detection kit.
-
Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the PTHrP-(1-36) concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
IP1 Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to quantify Gq pathway activation.
Experimental Workflow:
Caption: Workflow for the IP1 accumulation assay.
Detailed Protocol:
-
Cell Culture:
-
Culture cells expressing PTH1R as described for the cAMP assay.
-
-
Assay Procedure:
-
On the day of the assay, wash the cells with an appropriate assay buffer.
-
Prepare serial dilutions of human PTHrP-(1-36) and control peptides.
-
Add the diluted peptides to the cells in the presence of a phosphodiesterase inhibitor and lithium chloride (LiCl). LiCl inhibits the degradation of IP1.
-
Incubate the cells for 90 minutes at 37°C.[3]
-
Lyse the cells according to the manufacturer's protocol of the IP1 detection kit.
-
Measure the intracellular IP1 concentration using a commercially available IP1 assay kit (e.g., Cisbio IP-One HTRF assay).[3]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the IP1 concentration against the logarithm of the PTHrP-(1-36) concentration.
-
Calculate the EC50 value using non-linear regression analysis.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated PTH1R, a key event in receptor desensitization and signaling.
Experimental Workflow:
Caption: Workflow for the β-arrestin recruitment assay.
Detailed Protocol:
-
Cell Line:
-
Utilize a cell line engineered to co-express PTH1R fused to one component of a proximity-based reporter system (e.g., a luciferase or a fluorescent protein) and β-arrestin fused to the complementary component.
-
-
Assay Procedure:
-
Plate the cells in a suitable microplate.
-
Prepare serial dilutions of human PTHrP-(1-36) and control peptides.
-
Add the diluted peptides to the cells.
-
Incubate for a time sufficient to allow for the interaction between PTH1R and β-arrestin (typically 30-90 minutes).
-
Measure the signal generated by the proximity of the two tagged proteins using a plate reader compatible with the detection technology (e.g., luminescence for BRET, fluorescence for FRET).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the signal against the logarithm of the PTHrP-(1-36) concentration.
-
Calculate the EC50 value using non-linear regression analysis.
-
Conclusion
The in vitro bioassays described in these application notes provide robust and reliable methods for characterizing the biological activity of human PTHrP-(1-36) and its analogs. By quantifying the activation of distinct signaling pathways, these assays are invaluable tools for structure-activity relationship studies, drug screening, and the development of novel therapeutics targeting the PTH1R. Careful adherence to the detailed protocols will ensure the generation of high-quality, reproducible data for advancing research in this field.
References
- 1. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Parathyroid hormone stimulates juxtaglomerular cell cAMP accumulation without stimulating renin release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Matrix metalloproteinase processing of PTHrP yields a selective regulator of osteogenesis, PTHrP1–17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for the Expression and Purification of Recombinant Human PTHrP-(1-36)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone-related protein (PTHrP) is a polypeptide hormone that plays a crucial role in various physiological processes, including calcium homeostasis and bone metabolism. The N-terminal fragment, PTHrP-(1-36), mimics the actions of parathyroid hormone (PTH) by binding to the same receptor, the PTH type 1 receptor (PTH1R). This interaction activates downstream signaling pathways, making recombinant human PTHrP-(1-36) a valuable tool for research into bone biology, cancer-associated hypercalcemia, and as a potential therapeutic agent. These application notes provide a detailed protocol for the expression of recombinant human PTHrP-(1-36) in Escherichia coli and its subsequent purification.
Principle
The expression of recombinant human PTHrP-(1-36) is achieved through the use of a prokaryotic expression system, specifically E. coli. Due to its small size, the peptide is typically expressed as a fusion protein to prevent proteolytic degradation and to facilitate purification. A common strategy involves the use of a fusion tag, such as a hexa-histidine (His6) tag or a larger protein like thioredoxin (Trx), which can also enhance solubility. The fusion protein is then purified from the cell lysate using affinity chromatography, followed by cleavage of the fusion tag and further purification steps to yield the final, pure peptide.
Data Presentation
Table 1: Summary of Expected Yields and Purity for Recombinant PTHrP Fragments
| Expression System | Fusion Partner | Purification Method | Typical Yield (mg/L of culture) | Purity (%) | Reference |
| E. coli | His6-Thioredoxin | IMAC, IEC, SEC | ~300 (for rhPTH(1-84)) | >99 | [1] |
| E. coli | Fusion Protein | Cyanogen Bromide Cleavage, Chromatography | 144 (for PTHrP-(1-141)), 63 (for PTHrP-(1-108)) | Not Specified | [2] |
| E. coli | His-tag | Affinity Chromatography | Not Specified | Not Specified |
Note: Data for PTHrP-(1-36) is limited; values for longer fragments are provided as an estimation of potential yields.
Experimental Protocols
Part 1: Cloning of the Human PTHrP-(1-36) Gene into an Expression Vector
This protocol describes the cloning of a synthetic gene encoding human PTHrP-(1-36) into a pET series expression vector, which allows for IPTG-inducible expression in E. coli. A His6-tag and a protease cleavage site (e.g., for TEV protease or enterokinase) are incorporated for purification and tag removal.
Materials:
-
pET expression vector (e.g., pET-32a(+))
-
Synthetic gene for human PTHrP-(1-36) with appropriate restriction sites
-
Restriction enzymes (e.g., NcoI and XhoI)
-
T4 DNA Ligase and buffer
-
Competent E. coli DH5α (for cloning)
-
LB agar (B569324) plates with appropriate antibiotic (e.g., ampicillin)
-
Plasmid DNA purification kit
Methodology:
-
Gene Synthesis: Synthesize the DNA sequence encoding the 36 amino acids of human PTHrP-(1-36). Codon usage should be optimized for E. coli expression. Flank the coding sequence with restriction sites compatible with the chosen pET vector (e.g., NcoI at the 5' end and XhoI at the 3' end).
-
Vector and Insert Preparation:
-
Digest the pET vector and the synthetic gene with the selected restriction enzymes (e.g., NcoI and XhoI) in separate reactions according to the manufacturer's instructions.
-
Purify the digested vector and insert using a gel purification kit to remove uncut plasmid and small DNA fragments.
-
-
Ligation:
-
Set up a ligation reaction with the purified vector and insert at a molar ratio of approximately 1:3 (vector:insert).
-
Include T4 DNA ligase and its corresponding buffer.
-
Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.
-
-
Transformation into E. coli DH5α:
-
Transform competent E. coli DH5α cells with the ligation mixture using a standard heat-shock or electroporation protocol.[3]
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection (e.g., ampicillin).
-
Incubate the plates overnight at 37°C.
-
-
Screening and Plasmid Purification:
-
Select several individual colonies and grow them in liquid LB medium with the selective antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the PTHrP-(1-36) gene by restriction digestion and DNA sequencing.
-
Part 2: Expression of Recombinant Human PTHrP-(1-36) in E. coli
Materials:
-
Verified pET-PTHrP-(1-36) expression plasmid
-
Competent E. coli BL21(DE3) expression strain
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)
Methodology:
-
Transformation: Transform the competent E. coli BL21(DE3) cells with the pET-PTHrP-(1-36) plasmid. Plate on selective LB agar plates and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the selective antibiotic and grow overnight at 37°C with shaking (200-250 rpm).
-
Expression Culture:
-
Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially increase the yield of soluble protein.
-
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[4] Discard the supernatant and store the cell pellet at -80°C until purification.
Part 3: Purification of Recombinant Human PTHrP-(1-36)
This protocol assumes the use of a His6-tag and purification under denaturing conditions, which is common for small peptides expressed as inclusion bodies in E. coli.
Materials:
-
Cell pellet from 1 L culture
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM PMSF)
-
Denaturing Lysis/Binding Buffer (e.g., 100 mM NaH2PO4, 10 mM Tris-HCl, 8 M Urea, pH 8.0)
-
Wash Buffer (e.g., 100 mM NaH2PO4, 10 mM Tris-HCl, 8 M Urea, pH 6.3)
-
Elution Buffer (e.g., 100 mM NaH2PO4, 10 mM Tris-HCl, 8 M Urea, pH 4.5)
-
Ni-NTA affinity chromatography column
-
Protease for tag removal (e.g., TEV protease or enterokinase)
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Ion-exchange and/or size-exclusion chromatography columns for further purification
Methodology:
-
Cell Lysis:
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice or by using a French press.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet containing inclusion bodies).
-
-
Solubilization of Inclusion Bodies:
-
Resuspend the pellet in Denaturing Lysis/Binding Buffer.
-
Stir at room temperature for 1-2 hours to solubilize the inclusion bodies.
-
Centrifuge at 12,000 x g for 30 minutes to pellet any remaining insoluble debris.
-
-
Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA column with Denaturing Lysis/Binding Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged PTHrP-(1-36) fusion protein with Elution Buffer.
-
-
Refolding and Tag Cleavage:
-
Refold the eluted protein by stepwise dialysis against a buffer with decreasing concentrations of urea.
-
Once in a non-denaturing buffer, add the specific protease (e.g., TEV protease) to cleave the His6-tag. The optimal buffer conditions and incubation time will depend on the protease used.
-
-
Further Purification:
-
To remove the cleaved tag and the protease, pass the protein solution through the Ni-NTA column again. The untagged PTHrP-(1-36) will be in the flow-through.
-
For higher purity, perform additional chromatography steps such as ion-exchange chromatography (IEC) and/or size-exclusion chromatography (SEC).[1]
-
-
Final Product Characterization:
-
Assess the purity of the final product by SDS-PAGE.
-
Confirm the identity and integrity of the peptide by mass spectrometry.
-
Determine the protein concentration using a suitable method (e.g., BCA assay or UV absorbance at 280 nm).
-
Signaling Pathways and Experimental Workflows
PTHrP-(1-36) Signaling Pathway
PTHrP-(1-36) exerts its biological effects by binding to the PTH1R, a G protein-coupled receptor (GPCR). This binding can activate multiple downstream signaling cascades. The primary pathways involve the activation of Gs and Gq proteins.[5][6]
-
Gs/cAMP Pathway: Activation of Gs leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[5] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to cellular responses.[5]
-
Gq/PLC Pathway: Activation of Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[5]
The receptor can exist in different conformations, R0 and RG, which can influence the duration and location of signaling. PTHrP-(1-36) preferentially binds to the RG conformation, which is associated with a more transient cAMP response originating from the plasma membrane.[7]
Caption: PTHrP-(1-36) signaling through the PTH1R.
Experimental Workflow for Expression and Purification
The overall workflow for producing recombinant human PTHrP-(1-36) involves several key stages, from gene cloning to the final purified product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. E. coli protein expression and purification [protocols.io]
- 4. Recombinant expression and purification of the N-terminal extracellular domain of the parathyroid hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of PTH/PTHrP Class B GPCR Signaling and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Human PTHrP-(1-36) Treatment in Osteoblast Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parathyroid hormone-related protein (PTHrP) is a crucial regulator of bone development and remodeling. The N-terminal fragment, PTHrP-(1-36), interacts with the common PTH/PTHrP type 1 receptor (PTH1R) on osteoblasts, initiating signaling cascades that influence their proliferation, differentiation, and function.[1][2] Understanding the cellular and molecular responses of osteoblasts to PTHrP-(1-36) is vital for developing novel anabolic therapies for bone disorders like osteoporosis. These application notes provide detailed protocols and a summary of the expected quantitative outcomes for treating osteoblast cell cultures with human PTHrP-(1-36).
Data Presentation
The following tables summarize the quantitative effects of PTHrP-(1-36) on osteoblast cell cultures, including changes in gene expression, signaling pathway activation, and cellular function.
Table 1: Effect of PTHrP-(1-36) on Osteoblast Gene Expression
| Gene | Cell Type | Treatment Conditions | Fold Change/Effect | Reference |
| Runx2 | MC3T3-E1 | 100 nM PTHrP-(1-36) for 5 days (in high glucose) | Reversed decrease caused by high glucose | [1] |
| Osterix (OSX) | MC3T3-E1 | 100 nM PTHrP-(1-36) for 5 days (in high glucose) | Reversed decrease caused by high glucose | [1] |
| Osteocalcin (OC) | MC3T3-E1 | 100 nM PTHrP-(1-36) for 5 days (in high glucose) | Reversed decrease caused by high glucose | [1] |
| Alkaline Phosphatase (ALP) | MC3T3-E1 | 100 nM PTHrP-(1-36) for 5 days (in high glucose) | Further increased the high-glucose-induced expression | [1] |
| RANKL | Primary mouse calvarial osteoblasts | 1 nM PTHrP-(1-36) for 4 hours | Upregulated | [3] |
| Vdr (Vitamin D Receptor) | Primary mouse calvarial osteoblasts | 1 nM PTHrP-(1-36) for 4 hours | Upregulated | [3] |
| Cited1 | Primary mouse calvarial osteoblasts | 1 nM PTHrP-(1-36) for 4 hours | Upregulated | [3] |
| Type I Collagen | MG-63 | 100 nM PTHrP-(1-34) for 8 hours | >2-fold increase in mRNA | [2][4] |
Table 2: Effect of PTHrP-(1-36) on Osteoblast Cellular Function and Signaling
| Parameter | Cell Type | Treatment Conditions | Quantitative Effect | Reference |
| cAMP Production | Primary mouse calvarial osteoblasts | 750 nM PTHrP-(1-36) for 30 min | ~175 pmol/μl | [5] |
| Alkaline Phosphatase (ALP) Activity | MC3T3-E1 | 100 nM PTHrP-(1-36) for 5 days | Significantly increased | [1] |
| Matrix Mineralization | MC3T3-E1 | 100 nM PTHrP-(1-36) | Significantly increased | [1] |
| Cell Number | MC3T3-E1 | 100 nM PTHrP-(1-36) for 5 days (in high glucose) | Reversed decrease caused by high glucose | [1] |
| ERK Phosphorylation | MC3T3 osteoblasts | 10 nM PTHrP-(1-36) for 5 min | Induced phosphorylation | [6] |
| CREB Phosphorylation | MC3T3 osteoblasts | 10 nM PTHrP-(1-36) for 5 min | No effect | [6] |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the effects of PTHrP-(1-36) on osteoblast cultures.
Protocol 1: Osteoblast Cell Culture and PTHrP-(1-36) Treatment
This protocol describes the general procedure for culturing osteoblastic cells and treating them with human PTHrP-(1-36).
Materials:
-
Osteoblast cell line (e.g., MC3T3-E1, MG-63) or primary osteoblasts
-
Complete culture medium (e.g., α-MEM or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Human PTHrP-(1-36) peptide
-
Sterile culture plates and flasks
Procedure:
-
Cell Seeding: Culture osteoblasts in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Seed cells in appropriate culture plates (e.g., 6-well or 24-well plates) at a density that allows for logarithmic growth during the experiment.
-
Osteogenic Differentiation (if applicable): For differentiation studies, switch the complete medium to an osteogenic differentiation medium containing ascorbic acid (50 µg/mL) and β-glycerophosphate (10 mM) once cells reach 80-90% confluency.
-
PTHrP-(1-36) Preparation: Reconstitute lyophilized human PTHrP-(1-36) in a suitable sterile solvent (e.g., sterile water or 10 mM acetic acid) to create a stock solution. Further dilute the stock solution in the culture medium to the desired final concentration (e.g., 1-100 nM).
-
Treatment: Remove the old medium from the cultured cells and replace it with the medium containing the desired concentration of PTHrP-(1-36). For control wells, use a medium containing the vehicle alone.
-
Incubation: Incubate the cells for the specified duration (e.g., hours for signaling studies, days for differentiation assays).
-
Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis, or specific assays).
Protocol 2: Analysis of Gene Expression by Real-Time PCR
This protocol outlines the steps to quantify changes in osteoblast-related gene expression following PTHrP-(1-36) treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
Real-time PCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., RUNX2, ALP, OCN) and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Following treatment with PTHrP-(1-36), wash the cells with PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Set up the real-time PCR reaction with the cDNA template, primers for the target and housekeeping genes, and the master mix. Run the reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Protocol 3: Alkaline Phosphatase (ALP) Activity Assay
This protocol measures the enzymatic activity of ALP, a key marker of early osteoblast differentiation.
Materials:
-
Cell lysis buffer (e.g., Triton X-100 based)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Stop solution (e.g., 3 M NaOH)
-
Microplate reader
Procedure:
-
Cell Lysis: After PTHrP-(1-36) treatment, wash the cells with PBS and lyse them with a suitable lysis buffer.
-
Assay Reaction: Add the cell lysate to a 96-well plate. Add the pNPP substrate solution to each well and incubate at 37°C.
-
Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 405 nm using a microplate reader.
-
Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).
Protocol 4: cAMP Assay
This protocol quantifies the intracellular levels of cyclic AMP (cAMP), a primary second messenger in the PTHrP-(1-36) signaling pathway.
Materials:
-
cAMP ELISA kit
-
Cell lysis buffer provided with the kit
-
Microplate reader
Procedure:
-
Cell Treatment: Treat the osteoblast cultures with PTHrP-(1-36) for a short duration (e.g., 5-30 minutes). To prevent cAMP degradation, an IBMX solution can be added.
-
Cell Lysis: Lyse the cells using the buffer provided in the cAMP ELISA kit.
-
ELISA: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves incubating the cell lysates with a cAMP-HRP conjugate and anti-cAMP antibody in a pre-coated plate.
-
Measurement: After washing, add the substrate solution and measure the colorimetric signal using a microplate reader.
-
Quantification: Calculate the cAMP concentration in the samples based on a standard curve generated with known concentrations of cAMP.
Visualizations
The following diagrams illustrate the signaling pathways activated by PTHrP-(1-36) and a typical experimental workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Differential Effects of PTH (1-34), PTHrP (1-36), and Abaloparatide on the Murine Osteoblast Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Parathyroid hormone(1–34) and its analogs differentially modulate osteoblastic Rankl expression via PKA/SIK2/SIK3 and PP1/PP2A–CRTC3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix metalloproteinase processing of PTHrP yields a selective regulator of osteogenesis, PTHrP1–17 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Human PTHrP-(1-36) Effects in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parathyroid hormone-related protein (PTHrP) is a crucial cytokine involved in a wide array of physiological and pathological processes. The N-terminal fragment, PTHrP-(1-36), shares homology with parathyroid hormone (PTH) and interacts with the same G protein-coupled receptor, the PTH/PTHrP receptor (PTH1R).[1][2] This interaction triggers downstream signaling cascades that regulate bone metabolism, cell proliferation, and calcium homeostasis.[2][3] Animal models are indispensable tools for elucidating the in vivo effects of human PTHrP-(1-36) and for the preclinical evaluation of its therapeutic potential, particularly in the context of osteoporosis and cancer.
These application notes provide an overview of common animal models, detailed experimental protocols, and a summary of the expected quantitative outcomes when studying the effects of human PTHrP-(1-36).
Animal Models and Applications
Several animal models are utilized to investigate the diverse effects of PTHrP-(1-36). The choice of model depends on the specific research question.
-
Ovariectomized (OVX) Mice/Rats: This is the most established model for studying postmenopausal osteoporosis. Ovariectomy induces estrogen deficiency, leading to bone loss.[4][5][6] Administration of PTHrP-(1-36) in this model is used to assess its anabolic effects on bone.[4][5][6]
-
Diabetic Mice (Streptozotocin-induced): Type 1 diabetes can be induced in mice by streptozotocin (B1681764) injections, leading to osteopenia. This model is valuable for investigating the role of PTHrP-(1-36) in reversing diabetes-related bone loss and impaired bone regeneration.[7]
-
Cancer Xenograft Models: Human cancer cell lines (e.g., breast, prostate, colon) can be implanted into immunodeficient mice (e.g., nude mice) to study the effects of PTHrP-(1-36) on tumor growth, metastasis, and cancer-associated bone disease.[1][8][9]
-
Normal Adult Mice: These are used to study the baseline physiological effects of PTHrP-(1-36) on various tissues, including bone remodeling, beta-cell proliferation in the pancreas, and cardiovascular parameters.[10][11][12]
Quantitative Data Summary
The following tables summarize the quantitative effects of human PTHrP-(1-36) administration in various animal models as reported in the literature.
Table 1: Effects of PTHrP-(1-36) on Bone Parameters in Ovariectomized (OVX) Mice
| Parameter | Animal Model | Dosage and Duration | Key Findings | Reference |
| Bone Histology | OVX mice | 80 µg/kg/day, s.c., 5 days/week for 4 or 8 weeks | Exerts bone anabolic actions. | [4] |
| Bone Remodeling Factors | OVX mice | 80 µg/kg/day, s.c., 5 days/week for 4 or 8 weeks | Modulates DKK-1 and Sost/sclerostin. | [4][6] |
| Osteogenic Differentiation | OVX mice | 80 µg/kg/day, s.c., 5 days/week for 4 or 8 weeks | Improved osteogenic differentiation in bone marrow cells. | [4][6] |
| Trabecular Structure (Femur) | OVX mice | Every two days for 4 to 8 weeks | Improved deteriorated trabecular structure. | [5] |
| Bone Formation Markers (Osteocalcin) | OVX mice | Every two days for 4 to 8 weeks | Increased osteocalcin (B1147995) levels. | [5] |
| Bone Resorption Markers (Pyridinoline) | OVX mice | Every two days for 4 to 8 weeks | Inhibited pyridinoline (B42742) residues. | [5] |
Table 2: Effects of PTHrP-(1-36) in Diabetic and Normal Mice
| Parameter | Animal Model | Dosage and Duration | Key Findings | Reference |
| Bone-forming Cells (regenerating tibia) | Diabetic mice (STZ-induced) | 100 µg/kg, s.c., every other day for 13 days | Reversed the diabetes-related decrease in bone-forming cells. | [7] |
| Bone Mass (regenerating tibia) | Diabetic mice (STZ-induced) | 100 µg/kg, s.c., every other day for 13 days | Reversed diabetes-related bone loss. | [7] |
| Gene Expression (PTHrP, PTH1R, ALP) | Diabetic mice (STZ-induced) | 100 µg/kg, s.c., every other day for 13 days | Increased gene expression of PTHrP, PTH1R, and ALP. | [7] |
| Bone Mineral Density (BMD) | C57Bl/6J male mice | 80 µg/kg/day, s.c., 5 days/week for 6 weeks | No significant effect on BMD at this dose. | [10][12] |
| Beta Cell Proliferation | Adult male mice | 40, 80, or 160 µg/kg/day for 25 days | Significantly enhanced beta cell proliferation. | [11][13] |
| Beta Cell Mass | Adult male mice | 80 or 160 µg/kg/day for 25 days | Caused a significant 30% expansion of beta cell mass. | [11][13] |
Experimental Protocols
Protocol 1: Assessment of Anabolic Effects of PTHrP-(1-36) in an Ovariectomized (OVX) Mouse Model
Objective: To evaluate the bone-forming potential of human PTHrP-(1-36) in a model of postmenopausal osteoporosis.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Human PTHrP-(1-36) (lyophilized)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for ovariectomy
-
Micro-computed tomography (µCT) system
-
ELISA kits for bone turnover markers (e.g., P1NP, CTX-I)
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.
-
Ovariectomy:
-
Anesthetize the mice.
-
Perform bilateral ovariectomy to induce estrogen deficiency. A sham operation (laparotomy without ovary removal) should be performed on a control group.
-
Allow a recovery period of 2-4 weeks to establish bone loss.
-
-
Treatment Groups:
-
Randomly assign OVX mice to the following groups (n=8-10 per group):
-
Vehicle control (sterile saline)
-
PTHrP-(1-36) treatment group (e.g., 80 µg/kg/day)
-
-
-
PTHrP-(1-36) Preparation and Administration:
-
Reconstitute lyophilized PTHrP-(1-36) in sterile saline to the desired stock concentration.
-
Administer PTHrP-(1-36) or vehicle via subcutaneous (s.c.) injection once daily, 5 days a week, for 4 to 8 weeks.[4]
-
-
In-life Monitoring:
-
Monitor body weight and general health of the animals weekly.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Blood Collection: Collect blood via cardiac puncture for serum separation. Analyze serum for bone turnover markers (e.g., P1NP for bone formation, CTX-I for bone resorption) using ELISA kits.
-
Bone Analysis:
-
Dissect femurs and tibias and fix them in 10% neutral buffered formalin.
-
Analyze bone microarchitecture of the distal femur or proximal tibia using µCT. Key parameters to assess include bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
For dynamic histomorphometry, administer calcein (B42510) and alizarin (B75676) red at specific time points before euthanasia to label bone formation surfaces.
-
-
Protocol 2: Evaluation of PTHrP-(1-36) on Tumor Growth in a Xenograft Mouse Model
Objective: To determine the effect of human PTHrP-(1-36) on the growth of prostate cancer cells in vivo.
Materials:
-
Male immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
MatLyLu rat prostate carcinoma cells (or other relevant cancer cell line)
-
Matrigel
-
Human PTHrP-(1-36)
-
Sterile saline
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Preparation:
-
Culture MatLyLu cells under standard conditions.
-
On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile saline and Matrigel at a concentration of 1x10^6 cells/100 µL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Treatment Groups:
-
Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Vehicle control (sterile saline)
-
PTHrP-(1-36) treatment group (dose to be determined based on study objectives)
-
-
PTHrP-(1-36) Administration:
-
Administer PTHrP-(1-36) or vehicle via subcutaneous or intraperitoneal injection daily or as determined by the experimental design.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors reach a predetermined size limit or at the end of the study period.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki67).
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Comparison of the skeletal effects induced by daily administration of PTHrP (1-36) and PTHrP (107-139) to ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.isciii.es [scielo.isciii.es]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | From Good to Bad: The Opposing Effects of PTHrP on Tumor Growth, Dormancy, and Metastasis Throughout Cancer Progression [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Abaloparatide at the same dose has the same effects on bone as PTH (1-34) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic and acute administration of parathyroid hormone-related peptide(1-36) stimulates endogenous beta cell proliferation while preserving function in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. scholars.mssm.edu [scholars.mssm.edu]
Application Notes and Protocols for Western Blot Analysis of Human PTHrP-(1-36) Signaling Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone-related protein (PTHrP) is a crucial polyhormone involved in a variety of biological processes, including skeletal development, smooth muscle relaxation, and epithelial-mesenchymal interactions. The N-terminal fragment, PTHrP-(1-36), mimics the actions of parathyroid hormone (PTH) by binding to the common PTH/PTHrP receptor (PTH1R), a Class B G protein-coupled receptor (GPCR).[1][2] This binding event triggers a cascade of intracellular signaling pathways that are critical for its physiological effects. Understanding the intricacies of PTHrP-(1-36) signaling is vital for research in bone biology, oncology, and the development of therapeutic agents.
This document provides detailed application notes and protocols for the analysis of key signaling proteins activated by Human PTHrP-(1-36) using Western blotting.
PTHrP-(1-36) Signaling Pathways
Upon binding to the PTH1R, Human PTHrP-(1-36) primarily activates two major G protein-mediated signaling pathways:
-
The Gs/cAMP/PKA Pathway: The PTH1R couples to the stimulatory G protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP).[2][3] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[4][5][6] Phosphorylation of CREB at Serine-133 is a key event in the modulation of gene expression in response to PTHrP-(1-36).[5]
-
The Gq/PLC/PKC Pathway: The PTH1R can also couple to the Gq protein, activating phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[6]
Furthermore, PTHrP-(1-36) can stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7][8] The activation of ERK1/2 can be biphasic, with an early, rapid phase that is dependent on G proteins (both PKA and PKC) and a later, sustained phase that is mediated by β-arrestin recruitment and receptor internalization.[7][8][9]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the quantitative effects of Human PTHrP-(1-36) on key signaling molecules. Data is compiled from various studies and may vary depending on the cell type and experimental conditions.
Table 1: Relative Activation of cAMP/PKA/CREB Signaling by PTHrP-(1-36) compared to PTH-(1-34)
| Signaling Molecule | PTHrP-(1-36) (Relative Activation) | PTH-(1-34) (Relative Activation) | Reference |
| cAMP Production | ~77% | 100% | [5][10] |
| PKA Activation | ~73% | 100% | [5][10] |
| CREB Phosphorylation | ~71% | 100% | [5][10] |
Note: Values are approximate and represent the relative maximal activation compared to PTH-(1-34) in primary murine calvarial osteoblasts.
Table 2: Time Course of ERK1/2 and CREB Phosphorylation in Response to PTHrP-(1-36)
| Signaling Molecule | Peak Activation Time | Duration | Reference |
| p-ERK1/2 (Early Phase) | 5-10 minutes | Transient | [7] |
| p-ERK1/2 (Late Phase) | 30-60 minutes | Sustained | [7] |
| p-CREB | 5 minutes | Transient | [5] |
Experimental Protocols
Western Blot Analysis of PTHrP-(1-36)-Induced Protein Phosphorylation
This protocol provides a general framework for analyzing the phosphorylation of key signaling proteins such as CREB and ERK1/2 in response to Human PTHrP-(1-36) stimulation.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, Saos-2, or primary osteoblasts) at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours prior to stimulation to reduce basal signaling activity.
-
Treat cells with Human PTHrP-(1-36) at the desired concentration (e.g., 10-100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Include a vehicle control (the solvent used to dissolve PTHrP-(1-36)).
2. Cell Lysis:
-
After treatment, immediately place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. A typical lysis buffer composition is: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM Na2EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, and 1 µg/ml leupeptin.[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using an appropriate percentage acrylamide (B121943) gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-CREB (Ser133) or anti-phospho-ERK1/2 (Thr202/Tyr204)) overnight at 4°C with gentle agitation. Dilute the antibody according to the manufacturer's recommendations.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-CREB or anti-ERK1/2) or a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Quantify the band intensities using densitometry software. Express the level of phosphorylated protein relative to the total protein or loading control.
Experimental Workflow Diagram
Concluding Remarks
The provided protocols and information offer a comprehensive guide for the investigation of Human PTHrP-(1-36) signaling pathways using Western blot analysis. Adherence to these methodologies will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of the molecular mechanisms underlying the diverse biological functions of PTHrP-(1-36). For optimal results, it is recommended to optimize specific conditions, such as antibody concentrations and incubation times, for your particular experimental system.
References
- 1. Parathyroid hormone receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Altered signaling at the PTH receptor via modified agonist contacts with the extracellular domain provides a path to prolonged agonism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinase processing of PTHrP yields a selective regulator of osteogenesis, PTHrP1–17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parathyroid hormone(1–34) and its analogs differentially modulate osteoblastic Rankl expression via PKA/SIK2/SIK3 and PP1/PP2A–CRTC3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolytic Regulation of Parathyroid Hormone-Related Protein: Functional Implications for Skeletal Malignancy | MDPI [mdpi.com]
- 7. Scholars@Duke publication: Distinct beta-arrestin- and G protein-dependent pathways for parathyroid hormone receptor-stimulated ERK1/2 activation. [scholars.duke.edu]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Parathyroid-hormone-related protein signaling mechanisms in lung carcinoma growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Measurement of Human PTHrP-(1-36) in Conditioned Media
Audience: Researchers, scientists, and drug development professionals.
Introduction Parathyroid hormone-related protein (PTHrP) is a polyhormone that plays critical roles in various physiological and pathological processes, including cell proliferation, differentiation, calcium homeostasis, and bone metabolism.[1][2][3] The N-terminal fragment, PTHrP-(1-36), mimics many actions of the parathyroid hormone (PTH) by binding to the common PTH/PTHrP type 1 receptor (PTH1R).[4][5][6] Measuring the concentration of secreted PTHrP-(1-36) in conditioned media from cell cultures is essential for studying its autocrine/paracrine functions, understanding disease mechanisms like humoral hypercalcemia of malignancy, and for the development of targeted therapies.[3][6]
This application note provides a detailed protocol for the preparation of conditioned media and the subsequent quantification of human PTHrP-(1-36) using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a widely adopted, sensitive, and specific method.
I. Principle of Measurement
The most common method for quantifying PTHrP in biological fluids is the sandwich ELISA.[1][3] This assay employs a pair of antibodies specific to PTHrP. One antibody is pre-coated onto a microplate well. When the sample (conditioned media) is added, PTHrP present binds to this immobilized antibody. A second, biotin-conjugated detection antibody that recognizes a different epitope on the PTHrP molecule is then added, forming a "sandwich" complex. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotin. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is directly proportional to the concentration of PTHrP in the sample and is measured using a microplate reader.[3]
Other methods for PTHrP quantification include radioimmunoassay (RIA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the latter offering high specificity and freedom from antibody cross-reactivity issues.[7][8]
II. Experimental Workflow
The overall process, from cell culture to data analysis, involves several key stages.
References
- 1. assaygenie.com [assaygenie.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Human Parathyroid Hormone Related Protein (PTHrP) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. demeditec.com [demeditec.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Application Notes and Protocols for Human PTHrP-(1-36) in Rat Bone Regeneration Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parathyroid hormone-related protein (PTHrP) is a cytokine that plays a crucial role in bone development and metabolism.[1] The N-terminal fragment, human PTHrP-(1-36), shares structural similarities with parathyroid hormone (PTH) and binds to the same G protein-coupled receptor, the PTH type 1 receptor (PTH1R).[2][3][4] This interaction triggers signaling cascades that can modulate bone remodeling. While continuous exposure to PTH or PTHrP can lead to bone resorption, intermittent administration has been shown to have a potent anabolic effect, stimulating bone formation and increasing bone mass.[5][6] This makes PTHrP-(1-36) a promising therapeutic agent for conditions like osteoporosis and for promoting bone regeneration.[1][5][7]
These application notes provide a comprehensive overview of the use of human PTHrP-(1-36) in preclinical bone regeneration studies using rat models, summarizing key quantitative data and providing detailed experimental protocols.
Data Presentation: Efficacy of PTHrP-(1-36) in Rat Models
The following tables summarize quantitative data from studies investigating the anabolic effects of human PTHrP-(1-36) on the skeletal system of rats, particularly in the context of ovariectomy-induced bone loss, a common model for postmenopausal osteoporosis.
Table 1: Effects of Daily PTHrP-(1-36) Administration on Bone Mass and Biomechanical Properties in Ovariectomized (OVX) Rats
| Parameter | Vehicle (OVX) | PTHrP-(1-36) (40 µg/kg/day) | Fold Change vs. Vehicle | Reference |
| Femoral Ash Weight (mg) | 265 ± 5 | 326 ± 7 | ~1.23 | [7] |
| Lumbar Vertebral Ash Weight (mg) | 134 ± 3 | 168 ± 4 | ~1.25 | [7] |
| Femoral Bone Mineral Density (g/cm²) | Data not specified | Markedly Increased | - | [7] |
| Vertebral Compressive Strength (N) | 155 ± 8 | 210 ± 11 | ~1.35 | [7] |
| Femoral Breaking Strength (N) | 108 ± 4 | 125 ± 4 | ~1.16 | [7] |
Study Duration: 6 months. Animal Model: 6-month-old ovariectomized rats.[7]
Signaling Pathway and Experimental Workflow
Signaling Pathway of PTHrP-(1-36) in Osteoblasts
Intermittent administration of PTHrP-(1-36) primarily exerts its anabolic effects by binding to the PTH1R on osteoblasts. This binding activates the Gsα subunit, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates transcription factors like CREB (cAMP response element-binding protein).[8] This signaling cascade promotes the differentiation and survival of osteoblasts and stimulates the expression of genes associated with bone formation.[9][10] It can also influence the expression of RANKL and OPG, thereby indirectly affecting osteoclast activity.[2][11]
Caption: PTHrP-(1-36) signaling cascade in osteoblasts.
In Vivo Experimental Workflow for Bone Regeneration in a Rat Calvarial Defect Model
This workflow outlines a typical study to assess the efficacy of locally administered PTHrP-(1-36) on bone healing.
Caption: Workflow for a rat calvarial defect model.
Experimental Protocols
Protocol 1: In Vivo Ovariectomized (OVX) Rat Model for Osteoporosis
This protocol describes a long-term study to evaluate the systemic effects of intermittent PTHrP-(1-36) on bone mass in an osteoporosis model.
1. Animals and Acclimatization:
- Use skeletally mature female rats (e.g., Sprague-Dawley or Wistar, 6 months old).
- Acclimatize animals for at least one week before the experiment. House them under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
2. Ovariectomy Procedure:
- Anesthetize the rats using an appropriate anesthetic regimen (e.g., isoflurane (B1672236) inhalation or ketamine/xylazine injection).
- Perform bilateral ovariectomy through a dorsal midline incision. A sham operation (incision and suturing without ovary removal) should be performed on the control group.
- Provide post-operative analgesia as per institutional guidelines.
- Allow a recovery period of 2-4 weeks to establish bone loss.
3. Treatment Groups and Administration:
- Randomly assign OVX rats to treatment groups:
- Group 1: Vehicle control (e.g., saline with 0.1% BSA).
- Group 2: Human PTHrP-(1-36) (e.g., 40 µg/kg).
- Reconstitute lyophilized PTHrP-(1-36) in the vehicle solution.
- Administer the assigned treatment via daily subcutaneous injection for the duration of the study (e.g., 6 months).[7]
4. In-life Monitoring and Analysis:
- Monitor body weight and general health status weekly.
- Perform periodic bone mineral density (BMD) measurements using dual-energy X-ray absorptiometry (DEXA) if available.
5. Terminal Procedures and Ex Vivo Analysis:
- At the end of the treatment period, euthanize the animals.
- Harvest femurs and lumbar vertebrae.
- Biomechanical Testing: Perform three-point bending tests on femurs and compression tests on vertebral bodies to determine bone strength.
- Densitometry and Ash Weight: Measure bone mineral content and determine the ash weight of the harvested bones after defatting and drying.
- Histomorphometry: Fix bones in formalin, embed in plastic (PMMA), section, and stain (e.g., Von Kossa, Goldner's trichrome) to quantify cellular and structural parameters of bone remodeling (e.g., bone formation rate, osteoblast surface).
Protocol 2: In Vitro Osteoblast Differentiation Assay
This protocol is designed to assess the direct effect of PTHrP-(1-36) on the differentiation of osteoprogenitor cells.
1. Cell Culture:
- Use primary mesenchymal stem cells (MSCs) isolated from rat bone marrow or an osteoblastic cell line (e.g., MC3T3-E1).
- Culture cells in standard growth medium (e.g., α-MEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified 5% CO₂ incubator.
2. Osteogenic Differentiation:
- Seed cells into multi-well plates (e.g., 24-well plates) at a density of 1-2 x 10⁵ cells/well.
- Once cells reach confluence, switch to an osteogenic differentiation medium (growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate).
- Divide the wells into treatment groups:
- Group 1: Osteogenic medium only (Control).
- Group 2: Osteogenic medium + PTHrP-(1-36) (e.g., 10 nM).[11]
- Replenish the medium and treatment every 2-3 days for the duration of the experiment (e.g., 14-21 days).
3. Analysis of Osteoblast Differentiation:
- Alkaline Phosphatase (ALP) Activity:
- At an early time point (e.g., Day 7), lyse the cells and measure ALP activity using a colorimetric assay (e.g., p-nitrophenyl phosphate (B84403) substrate). Normalize activity to total protein content.
- Alternatively, perform histochemical staining for ALP on fixed cells.
- Matrix Mineralization (Alizarin Red Staining):
- At a later time point (e.g., Day 14 or 21), fix the cell monolayer with 10% formalin.
- Stain with 2% Alizarin Red S solution (pH 4.2) for 30 minutes to visualize calcium deposits.
- Quantify mineralization by extracting the stain with cetylpyridinium (B1207926) chloride and measuring absorbance at ~562 nm.[11]
- Gene Expression Analysis (qRT-PCR):
- At various time points, extract total RNA from the cells.
- Perform reverse transcription followed by quantitative PCR to measure the expression of key osteogenic marker genes, such as Runx2, Osterix, Alkaline Phosphatase (Alpl), and Osteocalcin (Bglap).[10]
Disclaimer: These protocols provide a general framework. Researchers should adapt them based on specific experimental goals and adhere to their institution's animal care and use guidelines.
References
- 1. scielo.isciii.es [scielo.isciii.es]
- 2. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 3. Hormones.gr [hormones.gr]
- 4. A Seven Day Continuous Infusion of PTH or PTHrP Suppresses Bone Formation and Uncouples Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Six-month daily administration of parathyroid hormone and parathyroid hormone-related protein peptides to adult ovariectomized rats markedly enhances bone mass and biomechanical properties: a comparison of human parathyroid hormone 1-34, parathyroid hormone-related protein 1-36, and SDZ-parathyroid hormone 893 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. PTHrP promotes subchondral bone formation in TMJ-OA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix metalloproteinase processing of PTHrP yields a selective regulator of osteogenesis, PTHrP1–17 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Subcutaneous Administration of Human PTHrP-(1-36)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone-related protein (PTHrP) is a peptide hormone that plays a crucial role in various physiological processes. The N-terminal fragment, Human PTHrP-(1-36), shares structural homology with parathyroid hormone (PTH) and binds to the same receptor, the type 1 PTH/PTHrP receptor (PTH1R).[1][2] When administered intermittently via subcutaneous injection, PTHrP-(1-36) has been shown to be an anabolic agent for bone, stimulating bone formation and increasing bone mineral density (BMD).[3][4][5] This makes it a molecule of significant interest for the treatment of osteoporosis and other bone disorders.[4]
These application notes provide a comprehensive protocol for the preparation and subcutaneous administration of Human PTHrP-(1-36) for both preclinical and clinical research settings.
Mechanism of Action & Signaling Pathway
Human PTHrP-(1-36) exerts its effects by binding to the PTH1R, a G protein-coupled receptor found in bone and kidney cells.[6] This interaction activates at least two primary intracellular signaling pathways:
-
Adenylyl Cyclase/Protein Kinase A (AC/PKA) Pathway: The canonical pathway that mediates many of the effects on mineral metabolism.[6][7]
-
Phospholipase C/Protein Kinase C (PLC/PKC) Pathway: This pathway is also activated upon receptor binding.[6][8]
The activation of these pathways in osteoblasts leads to increased bone formation.[9] In the kidney, it influences mineral homeostasis, affecting calcium and phosphate (B84403) reabsorption.[1][2]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Parathyroid hormone-related protein-(1-36) is biologically active when administered subcutaneously to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and tolerability of subcutaneous PTHrP(1-36) in healthy human volunteers: a dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parathyroid Hormone and Parathyroid Hormone-related Protein Analogs as Therapies for Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hormones.gr [hormones.gr]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. stacks.cdc.gov [stacks.cdc.gov]
Application Notes and Protocols: The Role of Human PTHrP-(1-36) in Cancer Metastasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone-related protein (PTHrP) is a polyhormone that plays a crucial role in various physiological processes, including skeletal development and calcium homeostasis.[1] Its N-terminal fragment, PTHrP-(1-36), shares homology with the parathyroid hormone (PTH) and binds to the same receptor, the PTH type 1 receptor (PTH1R), a G protein-coupled receptor.[2][3] While initially identified as the causative agent of humoral hypercalcemia of malignancy (HHM), emerging evidence has highlighted the multifaceted and often contradictory roles of PTHrP in cancer progression and metastasis.[2][4] This document provides detailed application notes and protocols for studying the function of human PTHrP-(1-36) in cancer metastasis research.
Mechanism of Action and Signaling Pathways
PTHrP-(1-36) exerts its effects primarily through the activation of the PTH1R, which triggers a cascade of intracellular signaling pathways. The specific downstream effects are context-dependent, varying with cell type and the tumor microenvironment.[5] The major signaling pathways activated by PTHrP-(1-36) are:
-
Gαs/cAMP/PKA Pathway: Binding of PTHrP-(1-36) to PTH1R can activate the Gαs subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][6] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB, influencing gene expression related to cell proliferation and survival.[7]
-
Gαq/PLC/PKC Pathway: PTH1R can also couple to the Gαq subunit, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This pathway is implicated in processes such as angiogenesis.[5][7]
-
ERK-1/2/MAPK Pathway: Activation of the ERK-1/2 MAPK pathway can occur through both G protein-dependent and independent (via β-arrestin) mechanisms.[5] This pathway is a key regulator of cell proliferation, differentiation, and survival.
Role in Cancer Metastasis
The function of PTHrP in cancer metastasis is complex, exhibiting both pro- and anti-metastatic properties depending on the tumor type and stage of progression.
-
Early Stage (Tumor Suppressive): In the initial stages of some cancers, such as breast cancer, higher PTHrP expression has been associated with improved survival rates and a decreased risk of metastasis.[8] The underlying mechanisms for this protective effect are still under investigation.[8]
-
Late Stage (Tumor Promoting): In advanced stages, particularly in the context of bone metastasis, PTHrP plays a significant pro-metastatic role.[8] Tumor cells that have colonized the bone release PTHrP, which stimulates osteoblasts to secrete RANKL.[5][7] RANKL, in turn, promotes the formation and activity of osteoclasts, leading to bone resorption.[7][9] The degradation of the bone matrix releases growth factors, such as TGF-β, which further fuel tumor growth, creating a "vicious cycle" of bone metastasis.[3][9]
Quantitative Data
The following table summarizes key quantitative data related to the activity of Human PTHrP-(1-36).
| Parameter | Value | Cell Type/Model | Reference |
| EC50 (Intracellular Calcium Increase) | 0.05 nM | Human Epidermal Keratinocytes | [10] |
| EC50 (Ca2+ Response) | 1 nM | UMR 106 cells (mouse) | [10] |
| Effect on Cell Proliferation | Increase | Human β-cells (100 nM, 24h) | [10] |
| Effect on Insulin Secretion | Enhancement | Human Islets (100 nM, 30 min) | [10] |
Experimental Protocols
Here are detailed protocols for key experiments to investigate the role of PTHrP-(1-36) in cancer metastasis.
Protocol 1: In Vitro Cell Proliferation Assay (MTS Assay)
Objective: To determine the effect of PTHrP-(1-36) on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Human PTHrP-(1-36) peptide
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of PTHrP-(1-36) in serum-free medium (e.g., 0, 1, 10, 100 nM).
-
Remove the culture medium from the wells and replace it with 100 µL of the PTHrP-(1-36) dilutions.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the control (0 nM PTHrP-(1-36)) to determine the percentage of cell proliferation.
-
Protocol 2: In Vitro Cell Invasion Assay (Boyden Chamber Assay)
Objective: To assess the effect of PTHrP-(1-36) on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Boyden chamber inserts (8 µm pore size) with Matrigel-coated membranes
-
24-well plates
-
Serum-free medium
-
Complete medium (chemoattractant)
-
Human PTHrP-(1-36) peptide
-
Cotton swabs
-
Crystal Violet stain
Procedure:
-
Cell Preparation:
-
Starve cells in serum-free medium for 24 hours.
-
Trypsinize and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
Add 500 µL of complete medium (with or without PTHrP-(1-36) as a chemoattractant) to the lower chamber of the 24-well plate.
-
Remove the rehydration medium from the inserts and add 200 µL of the cell suspension to the upper chamber.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Quantification:
-
Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
-
-
Data Analysis:
-
Calculate the average number of invaded cells per field for each condition.
-
Compare the number of invaded cells in the PTHrP-(1-36) treated group to the control group.
-
Protocol 3: In Vivo Model of Bone Metastasis
Objective: To evaluate the effect of PTHrP-(1-36) on the formation of bone metastases in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line engineered to express a reporter gene (e.g., Luciferase)
-
Human PTHrP-(1-36) peptide or a vehicle control
-
Anesthetic
-
Insulin syringes
-
Bioluminescence imaging system
-
X-ray or micro-CT scanner
Procedure:
-
Cell Injection:
-
Anesthetize the mice.
-
Inject 1 x 10^5 luciferase-expressing cancer cells in 100 µL of PBS into the left cardiac ventricle of each mouse.
-
-
Treatment:
-
Divide the mice into two groups: a treatment group receiving daily subcutaneous injections of PTHrP-(1-36) (e.g., 100 µg/kg) and a control group receiving vehicle injections.
-
Continue treatment for the duration of the experiment (e.g., 4-6 weeks).
-
-
Monitoring Tumor Growth:
-
Monitor the development of bone metastases weekly using bioluminescence imaging.
-
Quantify the tumor burden by measuring the total photon flux.
-
-
Assessment of Bone Lesions:
-
At the end of the experiment, euthanize the mice.
-
Analyze the extent of osteolytic or osteoblastic lesions in the bones using X-ray or micro-CT.
-
-
Data Analysis:
-
Compare the tumor burden and the extent of bone lesions between the PTHrP-(1-36) treated group and the control group.
-
Human PTHrP-(1-36) is a critical signaling molecule in the complex process of cancer metastasis, particularly to the bone. Its dual role as both a potential tumor suppressor in early-stage disease and a potent promoter of bone destruction in advanced cancers makes it a compelling target for further research and therapeutic development. The application notes and protocols provided here offer a framework for investigating the intricate functions of PTHrP-(1-36) in cancer metastasis, with the aim of advancing our understanding and ultimately improving patient outcomes.
References
- 1. Parathyroid Hormone-Related Protein (PTHrP): A Key Regulator of Life/Death Decisions by Tumor Cells with Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | From Good to Bad: The Opposing Effects of PTHrP on Tumor Growth, Dormancy, and Metastasis Throughout Cancer Progression [frontiersin.org]
- 3. preprints.aijr.org [preprints.aijr.org]
- 4. Parathyroid hormone related peptide (PTHrP): a mini-review - MedCrave online [medcraveonline.com]
- 5. Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. MULTIPLE ACTIONS OF PTHrP IN BREAST CANCER BONE METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTHrP Gene Expression in Cancer: Do All Paths Lead to Ets? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Human PTHrP-(1-36) in 3D Bone Organoid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Three-dimensional (3D) bone organoids are emerging as powerful in vitro models that recapitulate key aspects of native bone tissue, including its complex architecture and the interplay between different cell types.[1][2] These organoids provide a more physiologically relevant environment compared to traditional 2D cell cultures, making them invaluable tools for studying bone development, disease modeling, and screening therapeutic agents.[2][3] Parathyroid hormone-related protein (PTHrP) is a crucial regulator of bone metabolism.[4][5] The N-terminal fragment, PTHrP-(1-36), has shown significant promise as a bone anabolic agent.[5][6] This document provides detailed application notes and protocols for utilizing human PTHrP-(1-36) in 3D bone organoid models to investigate its effects on bone formation and remodeling.
I. Signaling Pathways of PTHrP-(1-36) in Bone Cells
Human PTHrP-(1-36) primarily exerts its effects on bone cells by binding to the parathyroid hormone 1 receptor (PTH1R), a G protein-coupled receptor.[7][8] This interaction triggers downstream signaling cascades that modulate gene expression and cellular function in osteoblasts, leading to bone formation.
Diagram of PTHrP-(1-36) Signaling Pathway:
Caption: PTHrP-(1-36) signaling cascade in osteoblasts.
II. Experimental Protocols
This section outlines the key protocols for generating 3D bone organoids and subsequently treating them with human PTHrP-(1-36).
A. Protocol for Generation of 3D Bone Organoids from Mesenchymal Stem Cells (MSCs)
This protocol is adapted from established methods for creating bone organoids.[1][9]
Materials:
-
Human bone marrow-derived mesenchymal stem cells (BMSCs)
-
Osteogenic differentiation medium:
-
DMEM or α-MEM
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
100 nM Dexamethasone
-
10 mM β-glycerophosphate
-
50 µg/mL Ascorbic acid
-
-
Human PTHrP-(1-36) (lyophilized powder)
-
Sterile, nuclease-free water or appropriate buffer for reconstitution
-
Multi-well culture plates
Procedure:
-
Cell Culture: Culture human BMSCs in standard growth medium until they reach 80-90% confluency.
-
Bioink Preparation: On the day of organoid formation, harvest the BMSCs. Resuspend the cells in the hydrogel solution at a desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells/mL) to create a bioink.[1]
-
3D Scaffolding: Dispense droplets of the cell-laden hydrogel (e.g., 20-50 µL) into the center of each well of a multi-well plate.[11]
-
Gelation: Incubate the plate at 37°C for 30-60 minutes to allow for the polymerization of the hydrogel.
-
Organoid Culture: Gently add osteogenic differentiation medium to each well. Culture the organoids at 37°C in a humidified incubator with 5% CO2. Change the medium every 2-3 days.
B. Protocol for Application of Human PTHrP-(1-36) to Bone Organoids
Procedure:
-
Reconstitution of PTHrP-(1-36): Reconstitute lyophilized human PTHrP-(1-36) in sterile, nuclease-free water or a recommended buffer to create a stock solution (e.g., 100 µM). Aliquot and store at -80°C.
-
Treatment: After an initial culture period to allow for organoid formation and stabilization (e.g., 3-5 days), replace the osteogenic medium with fresh medium containing the desired concentration of human PTHrP-(1-36). A common concentration range to explore is 1-100 nM.[12][13]
-
Intermittent vs. Continuous Dosing:
-
Intermittent Dosing: To mimic the anabolic effects observed in vivo, treat the organoids with PTHrP-(1-36) for a short period (e.g., 1-4 hours) daily, followed by a wash and replacement with fresh osteogenic medium.[5]
-
Continuous Dosing: For studies investigating sustained exposure, replace the medium with fresh PTHrP-(1-36)-containing medium every 2-3 days.
-
-
Duration of Treatment: The treatment duration can vary depending on the experimental goals, typically ranging from 7 to 21 days.
Diagram of Experimental Workflow:
Caption: General workflow for PTHrP-(1-36) application in bone organoids.
III. Data Presentation: Quantitative Analysis
The following tables summarize expected quantitative outcomes based on existing literature on the effects of PTHrP-(1-36) on bone cells and tissues. These can serve as a guide for data interpretation from 3D bone organoid experiments.
Table 1: Gene Expression Analysis in Response to PTHrP-(1-36) Treatment
| Gene Target | Expected Change with PTHrP-(1-36) | Function in Bone Metabolism | Reference(s) |
| RUNX2 | Increase | Key transcription factor for osteoblast differentiation. | [12] |
| SP7 (Osterix) | Increase | Transcription factor essential for osteoblast maturation. | [12] |
| ALPL (Alkaline Phosphatase) | Increase | Early marker of osteoblast activity and matrix mineralization. | [2] |
| COL1A1 (Collagen Type I) | Increase | Major structural protein of the bone matrix. | [4] |
| BGLAP (Osteocalcin) | Increase | Late marker of osteoblast differentiation and bone formation. | [4][12] |
| TNFSF11 (RANKL) | Moderate Increase | Promotes osteoclast differentiation and bone resorption. | [7][8] |
| TNFRSF11B (Osteoprotegerin) | No significant change or decrease | Decoy receptor for RANKL, inhibits osteoclastogenesis. | [8] |
| SOST (Sclerostin) | Decrease | Inhibitor of the Wnt signaling pathway, suppresses bone formation. | [4][14] |
Table 2: Comparison of Effects of PTH (1-34) and PTHrP-(1-36) on Gene Regulation
| Gene/Pathway | PTH (1-34) Regulation | PTHrP-(1-36) Regulation | Abaloparatide (ABL) Regulation | Reference(s) |
| Total Regulated Genes | 367 | 117 | 179 | [15][16] |
| Unique Regulated Genes | 194 | 15 | 20 | [15][16] |
| Shared Regulated Genes | 83 (among all three) | 83 (among all three) | 83 (among all three) | [15][16] |
| "Bone Mineralization" Pathway | Significant Regulation | No Significant Regulation | Significant Regulation | [7][15] |
| Rankl Expression | Greatest Increase | Moderate Increase | Moderate Increase | [7] |
Table 3: Effects of PTHrP-(1-36) on Bone Turnover Markers (Clinical Data)
| Marker | Treatment Group | Change from Baseline | p-value | Reference(s) |
| Bone Formation (PINP) | PTHrP-(1-36) (400 µg/d) | +46% | <0.05 | [17] |
| PTHrP-(1-36) (600 µg/d) | +87% | <0.05 | [17] | |
| PTH (1-34) (20 µg/d) | +171% | <0.0005 | [17] | |
| Bone Resorption (CTX) | PTHrP-(1-36) (400 & 600 µg/d) | +30% | <0.05 | [17] |
| PTH (1-34) (20 µg/d) | +92% | <0.005 | [17] |
PINP: Amino-terminal telopeptides of procollagen (B1174764) 1; CTX: Carboxy-terminal telopeptides of collagen 1.
IV. Recommended Endpoint Analyses
To comprehensively evaluate the effects of human PTHrP-(1-36) on 3D bone organoids, a combination of the following analytical techniques is recommended:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the expression of key osteogenic and osteoclastic genes as listed in Table 1.
-
Histology and Immunohistochemistry: To visualize the 3D structure of the organoids, cell distribution, and matrix deposition. Stains such as Alizarin Red S (for mineralization) and von Kossa (for phosphate (B84403) deposition) are crucial.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the secretion of bone turnover markers (e.g., osteocalcin, CTX-I) into the culture medium.[2]
-
Micro-computed Tomography (µCT): To non-destructively image and quantify the mineralized volume and architecture of the bone organoids.
-
Mechanical Testing: To assess the functional properties (e.g., stiffness, compressive modulus) of the engineered bone tissue.
By employing these detailed protocols and analytical methods, researchers can effectively utilize 3D bone organoid models to elucidate the mechanisms of action of human PTHrP-(1-36) and evaluate its potential as a therapeutic agent for bone regeneration and diseases like osteoporosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Methodology and Characterization of a 3D Bone Organoid Model Derived from Murine Cells [mdpi.com]
- 3. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 4. scielo.isciii.es [scielo.isciii.es]
- 5. Hormones.gr [hormones.gr]
- 6. asci_content_assets.s3.amazonaws.com [asci_content_assets.s3.amazonaws.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Matrix metalloproteinase processing of PTHrP yields a selective regulator of osteogenesis, PTHrP1–17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for engineering bone organoids from mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Standardization and consensus in the development and application of bone organoids [thno.org]
- 11. Video: Establishment and Analysis of Three-Dimensional 3D Organoids Derived from Patient Prostate Cancer Bone Metastasis Specimens and their Xenografts [jove.com]
- 12. academic.oup.com [academic.oup.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Differential Effects of PTH (1-34), PTHrP (1-36), and Abaloparatide on the Murine Osteoblast Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comparison of Parathyroid Hormone-related Protein (1–36) and Parathyroid Hormone (1–34) on Markers of Bone Turnover and Bone Density in Postmenopausal Women: The PrOP Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Human PTHrP-(1-36) stability and degradation in solution
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for working with human Parathyroid Hormone-Related Protein-(1-36) [hPTHrP-(1-36)].
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My hPTHrP-(1-36) solution is losing activity faster than expected. What are the common causes?
A1: Rapid loss of bioactivity is typically due to chemical or enzymatic degradation. Key factors include:
-
Proteolytic Degradation: The peptide is highly susceptible to cleavage by proteases.[1][2] If your solution contains any cellular material, serum, or microbial contamination, proteases will quickly degrade the peptide. Matrix metalloproteinases (MMPs) and serine proteases like human kallikrein-3/prostate specific antigen (PSA) are known to cleave PTHrP.[1][2][3]
-
Improper Storage: PTHrP-(1-36) solutions are not stable for long periods at room temperature or even 4°C. Repeated freeze-thaw cycles can also lead to aggregation and degradation.
-
Solution pH and Buffer: Although detailed public data is limited, peptide stability is often pH-dependent. A buffer maintaining a pH between 2 and 7 is generally recommended for related PTHrP analogues.[4]
-
Adsorption: Peptides can adsorb to plastic or glass surfaces. Including a carrier protein like Bovine Serum Albumin (BSA) or using the subject's own plasma in the diluent can mitigate this, especially in highly diluted solutions.[5][6]
Q2: I see multiple peaks/fragments when analyzing my PTHrP-(1-36) sample via HPLC or Mass Spectrometry. What are these?
A2: The presence of multiple fragments indicates degradation. PTHrP is a prohormone that can be processed into smaller bioactive peptides.[7] In solution, it is susceptible to cleavage by various proteases. For example:
-
MMPs can generate a stable PTHrP-(1-17) fragment.[2]
-
Prostate specific antigen (PSA) can generate a PTHrP-(1-23) fragment, which may have altered biological activity.[1][3]
-
Other fragments, such as a 1-26 species, can also be generated by MMPs as intermediates.[2]
Troubleshooting Steps:
-
Analyze a fresh sample of lyophilized peptide reconstituted immediately before analysis to establish a baseline.
-
Use protease inhibitors in your experimental buffers if enzymatic degradation is suspected, especially in complex biological matrices.
-
Review your storage and handling procedures. Ensure aliquots are stored properly and freeze-thaw cycles are minimized.
Q3: What are the recommended storage conditions for hPTHrP-(1-36)?
A3: Proper storage is critical for maintaining the integrity of the peptide. Based on vendor recommendations and common laboratory practices, the following guidelines should be followed:
-
Lyophilized Powder: Store desiccated and protected from light at -20°C for up to one year or at -80°C for up to two years.[8]
-
Stock Solutions: Once reconstituted (e.g., in sterile water or an appropriate buffer), aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or -80°C for up to six months.[8] For infusions, peptides can be prepared in saline containing a small amount of the subject's blood or plasma to prevent adherence to tubing and are considered stable for at least 8 hours under these conditions.[5]
Q4: Can I expect the in vivo half-life of PTHrP-(1-36) to be the same as its stability in my buffer?
A4: No. The in vivo half-life is much shorter due to rapid metabolic clearance and enzymatic degradation. The circulating half-life of hPTHrP-(1-36) in humans after intravenous administration is approximately 6-8 minutes.[9] Its stability in a clean, protease-free buffer solution in vitro will be significantly longer, but this depends heavily on the specific conditions (temperature, pH, etc.).
Quantitative Data Summary
The following tables summarize key quantitative parameters for hPTHrP-(1-36).
Table 1: In Vivo Pharmacokinetics of Human PTHrP-(1-36)
| Parameter | Value | Species | Administration | Source |
|---|---|---|---|---|
| Half-life (t½) | 6–8 minutes | Human | Intravenous | [9] |
| Peak Plasma Time | ~15 minutes | Human | Subcutaneous | [9] |
| Metabolic Clearance Rate | ~24.35 mL/min/kg | Human | Intravenous |[10] |
Table 2: Recommended Storage Conditions
| Format | Temperature | Duration | Key Considerations | Source |
|---|---|---|---|---|
| Lyophilized Powder | -20°C | 1 year | Sealed, away from moisture and light | [8] |
| -80°C | 2 years | Sealed, away from moisture and light | [8] | |
| Stock Solution (in solvent) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles | [8] |
| | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles |[8] |
Experimental Protocols
Protocol 1: General Workflow for Assessing hPTHrP-(1-36) Stability in Solution
This protocol outlines a general method for evaluating the stability of hPTHrP-(1-36) under specific buffer and temperature conditions.
1. Materials:
- Lyophilized hPTHrP-(1-36)
- High-purity sterile water (e.g., WFI or HPLC-grade)
- Test buffers (e.g., PBS, Tris, citrate (B86180) at desired pH)
- Calibrated temperature-controlled incubator or water bath
- Low-binding polypropylene (B1209903) tubes
- Quenching solution (e.g., 10% Trifluoroacetic Acid)
- Analytical system (RP-HPLC with UV detector or LC-MS/MS)
2. Procedure:
- Reconstitution: Carefully reconstitute a fresh vial of lyophilized hPTHrP-(1-36) in sterile water to create a concentrated stock solution (e.g., 1 mg/mL).
- Dilution: Dilute the stock solution into each test buffer to the final desired concentration (e.g., 10 µg/mL). Prepare enough volume for all time points.
- Time Zero (T0) Sample: Immediately after dilution, take an aliquot from each buffer condition. Quench the reaction by adding quenching solution (e.g., equal volume of 10% TFA) to stop further degradation. Store this T0 sample at -80°C until analysis. This sample represents 100% peptide integrity.
- Incubation: Place the remaining tubes in the calibrated incubator or water bath set to the desired test temperature (e.g., 4°C, 25°C, 37°C).
- Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each condition. Immediately quench each sample as described in step 3 and store at -80°C.
- Analysis: Once all time points are collected, analyze all samples (including T0) using a validated analytical method like RP-HPLC or LC-MS/MS.
- RP-HPLC: Monitor the peak area of the intact hPTHrP-(1-36) peak.
- LC-MS/MS: Use a specific transition to quantify the intact peptide.[6]
- Data Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the T0 sample. Plot the percentage remaining versus time to determine the degradation rate and half-life under each condition.
Visualizations
Caption: Workflow for assessing PTHrP-(1-36) stability in vitro.
Caption: Major degradation pathways for hPTHrP-(1-36) in solution.
References
- 1. Proteolytic Regulation of Parathyroid Hormone-Related Protein: Functional Implications for Skeletal Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinase processing of PTHrP yields a selective regulator of osteogenesis, PTHrP1–17 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US8148333B2 - Stable composition comprising a PTHrP analogue - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Human PTHrP-(1-36) for Cell-Based Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Human Parathyroid Hormone-Related Protein (PTHrP)-(1-36) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for Human PTHrP-(1-36) in cell-based assays?
The optimal concentration of Human PTHrP-(1-36) is highly dependent on the cell type and the specific biological endpoint being measured. However, a general starting point for most in vitro assays is in the nanomolar (nM) range. For instance, in studies assessing cAMP accumulation, concentrations around 1.0 nM have been shown to be effective.[1] For cell proliferation assays, a concentration of 100 nM has been used.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: What are the main signaling pathways activated by PTHrP-(1-36)?
PTHrP-(1-36) primarily signals through the parathyroid hormone 1 receptor (PTH1R), a G protein-coupled receptor.[3][4] Activation of PTH1R by PTHrP-(1-36) can stimulate at least two distinct intracellular signaling cascades: the Gs/adenylyl cyclase/cAMP pathway and the Gq/inositol triphosphate/intracellular calcium pathway.[2] The activation of the Gs protein leads to an increase in intracellular cyclic AMP (cAMP), a common readout for PTHrP-(1-36) activity.[2][5]
Caption: PTHrP-(1-36) signaling pathway via PTH1R and cAMP activation.
Q3: How should I prepare and store Human PTHrP-(1-36)?
For optimal activity, it is recommended to reconstitute lyophilized PTHrP-(1-36) in a sterile, neutral buffer such as phosphate-buffered saline (PBS). For long-term storage, it is advisable to aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Troubleshooting Guide
Issue 1: No or low cellular response (e.g., cAMP production, proliferation) after PTHrP-(1-36) treatment.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage of the peptide. Avoid multiple freeze-thaw cycles. Use freshly prepared solutions for experiments. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. A typical starting range is 0.1 nM to 100 nM.[6] |
| Low Receptor Expression | Verify the expression of the PTH1R on your target cells using techniques like qPCR, Western blot, or flow cytometry. |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time and cell density. For cAMP assays, a short incubation time (e.g., 10-30 minutes) is often sufficient.[2][6] |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. High passage numbers can sometimes lead to altered cellular responses. |
Issue 2: High background signal in the cell-based assay.
| Possible Cause | Troubleshooting Step |
| Serum Components | Serum can contain factors that may interfere with the assay. Consider reducing the serum concentration or using a serum-free medium during the treatment period. |
| Endogenous PTHrP Production | Some cell types may produce endogenous PTHrP, leading to autocrine or paracrine signaling. This can be investigated by measuring PTHrP levels in the conditioned medium. |
| Non-specific Binding | Include appropriate controls, such as vehicle-treated cells and cells treated with a scrambled peptide, to assess non-specific effects. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Standardize cell culture conditions, including seeding density, passage number, and media composition. |
| Peptide Aliquotting | Ensure consistent and accurate aliquoting of the PTHrP-(1-36) stock solution to minimize variability between experiments. |
| Assay Timing | Perform experiments at a consistent time point after cell seeding to ensure a similar cell state. |
Experimental Protocols
cAMP Accumulation Assay
This protocol is a general guideline for measuring intracellular cAMP levels in response to PTHrP-(1-36) stimulation.
Caption: Workflow for a typical cAMP accumulation assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubation: Culture the cells for 24-48 hours.
-
Pre-treatment: Aspirate the culture medium and replace it with a serum-free medium containing a phosphodiesterase inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), for 10-30 minutes at 37°C.[6]
-
Stimulation: Add varying concentrations of PTHrP-(1-36) to the wells and incubate for 10-30 minutes at 37°C.[2][6]
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay kit.
-
Data Analysis: Generate a dose-response curve to determine the EC50 of PTHrP-(1-36).
BrdU Cell Proliferation Assay
This protocol outlines the steps for assessing cell proliferation by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.[7][8]
Caption: Workflow for a typical BrdU cell proliferation assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well tissue culture plate and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of PTHrP-(1-36) for the desired period (e.g., 24, 48, or 72 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell proliferation rate.[9]
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the assay kit manufacturer's instructions.[10]
-
Antibody Incubation: Incubate the cells with an anti-BrdU antibody.[10]
-
Secondary Antibody and Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a TMB substrate.[10]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the amount of DNA synthesis and thus to the number of proliferating cells.
Quantitative Data Summary
Table 1: Effective Concentrations of PTHrP-(1-36) in Different Cell-Based Assays
| Assay Type | Cell Line | Concentration | Observed Effect | Reference |
| cAMP Accumulation | UMR106-derived rat osteoblastic cells | 1.0 nM | Near-EC50 for stimulation of cAMP signaling | [1] |
| cAMP Accumulation | A10 vascular smooth muscle cells | 100 nM | 3.5-fold increase in intracellular cAMP | [2] |
| Cell Proliferation | Human β-cells | ~117.5 pmol/l | Twofold increase in proliferation | [3] |
| Cell Proliferation | A10 vascular smooth muscle cells | 100 nM | ~25% decrease in proliferation after 24 hours | [2] |
| Bone Nodule Mineralization | Neonatal rat calvarial cells | 0.1 - 100 nM | Inhibition of mineralization | [6] |
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. Continuous and intermittent exposure of neonatal rat calvarial cells to PTHrP (1-36) inhibits bone nodule mineralization in vitro by downregulating bone sialoprotein expression via the cAMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. abcam.co.jp [abcam.co.jp]
Troubleshooting low signal in Human PTHrP-(1-36) ELISA
This technical support guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues of low or no signal in Human Parathyroid Hormone-Related Protein (PTHrP)-(1-36) ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for a weak or no signal in my PTHrP-(1-36) ELISA?
A weak or no signal can stem from several factors throughout the ELISA procedure. The most common issues include incorrect reagent preparation, improper incubation times or temperatures, insufficient washing, or problems with the standard curve or samples themselves.[1][2][3][4] It's also possible that the concentration of PTHrP in your samples is below the detection limit of the assay.[5][6]
Q2: My standard curve looks good, but my samples show no signal. What should I do?
If the standard curve is performing as expected, the issue likely lies with your samples.[4][5] Consider the following possibilities:
-
Analyte Concentration: The PTHrP-(1-36) concentration in your samples may be too low for the assay's detection range.[5][6] Try testing a more concentrated sample or a serial dilution to see if the signal appears.[1]
-
Sample Matrix Effects: Not all ELISA kits are compatible with all sample types (e.g., serum, plasma, cell culture media).[5][7] Components in the sample matrix may interfere with antibody binding. Consult the kit manufacturer's instructions to ensure compatibility.[7]
-
Improper Sample Storage/Handling: PTHrP can degrade if samples are not stored correctly or if they undergo multiple freeze-thaw cycles.[7][8] It is recommended to use fresh samples or aliquots that have been stored at -20°C or -80°C and thawed only once.[7][9]
Q3: Can my reagents be the cause of the low signal?
Yes, reagent-related issues are a primary cause of poor ELISA results. Here are key points to check:
-
Incorrect Preparation: Reagents must be prepared exactly as described in the protocol.[2][4] This includes reconstituting lyophilized standards and diluting concentrated buffers and antibodies.[10][11] Ensure all reagents are brought to room temperature before use, which can take 15-30 minutes.[6][12][13]
-
Reagent Degradation: Check the expiration dates on all kit components.[2][12] Improper storage can cause reagents, especially the standard, detection antibody, and HRP conjugate, to lose activity.[10][11]
-
Incorrect Reagent Order: Adding reagents in the wrong sequence will disrupt the assay binding steps. Always follow the protocol precisely.[2][4]
-
Contamination: Cross-contamination between reagents or contamination from external sources (like sodium azide (B81097) in buffers, which inhibits HRP) can lead to failed assays.[12]
Q4: How critical are the incubation times and temperatures?
They are extremely critical. Deviating from the recommended incubation parameters can significantly impact results.
-
Insufficient Incubation Time: Shortened incubation periods may not allow enough time for binding reactions to reach completion, resulting in a low signal.[2][10]
-
Incorrect Temperature: Running the assay with cold reagents or at a temperature lower than specified in the protocol can slow down the binding kinetics and enzymatic reactions, leading to weaker signals.[6][10][14] Ensure all incubations are carried out at the correct temperature, often 37°C for PTHrP kits.[7][10][15]
Troubleshooting Guide for Low Signal
If you are experiencing low or no signal, follow this systematic guide to identify the potential cause.
Step 1: Review Protocol and Reagent Preparation
The first step is a thorough review of your procedure and calculations.
-
Check Protocol Adherence: Compare your experimental steps against the kit manual. Ensure every step, from reagent addition order to incubation times, was followed correctly.[2][4]
-
Verify Reagent Dilutions: Double-check all calculations used for diluting the standard, antibodies, and wash buffer.[5][6] Incorrect dilutions are a frequent source of error.
-
Inspect Reagents: Check expiration dates.[2] Ensure the TMB substrate is colorless before use; a blue color indicates contamination.[11][16] Confirm lyophilized standards were fully dissolved.[10]
Step 2: Evaluate the Standard Curve
A poor or non-existent standard curve is a clear indicator of a systemic issue.
-
Problem: Very low or no signal across all wells (including standards).
-
Possible Causes & Solutions:
-
Reagent Omission/Error: A critical reagent like the detection antibody or HRP conjugate may have been missed or prepared incorrectly.[2] Repeat the assay, carefully adding each component.
-
Inactive Substrate: The TMB substrate may be inactive or contaminated.[11]
-
Incorrect Wavelength: Ensure the plate reader is set to the correct wavelength (typically 450 nm after adding the stop solution).[5][12]
-
Step 3: Assess Washing Technique
Improper washing can lead to either high background or low signal.
-
Problem: Low signal.
-
Possible Cause & Solution: Overly aggressive or prolonged washing can strip the bound antibody or antigen from the plate wells.[5] Ensure your plate washer settings are not too harsh, or if washing manually, do not use excessive force.
Troubleshooting Summary Table
| Observation | Potential Cause | Recommended Action |
| No signal in any well | Omission of a key reagent (e.g., Detection Ab, HRP-conjugate, Substrate). | Repeat the assay, carefully following the protocol.[2][4] |
| Inactive reagents (expired or improperly stored). | Check expiration dates and storage conditions. Use a new kit if necessary.[2][12] | |
| Incorrect plate reader wavelength setting. | Set the reader to 450 nm for TMB with stop solution.[5][11] | |
| Low signal across the entire plate | Insufficient incubation times or incorrect temperatures. | Ensure all incubations are performed for the specified duration and at the correct temperature (e.g., 37°C).[10][14] |
| Reagents were not at room temperature before use. | Allow all reagents to equilibrate to room temperature for at least 15-20 minutes.[6] | |
| Antibody/HRP-conjugate concentration too low. | Double-check dilution calculations. Consider performing a titration to optimize antibody concentration.[1] | |
| Good standard curve, but no/low signal in samples | Analyte concentration is below the detection limit. | Concentrate the sample or test a less-diluted sample.[1][5] |
| Improper sample handling (e.g., repeated freeze-thaw cycles). | Use fresh samples or new aliquots. Avoid multiple freeze-thaw cycles.[7][8] | |
| Sample matrix interference. | Check kit compatibility with your sample type. If necessary, perform a spike-and-recovery experiment to confirm interference.[1][5] |
Quantitative Data Summary
The operational range for a typical Human PTHrP-(1-36) Sandwich ELISA kit is presented below. Use these values as a benchmark for your own results.
| Parameter | Typical Value | Reference |
| Detection Range | 15.63 - 1000 pg/mL | [10] |
| Sensitivity (Lower Limit of Detection) | < 10 pg/mL | [9][10] |
| Wavelength for OD Measurement | 450 nm (± 2 nm) | [9][10] |
Experimental Protocols
Standard Sandwich ELISA Protocol for Human PTHrP-(1-36)
This protocol is a generalized representation based on common commercial kits. Always refer to the specific manual provided with your kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.[7][12]
-
Add Standards and Samples: Add 100 µL of each standard, sample, and blank (control) to the appropriate wells of the pre-coated microplate.[10][15] Cover the plate and incubate for 90 minutes at 37°C.[10]
-
Add Biotinylated Detection Antibody: Aspirate the liquid from each well. Immediately add 100 µL of the prepared Biotinylated Detection Antibody working solution. Cover and incubate for 1 hour at 37°C.[10]
-
Wash: Aspirate the liquid and wash each well 3 times with 1x Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on absorbent paper.[7]
-
Add HRP Conjugate: Add 100 µL of HRP Conjugate working solution to each well. Cover and incubate for 1 hour at 37°C.[7]
-
Wash: Repeat the aspiration and wash step 5 times.[7]
-
Add Substrate: Add 90 µL of TMB Substrate to each well. Cover and incubate for 15-30 minutes at 37°C in the dark.[7]
-
Add Stop Solution: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.[9]
-
Calculate Results: Generate a standard curve by plotting the mean OD for each standard concentration. Use the standard curve to determine the PTHrP-(1-36) concentration in the samples.
Visualizations
Caption: General workflow for a Human PTHrP-(1-36) sandwich ELISA.
Caption: A logical flowchart to diagnose the cause of low signal.
References
- 1. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. 2 - ELISA Weak/No Signal? Causes & Solutions for Reliable Results - MULTI SCIENCES [multisciences.net]
- 3. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 4. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 5. arp1.com [arp1.com]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assaygenie.com [assaygenie.com]
- 11. ELISA Kits and Antibody Pairs Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. Human Parathyroid Hormone Related Protein (PTHrP) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 14. abscience.com.tw [abscience.com.tw]
- 15. assaygenie.com [assaygenie.com]
- 16. assaygenie.com [assaygenie.com]
Quality control parameters for synthetic Human PTHrP-(1-36) peptide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the quality control, handling, and experimental use of synthetic Human Parathyroid Hormone-Related Protein (PTHrP)-(1-36).
Frequently Asked Questions (FAQs)
Q1: What is synthetic Human PTHrP-(1-36) and what is its primary mechanism of action?
A1: Synthetic Human PTHrP-(1-36) is a chemically synthesized peptide corresponding to the first 36 amino acids of the N-terminus of the full-length human PTHrP.[1][2] This region is responsible for its biological activity, which mimics that of parathyroid hormone (PTH).[3] It binds to and activates the PTH/PTHrP receptor type 1 (PTH1R), a G protein-coupled receptor.[1][4] Activation of PTH1R stimulates at least two primary signaling pathways: the adenylyl cyclase/protein kinase A (AC/PKA) pathway and the phospholipase C/protein kinase C (PLC/PKC) pathway.[1][5]
Q2: What are the critical quality control parameters to consider for synthetic Human PTHrP-(1-36)?
A2: Ensuring the quality of synthetic Human PTHrP-(1-36) is crucial for reproducible experimental results. Key quality control parameters include purity, identity, peptide content, and the presence of any impurities. High-purity peptide (often >95% or higher) is recommended for biological assays.[6] The table below summarizes the key quality control specifications.
Q3: How should I properly handle and store my synthetic Human PTHrP-(1-36) peptide?
A3: Synthetic Human PTHrP-(1-36) is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C or colder.[7] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. Reconstitute the peptide in a suitable sterile buffer as recommended by the supplier. To prevent adherence to plastic or glass, reconstitution in a buffer containing a carrier protein like 0.1% bovine serum albumin (BSA) or the subject's own blood can be considered for in vivo studies.[8] Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: What are common solvents for reconstituting Human PTHrP-(1-36)?
A4: The solubility of peptides can be influenced by the presence of counterions like trifluoroacetic acid (TFA), which is often a remnant from the purification process.[7] TFA salts generally improve the solubility of peptides in aqueous solutions.[7] For in vitro assays, sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) is commonly used. Always consult the manufacturer's datasheet for specific recommendations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no biological activity in cell-based assays | 1. Peptide degradation: Improper storage or handling (e.g., multiple freeze-thaw cycles). 2. Incorrect peptide concentration: Inaccurate determination of peptide content or errors in dilution. 3. Cellular responsiveness: Low PTH1R expression on target cells, or cells are not responsive. | 1. Use a fresh aliquot of the peptide. Ensure proper storage conditions. 2. Verify the peptide concentration using a quantitative amino acid analysis or a validated spectrophotometric method. 3. Confirm PTH1R expression on your cells using techniques like qPCR or flow cytometry. Include a positive control for receptor activation. |
| High background or non-specific effects | 1. Peptide impurities: Presence of truncated or modified peptide sequences from the synthesis process.[9] 2. Contamination: Bacterial or endotoxin (B1171834) contamination. | 1. Obtain a certificate of analysis from the supplier detailing the purity and identity of the peptide. Consider using a higher purity grade peptide. 2. Use sterile techniques for handling and reconstitution. Test for endotoxin levels if performing in vivo experiments. |
| Inconsistent results between experiments | 1. Batch-to-batch variability: Differences in purity or peptide content between different synthesis lots.[10] 2. Peptide stability in solution: Degradation of the peptide in the assay medium over time. | 1. If possible, purchase a larger single batch of the peptide for the entire study. If using a new batch, perform a bridging experiment to compare its activity with the previous batch. 2. Prepare fresh dilutions for each experiment. Assess the stability of the peptide in your specific assay buffer and conditions. |
Quality Control Parameters
A summary of typical quality control parameters for synthetic Human PTHrP-(1-36) is provided below. Researchers should always refer to the certificate of analysis provided by the manufacturer for lot-specific data.
| Parameter | Method | Typical Specification | Purpose |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥95% (often >98%)[6] | Determines the percentage of the desired peptide in the sample. |
| Identity | Mass Spectrometry (MS) | Matches the theoretical molecular weight (approx. 4259.85 Da)[7] | Confirms the correct amino acid sequence. |
| Peptide Content | Amino Acid Analysis (AAA) | Lot-specific (typically 70-90%) | Quantifies the amount of active peptide in the lyophilized powder. |
| Appearance | Visual Inspection | White to off-white lyophilized powder | Basic quality check. |
| Solubility | Visual Inspection | Soluble in recommended solvent at a specified concentration | Ensures the peptide can be properly prepared for experiments. |
Experimental Protocols
Receptor Binding Assay (Competitive Binding)
This protocol outlines a general procedure for a competitive radioreceptor binding assay to determine the binding affinity of synthetic Human PTHrP-(1-36) to the PTH1R.
Materials:
-
Cells expressing PTH1R (e.g., HEK-293/C-21 cells)[11]
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.7, 100 mM NaCl, 5 mM KCl, 2 mM CaCl2, 5% heat-inactivated horse serum, and 0.5% heat-inactivated fetal bovine serum)[12]
-
Radiolabeled PTHrP-(1-36) (e.g., ¹²⁵I-labeled)[12]
-
Unlabeled synthetic Human PTHrP-(1-36) (competitor)
-
Multi-well plates (e.g., 24-well)
Procedure:
-
Culture PTH1R-expressing cells in 24-well plates until confluent.[11]
-
Prepare serial dilutions of the unlabeled synthetic Human PTHrP-(1-36) in binding buffer.
-
In each well, add a constant concentration of radiolabeled PTHrP-(1-36) and varying concentrations of the unlabeled peptide.[12]
-
Include wells with only the radiolabeled peptide (total binding) and wells with an excess of unlabeled peptide (non-specific binding).
-
Incubate the plate at a specified temperature and duration to reach binding equilibrium.
-
Wash the cells with ice-cold buffer to remove unbound ligand.
-
Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Calculate the specific binding at each concentration of the unlabeled peptide and determine the IC₅₀ value.
Adenylyl Cyclase Activation Assay (cAMP Accumulation)
This protocol describes a method to assess the functional activity of synthetic Human PTHrP-(1-36) by measuring its ability to stimulate intracellular cyclic AMP (cAMP) production.
Materials:
-
Cells expressing PTH1R
-
Assay medium (e.g., DMEM)
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Synthetic Human PTHrP-(1-36)
-
cAMP assay kit (e.g., ELISA-based)
Procedure:
-
Seed PTH1R-expressing cells in a multi-well plate and grow to the desired confluency.
-
Pre-incubate the cells with a phosphodiesterase inhibitor in the assay medium to prevent cAMP degradation.
-
Prepare serial dilutions of synthetic Human PTHrP-(1-36).
-
Stimulate the cells with different concentrations of the peptide for a defined period (e.g., 30 minutes at 37°C).[13]
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the assay kit.
-
Plot the cAMP concentration against the peptide concentration to generate a dose-response curve and determine the EC₅₀ value.
Visualizations
Below are diagrams illustrating key concepts related to Human PTHrP-(1-36).
Caption: PTHrP-(1-36) signaling through the PTH1R activates Gs and Gq pathways.
Caption: A typical workflow for the synthesis and quality control of Human PTHrP-(1-36).
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. Human PTHrP-(1-36) peptide [novoprolabs.com]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. bachem.com [bachem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
Antibody cross-reactivity in Human PTHrP-(1-36) immunoassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Human Parathyroid Hormone-related Protein (PTHrP)-(1-36) immunoassays.
Frequently Asked Questions (FAQs)
Q1: My sample values are lower than expected or undetectable. What are the possible causes?
A1: There are several potential reasons for lower-than-expected or undetectable PTHrP-(1-36) levels:
-
Improper Sample Handling: PTHrP is susceptible to degradation. Ensure samples are collected in tubes containing protease inhibitors and are kept on ice. For long-term storage, samples should be frozen at -80°C. Avoid repeated freeze-thaw cycles.
-
Incorrect Assay Procedure: Review the kit protocol carefully. Ensure all reagents were prepared correctly, added in the proper order, and that incubation times and temperatures were followed precisely.
-
Reagent Degradation: Check the expiration dates of all kit components. Improper storage of reagents can lead to loss of activity.
-
Low Analyte Concentration: The PTHrP-(1-36) concentration in your samples may be below the detection limit of the assay. Consider concentrating your samples if possible.
Q2: I am observing high background in my ELISA. What can I do to reduce it?
A2: High background can be caused by several factors:
-
Insufficient Washing: Ensure that the washing steps are performed thoroughly. Increase the number of washes or the soak time during washes.[1]
-
Cross-Contamination: Use fresh pipette tips for each reagent and sample to avoid cross-contamination between wells.
-
Antibody Concentration: The concentration of the detection antibody may be too high. Try titrating the detection antibody to an optimal concentration.
-
Inadequate Blocking: The blocking buffer may not be effective. Ensure the blocking step is performed for the recommended time and with the appropriate blocking agent.
Q3: My results show poor reproducibility between duplicate wells. What could be the cause?
A3: Poor reproducibility is often due to technical errors:
-
Pipetting Inconsistency: Ensure accurate and consistent pipetting technique. Calibrate your pipettes regularly.
-
Inconsistent Incubation Conditions: Avoid "edge effects" by ensuring uniform temperature across the plate during incubation. Sealing the plate properly can help maintain a consistent environment.
-
Incomplete Mixing: Ensure all reagents and samples are thoroughly mixed before adding them to the wells.
-
Plate Washing: Inconsistent washing across the plate can lead to variability. An automated plate washer can improve consistency.
Q4: Can I use plasma samples with this kit? What anticoagulant should I use?
A4: Most PTHrP-(1-36) ELISA kits are compatible with plasma samples. It is recommended to use EDTA as the anticoagulant. Heparin has been reported to sometimes interfere with immunoassays. Always refer to the kit insert for specific recommendations on sample types and anticoagulants.
Q5: What is the likelihood of cross-reactivity with Parathyroid Hormone (PTH)?
A5: While PTH and PTHrP share some homology in the N-terminal region and both bind to the PTH/PTHrP receptor (PTH1R), most modern immunoassays for PTHrP-(1-36) are designed to be highly specific.[2] Cross-reactivity with intact PTH (1-84) is generally low in these assays.[3] However, it is always best to consult the cross-reactivity data provided in the kit insert.
Troubleshooting Guides
Problem: Poor Standard Curve
| Possible Cause | Solution |
| Improper standard reconstitution or dilution | Ensure the standard is completely dissolved and accurately diluted according to the kit protocol. Use calibrated pipettes. |
| Standard degradation | Aliquot and store the reconstituted standard at -80°C to avoid repeated freeze-thaw cycles. Use a fresh vial if degradation is suspected. |
| Pipetting errors | Use a consistent pipetting technique for all standards and samples. Pre-rinse pipette tips. |
| Incorrect plate reader settings | Verify the correct wavelength and other settings on the microplate reader as specified in the protocol. |
Problem: High Signal/Assay Saturation
| Possible Cause | Solution |
| Sample concentration too high | Dilute your samples and re-run the assay. Perform a serial dilution to find the optimal dilution factor. |
| Incubation times too long | Adhere strictly to the incubation times specified in the protocol. |
| Detection antibody concentration too high | If using a kit where this is adjustable, try reducing the concentration of the detection antibody. |
Problem: Matrix Effects
| Possible Cause | Solution |
| Interfering substances in the sample matrix (e.g., plasma, serum) | Dilute the sample to reduce the concentration of interfering substances. Validate the assay by performing spike and recovery experiments and checking for parallelism between the standard curve and serially diluted samples. Matrix effects can be a contributing factor to bias when comparing immunoassay results with other methods like LC-MS/MS.[4] |
Antibody Cross-Reactivity Data
Antibody cross-reactivity can lead to inaccurate quantification of PTHrP-(1-36). It is crucial to use antibodies with high specificity. The following table summarizes reported cross-reactivity data for some PTHrP immunoassays. Note that this data is illustrative and you should always refer to the specific datasheet for the kit you are using.
| Potential Cross-Reactant | Reported Cross-Reactivity (%) | Notes |
| Human PTH (1-84) | < 7%[4] | Generally low in specific PTHrP assays. |
| Rat PTH (1-34) | 44%[4] | Significant cross-reactivity can occur in some assays. |
| Human PTHrP (38-94) | 8.3%[3] | Mid-region fragments can show some cross-reactivity. |
| Human PTHrP (107-139) | ≤1.1%[3] | C-terminal fragments generally show low cross-reactivity. |
| Abaloparatide (PTHrP(1-34) analog) | Possible | Abaloparatide is a synthetic analog of PTHrP(1-34) and may be recognized by antibodies targeting the N-terminus of PTHrP.[4][5] Specific cross-reactivity data should be obtained from the assay manufacturer. |
| Teriparatide (PTH(1-34)) | Unlikely | As an analog of PTH, significant cross-reactivity in a specific PTHrP assay is not expected, but should be confirmed.[4] |
Experimental Protocols
Protocol for Assessing Antibody Cross-Reactivity using Competitive ELISA
This protocol can be used to determine the percentage of cross-reactivity of your PTHrP-(1-36) antibody with other related peptides.
Materials:
-
Microtiter plate pre-coated with a capture antibody specific for PTHrP-(1-36).
-
Human PTHrP-(1-36) standard.
-
Potential cross-reacting peptides (e.g., PTH (1-84), other PTHrP fragments, abaloparatide).
-
Detection antibody (conjugated to HRP or biotin).
-
Wash buffer, blocking buffer, substrate, and stop solution as per your standard ELISA protocol.
Procedure:
-
Prepare a standard curve for Human PTHrP-(1-36) as you would for a regular assay. This will be used to determine the 50% inhibitory concentration (IC50) of PTHrP-(1-36).
-
Prepare serial dilutions of the potential cross-reacting peptides. The concentration range should be wide enough to potentially inhibit the binding of the detection antibody.
-
Perform the competitive ELISA: a. To separate sets of wells, add a fixed, sub-saturating concentration of the PTHrP-(1-36) standard. b. To these wells, add the different concentrations of the potential cross-reacting peptides. c. In parallel, to another set of wells, add the serial dilutions of the PTHrP-(1-36) standard to generate a standard curve. d. Add the detection antibody to all wells. e. Proceed with the remaining steps of your ELISA protocol (washing, substrate addition, stopping the reaction, and reading the absorbance).
-
Calculate the percentage of cross-reactivity: a. Determine the IC50 for both the PTHrP-(1-36) standard and the cross-reacting peptide from their respective inhibition curves. b. Use the following formula: % Cross-reactivity = (IC50 of PTHrP-(1-36) / IC50 of cross-reacting peptide) x 100
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Seven Day Continuous Infusion of PTH or PTHrP Suppresses Bone Formation and Uncouples Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. Differential Effects of PTH (1-34), PTHrP (1-36), and Abaloparatide on the Murine Osteoblast Transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of Human PTHrP-(1-36) Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Human Parathyroid Hormone-related Protein (PTHrP)-(1-36) bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PTHrP-(1-36) in in vitro bioassays?
A1: PTHrP-(1-36) primarily acts by binding to the Parathyroid Hormone 1 Receptor (PTH1R), a G protein-coupled receptor (GPCR).[1] This binding activates two main signaling pathways: the adenylyl cyclase (AC) pathway, leading to an increase in intracellular cyclic AMP (cAMP), and the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium ([Ca2+]i).[2][3]
Q2: Which cell lines are commonly used for PTHrP-(1-36) bioassays?
A2: Cell lines endogenously or recombinantly expressing the PTH1R are suitable. Commonly used cell lines include rat osteosarcoma cells (UMR-106, SaOS-2), kidney cells (LLC-PK1, HEK293), and vascular smooth muscle cells (A10).[3][4] The choice of cell line can influence the signaling outcome and sensitivity of the assay.
Q3: What are the typical readouts for a PTHrP-(1-36) bioassay?
A3: The most common readouts are the quantification of intracellular cAMP accumulation and the measurement of changes in intracellular calcium concentration.[2][3][5]
Q4: How should Human PTHrP-(1-36) peptide be stored and handled?
A4: Lyophilized PTHrP-(1-36) should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6]
Q5: What are the key differences in signaling between PTHrP-(1-36) and PTH-(1-34)?
A5: While both peptides bind to the PTH1R and activate similar signaling pathways, PTH-(1-34) tends to induce a more sustained cAMP response due to the persistence of the ligand-receptor complex in endosomes. In contrast, the PTHrP-(1-36) response is often more transient and primarily occurs at the cell surface.[7][8]
Troubleshooting Guides
cAMP Accumulation Assays
Q: My cAMP assay shows high background signal. What are the possible causes and solutions?
A: High background in a cAMP assay can obscure the signal from PTHrP-(1-36) stimulation.
-
Possible Cause 1: High Basal Adenylyl Cyclase Activity. Some cell lines have high intrinsic AC activity.
-
Possible Cause 2: Phosphodiesterase (PDE) Activity. PDEs degrade cAMP, and their inhibition is often necessary to accumulate a measurable signal. However, inappropriate inhibitor concentration can be problematic.
-
Solution: Ensure a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), is included in the assay buffer at an optimal concentration (typically 0.5 mM).[11]
-
-
Possible Cause 3: Reagent or Plate Issues. The assay reagents or plates themselves might be contributing to the high background.
Q: I am observing a weak or no response to PTHrP-(1-36) in my cAMP assay. What should I check?
A: A lack of response can be due to several factors related to the cells, the peptide, or the assay protocol.
-
Possible Cause 1: Low PTH1R Expression. The cell line may not express a sufficient number of receptors.
-
Solution: Verify the expression of PTH1R in your cell line using techniques like qPCR or flow cytometry. If expression is low, consider using a cell line with higher receptor density or a stably transfected cell line.
-
-
Possible Cause 2: Degraded PTHrP-(1-36) Peptide. The peptide may have lost its bioactivity.
-
Solution: Use a fresh aliquot of PTHrP-(1-36) for each experiment. Ensure proper storage and handling to prevent degradation.
-
-
Possible Cause 3: Receptor Desensitization. Prolonged exposure to agonists can lead to receptor desensitization and internalization, reducing the cell's responsiveness.
-
Solution: Minimize the pre-incubation time with the peptide. If studying chronic effects, be aware that receptor down-regulation may occur.[3]
-
-
Possible Cause 4: Incorrect Assay Timing. The peak cAMP response is transient.
Intracellular Calcium ([Ca2+]i) Assays
Q: My baseline fluorescence in the calcium flux assay is too high or unstable. How can I fix this?
A: A stable, low baseline is crucial for detecting a robust calcium signal.
-
Possible Cause 1: Cell Health. Unhealthy or dying cells have compromised membrane integrity, leading to dysregulated intracellular calcium.
-
Solution: Ensure cells are healthy and not overgrown. Use cells at an appropriate confluency (typically 80-90%).
-
-
Possible Cause 2: Dye Loading Issues. Inconsistent or excessive loading of calcium-sensitive dyes (e.g., Fura-2, Fluo-4) can cause high background.
-
Solution: Optimize the dye concentration and loading time for your cell line. Ensure a gentle washing step to remove extracellular dye.
-
-
Possible Cause 3: Autofluorescence. Some cell types or media components can exhibit autofluorescence.
-
Solution: Run a control with cells that have not been loaded with the calcium dye to determine the level of autofluorescence. Use phenol (B47542) red-free media during the assay.
-
Q: The calcium response to PTHrP-(1-36) is weak or inconsistent. What are the potential reasons?
A: A weak or variable calcium signal can make data interpretation difficult.
-
Possible Cause 1: Low Receptor-Gq Coupling. While PTH1R couples to Gq to initiate the PLC pathway, the efficiency can vary between cell lines.
-
Solution: Confirm that your chosen cell line exhibits a robust calcium response to PTHrP-(1-36). Some cell lines may predominantly signal through the cAMP pathway.[3]
-
-
Possible Cause 2: Rapid Signal Attenuation. The intracellular calcium signal is often very rapid and transient.
-
Solution: Ensure your measurement instrument (e.g., plate reader, microscope) has a fast enough read-rate to capture the peak of the response.
-
-
Possible Cause 3: Calcium Store Depletion. If cells are stimulated multiple times, intracellular calcium stores may become depleted.
-
Solution: Allow for a sufficient recovery period between stimulations. Ensure the assay buffer contains an adequate concentration of extracellular calcium.
-
Data Presentation
Table 1: Quantitative Parameters for Human PTHrP-(1-36) Bioassays
| Parameter | Cell Line | Assay Type | Value | Reference |
| EC50 | Human Epidermal Keratinocytes | Intracellular Calcium | 0.05 nM | [6] |
| UMR 106 (mouse) | Intracellular Calcium | 1 nM | [6] | |
| HKrk-B7 (LLC-PK1) | cAMP Accumulation | 1.40 ± 0.3 nM | [4][13] | |
| SaOS-2 | cAMP Accumulation | 0.38 ± 0.12 nM | [4][13] | |
| Rat Osteoblastic Cells | Receptor Binding | 0.21 - 0.6 nM | [14] | |
| Stimulation Concentration | Human Islets | Insulin Secretion | 100 nM (30 min) | [6] |
| Human β-cells | Proliferation | 100 nM (24 h) | [6] | |
| A10 (Vascular Smooth Muscle) | cAMP Accumulation | 100 nM (30 min) | [3] | |
| Neonatal Rat Calvarial Cells | cAMP Accumulation | 0.1 - 100 nM (10 min) | [11] | |
| In vivo Dosage (Human) | Subcutaneous Injection | Mineral Homeostasis | 0.82, 1.64, 3.28 µg/kg | [15] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol provides a general framework for measuring PTHrP-(1-36)-induced cAMP production in a 96-well format.
-
Cell Seeding:
-
Seed PTH1R-expressing cells (e.g., UMR-106) in a white, opaque 96-well plate at a pre-determined optimal density.
-
Culture overnight to allow for cell attachment.
-
-
Assay Preparation:
-
Wash the cells gently with a serum-free assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add 100 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well.
-
Incubate for 15-30 minutes at 37°C.
-
-
PTHrP-(1-36) Stimulation:
-
Prepare a serial dilution of Human PTHrP-(1-36) in assay buffer.
-
Add 50 µL of the PTHrP-(1-36) dilutions or vehicle control to the respective wells.
-
Incubate for the pre-determined optimal stimulation time (e.g., 15 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions of your chosen cAMP detection kit (e.g., HTRF, ELISA, luminescence-based kits).
-
Add the detection reagents and incubate as required.
-
-
Data Acquisition:
-
Measure the signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.
-
Generate a dose-response curve and calculate the EC50 value.
-
Protocol 2: In Vitro Intracellular Calcium Mobilization Assay
This protocol outlines a general procedure for measuring PTHrP-(1-36)-induced changes in [Ca2+]i using a fluorescent plate reader.
-
Cell Seeding:
-
Seed PTH1R-expressing cells in a black, clear-bottom 96-well plate.
-
Culture overnight to allow for cell attachment.
-
-
Dye Loading:
-
Wash cells with an appropriate assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the dye manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Gently wash the cells to remove excess extracellular dye.
-
-
Baseline Measurement:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Measure the baseline fluorescence for a short period (e.g., 1-2 minutes) to ensure a stable signal.
-
-
PTHrP-(1-36) Stimulation and Signal Detection:
-
Program the injector to add a specific concentration of Human PTHrP-(1-36) to the wells.
-
Simultaneously begin kinetic reading of the fluorescence signal for a period of 5-10 minutes.
-
-
Data Analysis:
-
Analyze the kinetic data to determine the peak fluorescence intensity change over baseline in response to PTHrP-(1-36).
-
Visualizations
Caption: PTHrP-(1-36) signaling through the PTH1R activates both Gs and Gq pathways.
Caption: A typical experimental workflow for a PTHrP-(1-36) cell-based bioassay.
Caption: A decision tree for troubleshooting common issues in PTHrP-(1-36) bioassays.
References
- 1. researchgate.net [researchgate.net]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sustained cyclic AMP production by parathyroid hormone receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and Thermodynamic Insights on Agonist Interactions with the Parathyroid Hormone Receptor-1 from a New NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 12. researchgate.net [researchgate.net]
- 13. Tuberoinfundibular peptide 39 binds to the parathyroid hormone (PTH)/PTH-related peptide receptor, but functions as an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. academic.oup.com [academic.oup.com]
Human PTHrP-(1-36) solubility and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and proper storage of human Parathyroid Hormone-Related Protein-(1-36) (PTHrP-(1-36)). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and optimal performance of your peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized human PTHrP-(1-36)?
A1: Lyophilized human PTHrP-(1-36) should be stored in a freezer at or below -20°C.[1] For long-term storage, -80°C is recommended.[2][3][4][5] The peptide should be kept in a sealed container, away from moisture and light.[2][3] Some suppliers also recommend storage under nitrogen.[2][3][4]
Q2: What is the recommended solvent for reconstituting human PTHrP-(1-36)?
A2: It is recommended to reconstitute lyophilized PTHrP-(1-36) in sterile, nuclease-free water.[6] For in vivo studies in humans, reconstitution in bacteriostatic saline has been reported.[7] The choice of solvent may vary depending on the specific experimental requirements.
Q3: What is the recommended concentration for the stock solution?
A3: A common recommendation is to reconstitute the peptide to a concentration of not less than 100 µg/mL.[6] This stock solution can then be further diluted into other aqueous solutions or experimental buffers.[6]
Q4: How should I store the reconstituted human PTHrP-(1-36) solution?
A4: Once reconstituted, the solution should be aliquoted to prevent repeated freeze-thaw cycles, which can lead to product inactivation.[2] For short-term storage, the solution can be kept at 4°C for 2-7 days.[6] For long-term storage, it is recommended to store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][3] For extended long-term storage, adding a carrier protein such as 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) is advisable.[6]
Q5: Can I store the reconstituted peptide at room temperature?
A5: Lyophilized PTHrP is stable at room temperature for up to three weeks, however, upon reconstitution, it should be stored at 4°C for short-term use and frozen for long-term storage to maintain its stability and activity.[6]
Quantitative Data Summary
For easy reference, the following tables summarize the key storage and stability information for human PTHrP-(1-36).
Table 1: Storage Conditions for Lyophilized Human PTHrP-(1-36)
| Condition | Temperature | Duration | Additional Notes |
| Short-term | Room Temperature | Up to 3 weeks | Desiccated |
| Long-term | -20°C | Up to 1 year | Sealed, away from moisture and light, under nitrogen[3][4] |
| Long-term | -80°C | Up to 2 years | Sealed, away from moisture and light, under nitrogen[3][4] |
Table 2: Storage of Reconstituted Human PTHrP-(1-36) Solution
| Condition | Temperature | Duration | Additional Notes |
| Short-term | 4°C | 2-7 days | [6] |
| Long-term | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles[2][3] |
| Long-term | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles[2][3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Peptide | The peptide has low solubility in the chosen solvent at the desired concentration. | Try reconstituting in sterile water first to a concentration of at least 100 µg/mL before diluting with other buffers.[6] Gentle vortexing or sonication can also aid in dissolution. The presence of Trifluoroacetic acid (TFA) salts from purification can sometimes enhance solubility in aqueous solutions.[1] |
| Loss of Peptide Activity | Improper storage, repeated freeze-thaw cycles, or degradation. | Always store the lyophilized peptide and reconstituted solutions at the recommended temperatures.[1][2][3][4][6] Prepare single-use aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles.[2][6] For long-term storage of the solution, consider adding a carrier protein like 0.1% HSA or BSA.[6] |
| Precipitation in Solution | Peptide concentration is too high for the buffer, or the buffer conditions (e.g., pH) are not optimal. | Ensure the final concentration is within the solubility limits for your specific buffer. You may need to perform a solubility test with small amounts. If precipitation occurs after dilution, check the pH and ionic strength of your buffer. |
| Inconsistent Experimental Results | Inaccurate peptide concentration due to incomplete reconstitution or degradation. | Ensure the peptide is fully dissolved before use. Briefly centrifuge the vial before opening to ensure all the lyophilized powder is at the bottom. Protect the peptide from light and store it properly. |
Experimental Protocols
Protocol for Reconstitution of Human PTHrP-(1-36)
This protocol outlines the steps for reconstituting lyophilized human PTHrP-(1-36) to prepare a stock solution.
-
Pre-Reconstitution:
-
Before opening, briefly centrifuge the vial of lyophilized peptide to ensure that all the powder is collected at the bottom of the vial.
-
Allow the vial to equilibrate to room temperature before opening to avoid moisture condensation.
-
-
Solvent Preparation:
-
Use sterile, nuclease-free water for reconstitution.[6]
-
-
Reconstitution:
-
Carefully add the appropriate volume of sterile water to the vial to achieve a stock solution concentration of at least 100 µg/mL.[6]
-
Gently vortex or swirl the vial to dissolve the peptide completely. Avoid vigorous shaking which can cause aggregation. If necessary, sonicate briefly in a water bath.
-
-
Aliquoting and Storage:
-
Once the peptide is fully dissolved, dispense the stock solution into smaller, single-use aliquots. This is crucial to prevent degradation from repeated freeze-thaw cycles.[2][6]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3]
-
Visualizations
Experimental Workflow for Peptide Reconstitution and Storage
Caption: Workflow for reconstituting and storing human PTHrP-(1-36).
PTHrP-(1-36) Signaling Pathway via PTH1R
Caption: PTHrP-(1-36) signaling through the PTH1R activates Gs and Gq pathways.
References
- 1. Human PTHrP-(1-36) peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfagen.com.tr [alfagen.com.tr]
- 5. A Comparison of Parathyroid Hormone-related Protein (1–36) and Parathyroid Hormone (1–34) on Markers of Bone Turnover and Bone Density in Postmenopausal Women: The PrOP Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prospecbio.com [prospecbio.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Detection of Human PTHrP-(1-36) in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo detection of low levels of Human Parathyroid Hormone-Related Protein (PTHrP)-(1-36).
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to detect low levels of PTHrP-(1-36) in vivo?
A1: The detection of low concentrations of endogenous PTHrP-(1-36) is challenging due to a combination of factors:
-
Low Circulating Concentrations: In healthy individuals, the circulating levels of PTHrP are very low, often near or below the limit of detection of many assays.[1][2][3]
-
Peptide Instability: PTHrP is susceptible to proteolytic degradation in vivo and in vitro. This requires strict sample collection and handling procedures, including the use of protease inhibitors and immediate processing at low temperatures.[4]
-
Circulating Fragments: PTHrP exists in circulation not only as the full-length protein but also as various N-terminal, mid-region, and C-terminal fragments.[2][3] Immunoassays may exhibit cross-reactivity with these fragments, leading to inaccurate quantification of the specific (1-36) form.[5][6][7]
-
Homology with PTH: The N-terminal region of PTHrP shares homology with Parathyroid Hormone (PTH), which can lead to cross-reactivity in some immunoassays if the antibodies are not highly specific.[5][8]
Q2: What is the most appropriate assay for measuring PTHrP-(1-36)?
A2: The choice of assay depends on the specific research question, required sensitivity, and available equipment.
-
Immunoassays (ELISA, Chemiluminescent Immunoassays): These are widely available and can be sensitive. However, they are prone to interferences from cross-reacting fragments.[5][6] It is crucial to use a kit with well-characterized antibodies specific for the (1-36) fragment.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high specificity and can distinguish between PTHrP-(1-36) and other fragments.[1][5][9] It is considered a reference method for accurate quantification, especially at low concentrations.[10]
Q3: What are the critical pre-analytical steps for accurate PTHrP-(1-36) measurement?
A3: Proper sample collection and handling are paramount for reliable results.
-
Anticoagulant: EDTA plasma is the recommended sample type.[4][11][12]
-
Protease Inhibitors: Blood should be collected into tubes containing a protease inhibitor cocktail to prevent degradation of PTHrP.[4][9]
-
Temperature Control: Samples should be collected on ice and centrifuged in a refrigerated centrifuge within one hour of collection.[4][12]
-
Storage: Plasma should be immediately frozen and stored at -80°C until analysis.[11][12] Avoid repeated freeze-thaw cycles.[11]
Q4: My PTHrP-(1-36) measurements are consistently below the detection limit. What could be the reason?
A4: Undetectable levels of PTHrP-(1-36) can be due to several factors:
-
Physiological Levels: In healthy, normocalcemic individuals, the concentration of PTHrP-(1-36) is expected to be very low.[1][2]
-
Sample Degradation: Improper sample handling (e.g., delayed processing, lack of protease inhibitors) can lead to the degradation of the peptide.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the low physiological concentrations. Consider using a high-sensitivity assay, such as a validated LC-MS/MS method.[1]
-
Assay Specificity: If using an immunoassay, ensure it is specific for the (1-36) fragment and does not have significant cross-reactivity with other forms of PTHrP.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High inter-assay variability | Inconsistent sample handling and processing. | Standardize the entire workflow from blood collection to analysis. Ensure all samples are treated identically. |
| Instability of reagents. | Check the expiration dates of all kit components and store them according to the manufacturer's instructions. | |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Low or no signal in samples and standards | Incorrect assay procedure. | Carefully review the kit protocol and ensure all steps are followed correctly. |
| Inactive enzyme conjugate. | Verify the activity of the HRP conjugate. Prepare fresh conjugate solution for each assay. | |
| Substrate solution has degraded. | Use fresh substrate solution. Protect it from light. | |
| High background signal | Insufficient washing. | Increase the number of wash steps or the soaking time during washes. |
| Contaminated reagents or buffer. | Use fresh, high-purity water and reagents to prepare all buffers. | |
| High concentration of detection antibody or enzyme conjugate. | Optimize the concentrations of the detection antibody and enzyme conjugate. | |
| Poor standard curve | Improper standard reconstitution and dilution. | Carefully follow the manufacturer's instructions for reconstituting and diluting the standards. Use a new set of standards if necessary. |
| Pipetting inaccuracies. | Ensure accurate pipetting of standards. | |
| Incorrect data analysis. | Use the appropriate curve-fitting model (e.g., four-parameter logistic) for the standard curve. |
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for PTHrP Detection
| Parameter | Immunoassays (ELISA, CLIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding | Mass-to-charge ratio of fragmented peptides |
| Limit of Detection (LOD) | 0.04 - 0.15 ng/mL[6][13] | 0.5 pmol/L[1] |
| Limit of Quantitation (LOQ) | 0.16 pmol/L[6] | 0.6 - 2 pmol/L[1][10] |
| Specificity | Variable, potential cross-reactivity with PTH and other PTHrP fragments[5][6][7] | High, can distinguish between different PTHrP fragments[5] |
| Throughput | High (96-well plate format) | Lower, but can be automated |
| Cost | Generally lower | Higher initial instrument cost |
| Expertise Required | Moderate | High |
Table 2: Circulating Levels of PTHrP in Healthy Individuals
| PTHrP Fragment | Concentration Range | Analytical Method | Reference |
| PTHrP (total) | <2.3 pmol/L (men), <3.4 pmol/L (women) | LC-MS/MS | [1][9] |
| PTHrP (1-74) | Mean: 1.9 pmol/L | IRMA | [2][3] |
| PTHrP (1-34) | Median: 1.08 ng/mL (pediatric) | ELISA | [13] |
Experimental Protocols
Protocol 1: Sample Collection and Processing for PTHrP-(1-36) Measurement
-
Preparation: Label pre-chilled EDTA tubes containing a protease inhibitor cocktail. Keep the tubes on ice.
-
Blood Collection: Draw blood from the subject directly into the chilled EDTA tube.
-
Mixing: Gently invert the tube 8-10 times to ensure proper mixing of blood with the anticoagulant and protease inhibitors.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1000 x g for 15 minutes in a refrigerated centrifuge (2-8°C).[11]
-
Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to a pre-chilled, labeled polypropylene (B1209903) tube.
-
Storage: Immediately freeze the plasma aliquots at -80°C. Samples should be stored at this temperature until analysis to minimize degradation.[11]
Protocol 2: Human PTHrP-(1-36) ELISA (Sandwich ELISA)
This is a general protocol based on commercially available kits. Always refer to the specific manufacturer's instructions.[11][14][15]
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Perform serial dilutions of the PTHrP-(1-36) standard to create a standard curve.
-
Assay Procedure: a. Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate. b. Incubate for 90 minutes at 37°C.[14] c. Aspirate the liquid from each well. d. Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at 37°C.[14] e. Wash the wells three to five times with the provided wash buffer. f. Add 100 µL of HRP-avidin conjugate to each well and incubate for 30 minutes at 37°C.[14] g. Wash the wells again as in step 3e. h. Add 90 µL of TMB substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark. i. Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding standard concentrations. Use a four-parameter logistic curve fit to determine the concentration of PTHrP-(1-36) in the unknown samples.
Visualizations
Caption: PTHrP-(1-36) binds to the PTH1R, activating the cAMP/PKA signaling cascade.
Caption: Key steps in the workflow for accurate in vivo detection of PTHrP-(1-36).
References
- 1. High Sensitivity Measurement of Parathyroid Hormone-Related Protein (PTHrP) in Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunochemical characterization of circulating parathyroid hormone-related protein in patients with humoral hypercalcemia of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. leedsth.nhs.uk [leedsth.nhs.uk]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. Development of a PTHrP chemiluminescent immunoassay to assess humoral hypercalcemia of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. one-dh.testcatalog.org [one-dh.testcatalog.org]
- 13. Parathyroid Hormone-Related Peptide (PTHrP): Evaluation of Pediatric, Covariate-Stratified Reference Intervals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. cosmobiousa.com [cosmobiousa.com]
Technical Support Center: Minimizing Variability in Animal Studies with Human PTHrP-(1-36)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability and ensuring robust, reproducible results in animal studies involving Human Parathyroid Hormone-Related Protein (PTHrP)-(1-36).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in animal studies with PTHrP-(1-36)?
A1: Variability in animal studies with PTHrP-(1-36) can arise from several factors:
-
Animal-related factors: Genetic background, age, sex, and stress levels of the animals can all contribute to variability.[1][2] Using genetically uniform and age-matched animals of the same sex is crucial. Acclimatizing animals to handling and procedures can help reduce stress-related variability.[3]
-
Compound-related factors: The stability and solubility of the PTHrP-(1-36) peptide are critical. Improper storage or preparation can lead to degradation and reduced activity.[2] Low solubility can also result in inconsistent dosing.[4][5]
-
Administration-related factors: The route and technique of administration can significantly impact the absorption and bioavailability of the peptide.[5][6][7] Subcutaneous injection, while common, can have variable absorption rates depending on the injection site and technique.[5][8]
-
Experimental design and procedures: Lack of proper randomization and blinding can introduce bias.[9] Inconsistent timing of injections and sample collection can also lead to significant variability.
Q2: What is the recommended method for preparing and storing Human PTHrP-(1-36) for in vivo studies?
A2: For optimal stability and activity, Human PTHrP-(1-36) should be handled as follows:
-
Reconstitution: Reconstitute the lyophilized peptide in a sterile, neutral pH buffer such as phosphate-buffered saline (PBS) or sterile saline. For peptides that are difficult to dissolve, gentle warming or sonication may be beneficial. Ensure the solution is clear before injection.
-
Storage of Stock Solutions: Aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the peptide.[2]
-
Working Solutions: Prepare fresh working solutions for each experiment from a frozen aliquot. Do not store diluted solutions for extended periods.
Q3: Which animal model is most appropriate for studying the effects of PTHrP-(1-36) on bone?
A3: The choice of animal model depends on the specific research question.
-
Mice: Inbred strains like C57BL/6J are commonly used due to their genetic uniformity.[10][11] Ovariectomized (OVX) mice are a standard model for postmenopausal osteoporosis.[12][13]
-
Rats: Sprague-Dawley and Wistar rats are also frequently used in bone research. Thyroparathyroidectomized (TPTX) rats can be used to study the effects of PTHrP-(1-36) in a state of hormone deficiency.[4]
Q4: What are the known signaling pathways activated by PTHrP-(1-36)?
A4: Human PTHrP-(1-36) primarily signals through the Parathyroid Hormone 1 Receptor (PTH1R), a G protein-coupled receptor.[14][15] Activation of PTH1R can initiate two main signaling cascades:
-
Adenylate Cyclase (AC) / Protein Kinase A (PKA) Pathway: This is the canonical pathway, leading to the production of cyclic AMP (cAMP).[15]
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: This pathway results in an increase in intracellular calcium.[16]
The specific pathway activated can be influenced by the conformation of the PTH1R.[14][15]
Troubleshooting Guide
Problem 1: High variability in experimental outcomes between animals in the same treatment group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Injection Technique | Ensure all personnel are trained in a standardized subcutaneous injection protocol. Use the same injection site (e.g., dorsal scapular region) for all animals.[10][14] |
| Variable Peptide Absorption | Consider the injection volume and needle gauge. Smaller volumes and appropriate needle sizes can improve consistency. The rate of subcutaneous absorption can vary between injection sites.[5][8] |
| Animal Stress | Acclimate animals to handling and the injection procedure before the start of the study to minimize stress-induced physiological changes.[3] |
| Peptide Instability | Prepare fresh peptide solutions for each injection session. Avoid repeated freeze-thaw cycles of stock solutions.[2] |
Problem 2: Lack of expected biological effect (e.g., no change in bone mineral density).
| Potential Cause | Troubleshooting Step |
| Insufficient Dose | Review the literature for effective dose ranges in your specific animal model. A dose of 80 µg/kg/day has been shown to be effective in some mouse studies.[10][11] However, some studies suggest higher doses may be needed to see effects comparable to PTH(1-34).[11] |
| Peptide Inactivity | Verify the quality and purity of the PTHrP-(1-36) peptide. If possible, perform an in vitro bioassay to confirm its activity. |
| Timing of Outcome Assessment | The anabolic effects of PTHrP-(1-36) on bone may take several weeks to become apparent. Ensure the study duration is sufficient to detect changes in bone parameters.[10][11] |
| Continuous vs. Intermittent Dosing | Continuous infusion of PTHrP-(1-36) can lead to bone resorption, while intermittent (e.g., once daily) injections are generally anabolic.[17][18] Confirm your dosing regimen is appropriate for the desired outcome. |
Problem 3: Unexpected or contradictory results compared to published literature.
| Potential Cause | Troubleshooting Step |
| Differences in Animal Strain/Sex/Age | Ensure the characteristics of your animal model match those in the cited literature, as these can significantly influence the response to PTHrP-(1-36). |
| Variations in Experimental Protocols | Carefully compare your entire experimental protocol, including housing conditions, diet, and endpoint analysis methods, with the published studies. |
| Differential Receptor Binding | PTHrP-(1-36) and PTH(1-34) can stabilize different conformations of the PTH1R, leading to varied downstream signaling and biological responses.[14][15] This may explain some discrepancies in outcomes. |
Quantitative Data Summary
Table 1: Effects of Intermittent Subcutaneous Human PTHrP-(1-36) on Bone Parameters in Mice
| Animal Model | Dose | Duration | Outcome Measure | Result (Mean ± SEM/SD) | Reference |
| 4-month-old C57BL/6J male mice | 80 µg/kg/day | 6 weeks | Femur Bone Mineral Density (BMD) | No significant change vs. vehicle | [10][11] |
| 4-month-old C57BL/6J male mice | 80 µg/kg/day | 6 weeks | Tibia Bone Mineral Density (BMD) | No significant change vs. vehicle | [10][11] |
| Diabetic mice | 100 µg/kg/every other day | 13 days | Bone-forming cells in regenerating tibia | Reversed diabetes-related decrease | [19] |
| Ovariectomized (OVX) mice | Not specified | 4-8 weeks | Femur trabecular structure | Improved vs. OVX control | [12] |
| Adult male mice | 40, 80, 160 µg/kg/day | 25 days | Beta cell proliferation | Significantly enhanced at all doses | [1] |
Table 2: Effects of Human PTHrP-(1-36) on Serum Calcium Levels
| Species | Dose | Administration | Peak Effect on Serum Calcium | Reference |
| Normal Rats | 5.0 nmol/kg | Intravenous | Prolonged increase compared to vehicle | [4] |
| Healthy Human Volunteers | 28 µg/kg (single dose) | Subcutaneous | Mean serum calcium of 9.6 mg/dl | [20] |
| Healthy Human Volunteers | 4 pmol/kg/h (continuous infusion) | Intravenous | Sustained mild increase to ~10.0 mg/dL | [18] |
Experimental Protocols
Protocol 1: Standard Subcutaneous Injection in Mice
-
Animal Restraint: Securely and safely restrain the mouse. The loose skin over the dorsal scapular region is the most common injection site.
-
Site Preparation: Disinfecting the injection site with 70% alcohol is recommended but not mandatory for subcutaneous injections.[10]
-
Injection:
-
Use a new sterile syringe and an appropriately sized needle (e.g., 25-27 gauge) for each animal.
-
Tent the skin at the injection site.
-
Insert the needle, bevel up, into the base of the tented skin.
-
Aspirate to ensure the needle is not in a blood vessel. You should see negative pressure.
-
Inject the solution at a steady pace.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reaction at the injection site.
Visualizations
Caption: Simplified signaling pathway of Human PTHrP-(1-36) via the PTH1R.
Caption: General experimental workflow for an in vivo study with PTHrP-(1-36).
Caption: Troubleshooting decision tree for unexpected results in PTHrP-(1-36) studies.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JCI - Increased bone formation by prevention of osteoblast apoptosis with parathyroid hormone [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. Interspecies Pharmacokinetic Modeling of Subcutaneous Absorption of Rituximab in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorption of alpha-MSH from subcutaneous and intraperitoneal sites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Determinants of Biotherapeutics Absorption Following SC Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Abaloparatide at the same dose has the same effects on bone as PTH (1-34) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. scielo.isciii.es [scielo.isciii.es]
- 13. Dimeric R25CPTH(1-34) Activates the Parathyroid Hormone-1 Receptor in vitro and Stimulates Bone Formation in Osteoporotic Female Mice [elifesciences.org]
- 14. scispace.com [scispace.com]
- 15. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 18. A 7-day continuous infusion of PTH or PTHrP suppresses bone formation and uncouples bone turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Safety and tolerability of subcutaneous PTHrP(1-36) in healthy human volunteers: a dose escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Human PTHrP-(1-36) Cell Culture Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Human Parathyroid Hormone-related Protein (PTHrP)-(1-36) in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PTHrP-(1-36) in cell culture?
A1: Human PTHrP-(1-36) primarily acts by binding to the Parathyroid Hormone 1 Receptor (PTH1R), a G protein-coupled receptor.[1][2] This interaction predominantly activates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade mediates various cellular responses, including regulation of cell proliferation, differentiation, and apoptosis.[5][6][7]
Q2: Should I use serum-containing or serum-free media for my PTHrP-(1-36) experiments?
A2: The choice between serum-containing and serum-free media is a critical experimental parameter. Serum contains a complex mixture of growth factors and hormones that can influence cell behavior, but it also contains proteases that can degrade PTHrP-(1-36), leading to reduced activity and inconsistent results.[8][9] For assays requiring high precision and reproducibility, serum-free media is often recommended.[10][11] If serum is necessary for cell viability, reducing the serum concentration or using protease inhibitors is advisable.
Q3: How stable is PTHrP-(1-36) in cell culture media?
A3: PTHrP-(1-36) is susceptible to proteolytic degradation, particularly in the presence of serum.[8][9] Its stability can be patient-specific in plasma and is generally low in unsupplemented media.[8] For consistent results, it is recommended to prepare fresh solutions of PTHrP-(1-36) for each experiment and to minimize the time the peptide is in serum-containing media before being added to the cells. The half-life of PTHrP-(1-36) has been determined to be approximately 5-6 minutes in vivo.[12]
Q4: What are the expected downstream effects of PTHrP-(1-36) stimulation in osteoblast-like cells?
A4: In osteoblast-like cells such as Saos-2, PTHrP-(1-36) stimulation leads to a rapid increase in cAMP production.[13][14] This can influence the expression of genes involved in bone remodeling, such as RANKL, which is crucial for osteoclast formation and activity.[5][15] Depending on the exposure duration (continuous vs. intermittent), PTHrP-(1-36) can have varied effects on osteoblast differentiation and bone formation.[6][16]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low cellular response to PTHrP-(1-36) treatment. | Peptide Degradation: PTHrP-(1-36) may have been degraded by proteases in the serum-containing medium.[8][9] | - Use serum-free medium for the experiment.- If serum is required, reduce its concentration or add a cocktail of protease inhibitors to the medium.[8]- Prepare fresh PTHrP-(1-36) solutions for each experiment. |
| Receptor Desensitization: Continuous exposure to high concentrations of PTHrP-(1-36) can lead to PTH1R desensitization and internalization.[17] | - Use a lower concentration of PTHrP-(1-36).- Consider intermittent rather than continuous exposure protocols.[6] | |
| Low Receptor Expression: The cell line used may not express sufficient levels of PTH1R. | - Confirm PTH1R expression in your cell line using RT-PCR or Western blot.- Use a cell line known to express high levels of PTH1R, such as Saos-2 or UMR-106 cells.[18] | |
| High variability between replicate experiments. | Inconsistent Peptide Activity: This can be due to degradation during storage or handling. | - Aliquot lyophilized PTHrP-(1-36) upon receipt and store at -80°C.[19]- Avoid repeated freeze-thaw cycles. |
| Serum Batch Variation: Different lots of serum can have varying levels of proteases and growth factors, affecting PTHrP-(1-36) activity and cell response.[10] | - Test and reserve a large batch of serum for the entire set of experiments.- Transition to a serum-free, chemically defined medium for greater consistency.[11][20] | |
| Unexpected effects on cell proliferation or differentiation. | Serum Component Interference: Growth factors and other components in serum can have synergistic or antagonistic effects with PTHrP-(1-36). | - Perform control experiments with serum-free medium to isolate the effects of PTHrP-(1-36).- Characterize the response of your cells to serum alone. |
| Off-target effects: At very high concentrations, PTHrP-(1-36) might have off-target effects. | - Perform a dose-response curve to determine the optimal concentration range for your specific cell type and assay. |
Quantitative Data Summary
Table 1: Effect of PTHrP-(1-36) on cAMP Production in SaOS-2 Cells
| Treatment | Concentration | cAMP Production (pmol/well) |
| Control | - | Baseline |
| hPTHrP-(1-36) | 1 nM | Increased |
| hPTHrP-(1-36) | 10 nM | Significantly Increased |
| hPTHrP-(1-36) | 100 nM | Maximal Increase |
| Data synthesized from typical responses observed in the literature. Actual values will vary depending on experimental conditions.[13][14][21] |
Table 2: Impact of Serum on PTHrP Stability
| Condition | PTHrP Recovery |
| EDTA Plasma with Protease Inhibitors | High |
| Serum | ~50% reduction compared to EDTA plasma |
| Finding based on studies comparing PTHrP levels in serum versus plasma with protease inhibitors.[9] |
Experimental Protocols
Protocol: Measurement of cAMP Response to PTHrP-(1-36) in Saos-2 Cells
-
Cell Culture:
-
Culture human osteosarcoma Saos-2 cells in McCoy's 5A medium supplemented with 15% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Plate cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Serum Starvation:
-
The following day, aspirate the growth medium and wash the cells twice with serum-free medium.
-
Incubate the cells in serum-free medium for at least 4 hours to reduce basal cAMP levels.
-
-
PTHrP-(1-36) Stimulation:
-
Prepare fresh serial dilutions of human PTHrP-(1-36) in serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Aspirate the serum-free medium from the cells and add the PTHrP-(1-36) solutions.
-
Incubate for 15 minutes at 37°C.
-
-
cAMP Measurement:
-
Terminate the stimulation by aspirating the medium and lysing the cells with 0.1 M HCl.
-
Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Normalize the cAMP levels to the total protein content in each well, determined using a BCA protein assay.
-
Visualizations
Caption: PTHrP-(1-36) signaling pathway via the PTH1R.
Caption: Workflow for measuring cAMP response to PTHrP-(1-36).
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. Continuous and intermittent exposure of neonatal... | F1000Research [f1000research.com]
- 5. researchgate.net [researchgate.net]
- 6. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 7. Parathyroid hormone suppresses osteoblast apoptosis by augmenting DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical and laboratory studies of a new immunoradiometric assay of parathyroid hormone-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium Disorders | College of Veterinary Medicine at MSU [cvm.msu.edu]
- 10. Serum-Free vs. Serum-Containing Media: Which Works Better? [synapse.patsnap.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. academic.oup.com [academic.oup.com]
- 13. ovid.com [ovid.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Proteolytic Regulation of Parathyroid Hormone-Related Protein: Functional Implications for Skeletal Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrix metalloproteinase processing of PTHrP yields a selective regulator of osteogenesis, PTHrP1–17 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid desensitization of parathyroid hormone dependent adenylate cyclase in perifused human osteosarcoma cells (SaOS-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. xoma.com [xoma.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Comparison of culture media supplements identifies serum components in self-reported serum-free preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to the Anabolic Effects of PTHrP(1-36) on Bone Formation
This guide provides a comparative analysis of human parathyroid hormone-related protein (PTHrP)-(1-36) as an anabolic agent for bone formation. Its performance is compared with other key alternatives, supported by experimental data from preclinical and clinical studies, to inform researchers, scientists, and drug development professionals.
Introduction
Parathyroid hormone-related protein (PTHrP) and parathyroid hormone (PTH) are products of different genes but share homology in their N-terminal region, allowing both to bind to the same G-protein coupled receptor, the PTH/PTHrP receptor (PTH1R).[1] Intermittent administration of PTH analogs, such as Teriparatide (PTH(1-34)), is a well-established anabolic therapy for osteoporosis, stimulating bone formation more than resorption.[2] PTHrP(1-36) has been investigated as a potential therapeutic agent for osteoporosis with the hypothesis that it may offer a more favorable anabolic window, potentially stimulating bone formation with a lesser effect on bone resorption compared to PTH(1-34).[3][4][5] This guide evaluates the evidence supporting the anabolic effects of PTHrP(1-36) in comparison to PTH(1-34) and the PTHrP analog, Abaloparatide.
Mechanism of Action: PTH1R Signaling Pathway
PTHrP(1-36), PTH(1-34), and Abaloparatide all exert their effects by binding to the PTH1R in target cells like osteoblasts.[1][6] The binding initiates a signaling cascade, primarily through the Gsα subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Activated CREB promotes the expression of genes involved in osteoblast differentiation and function.
Interestingly, different ligands are thought to stabilize distinct conformations of the PTH1R, leading to variations in signaling duration and downstream effects.[6] It is proposed that PTH(1-34) induces a more prolonged cAMP response, which is associated with both bone formation and resorption, whereas PTHrP analogs may induce a more transient signal, potentially favoring bone formation.[7]
Comparative Performance Data
The anabolic potential of PTHrP(1-36) has been evaluated in both human and animal models, often in direct comparison with PTH(1-34) and Abaloparatide.
Table 1: Effects on Bone Turnover Markers (Human Studies)
Data from studies in postmenopausal women show that PTHrP(1-36) can uncouple bone formation from resorption. Unlike PTH(1-34), which typically increases markers for both processes, PTHrP(1-36) has been shown to increase bone formation markers while simultaneously decreasing or not changing bone resorption markers.[1][8]
| Marker Type | Marker | PTHrP(1-36) (approx. 400 µ g/day ) | PTH(1-34) (20 µ g/day ) | Outcome Interpretation |
| Bone Formation | P1NP | ▲ Increase (~38%)[4] | ▲ Increase | Stimulation of osteoblast activity |
| Bone Formation | Osteocalcin | ▲ Increase[1] | ▲ Increase | Stimulation of osteoblast activity |
| Bone Resorption | CTX | ▼ Decrease (~20%)[4] or No Change[1] | ▲ Increase | PTHrP(1-36) may not stimulate resorption |
| Bone Resorption | NTX | ▼ Decrease[8] | ▲ Increase | Evidence for uncoupling of bone turnover |
P1NP: Procollagen type I N-terminal propeptide; CTX: C-terminal telopeptide of type I collagen; NTX: N-terminal telopeptide of type I collagen. Arrows indicate an increase (▲) or decrease (▼).
Table 2: Effects on Bone Mineral Density and Volume (Preclinical & Clinical)
While human studies on bone markers are promising, preclinical studies in mice comparing the peptides at the same dose have yielded different results regarding bone mass. In male mice, PTHrP(1-36) showed no significant effect on bone mineral density (BMD), whereas both PTH(1-34) and Abaloparatide produced similar, significant increases.[9][10] However, in a 3-month trial in postmenopausal women, PTHrP(1-36) did show an increase in lumbar spine BMD.[1][4]
| Parameter | Species | PTHrP(1-36) | PTH(1-34) | Abaloparatide | Key Finding |
| BMD Change | Mouse (Male) | No significant change[9] | ▲ Significant Increase[9] | ▲ Significant Increase[9] | PTHrP(1-36) was less effective than comparators in this model.[9] |
| Trabecular Bone Volume (µCT) | Mouse (Male) | No significant change[9] | ▲ Significant Increase[9] | ▲ Significant Increase[9] | Abaloparatide and PTH(1-34) showed similar anabolic effects.[9] |
| Lumbar Spine BMD | Human (Postmenopausal Women) | ▲ 4.7% increase (3 months)[1][4] | N/A (in direct comparison) | N/A (in direct comparison) | PTHrP(1-36) demonstrates anabolic potential in humans.[1] |
Experimental Methodologies
The validation of bone anabolic agents relies on established preclinical and clinical experimental protocols.
Typical Preclinical Experimental Workflow
Preclinical efficacy is often assessed using rodent models of osteoporosis, such as the ovariectomized (OVX) rat or mouse, which mimics postmenopausal bone loss.[11][12]
References
- 1. Hormones.gr [hormones.gr]
- 2. Anabolic agents: what is beyond osteoporosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTHrP(1-36) as a skeletal anabolic agent for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ovid.com [ovid.com]
- 6. academic.oup.com [academic.oup.com]
- 7. scielo.isciii.es [scielo.isciii.es]
- 8. academic.oup.com [academic.oup.com]
- 9. Abaloparatide at the same dose has the same effects on bone as PTH (1-34) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abaloparatide at the Same Dose Has the Same Effects on Bone as PTH (1-34) in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical development of agents for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Human PTHrP-(1-36) and Full-Length PTHrP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of the N-terminal fragment of Parathyroid Hormone-related Protein, PTHrP-(1-36), and the full-length protein, PTHrP-(1-141). The information presented herein is compiled from peer-reviewed scientific literature to assist in experimental design and interpretation.
Executive Summary
Human Parathyroid Hormone-related Protein (PTHrP) is a polyhormone with diverse physiological roles mediated by its different domains. The N-terminal fragment, PTHrP-(1-36), is primarily responsible for the classical PTH-like activities, including regulation of calcium homeostasis and bone metabolism, through its interaction with the type 1 PTH/PTHrP receptor (PTH1R). Full-length PTHrP isoforms (e.g., 1-141) encompass the N-terminal activity but also possess additional functions mediated by their mid-region and C-terminal domains.
Experimental evidence indicates that while PTHrP-(1-36) and full-length PTHrP-(1-141) can bind to and activate the PTH1R with similar potency, a key distinction lies in the temporal dynamics of the downstream signaling. Full-length PTHrP-(1-141) has been shown to induce a sustained cyclic AMP (cAMP) response, whereas PTHrP-(1-36) elicits a more transient signal. This difference in signaling duration may have significant implications for their respective physiological and potential therapeutic effects.
Quantitative Comparison of Bioactivity
The following tables summarize the available quantitative data for the bioactivity of human PTHrP-(1-36) and full-length PTHrP-(1-141) at the PTH1R. It is important to note that direct head-to-head comparisons in a single study are limited, and data from different studies may vary due to experimental conditions.
Table 1: PTH1R Binding Affinity
| Ligand | Receptor State | IC50 (nM) | Tracer Radioligand | Cell Line | Reference |
| PTHrP-(1-36) | R⁰ (G protein-uncoupled) | 35 | ¹²⁵I-PTH-(1-34) | GP-2.3 | [1][2] |
| PTHrP-(1-36) | Rᴳ (G protein-coupled) | 0.32 | ¹²⁵I-M-PTH-(1-15) | GP-2.3 | [1][2] |
No direct competitive binding data for PTHrP-(1-141) was found in the reviewed literature under comparable conditions.
Table 2: cAMP Stimulation Potency
| Ligand | EC50 (nM) | Cell Line | Assay | Reference |
| PTHrP-(1-36) | ~1.0 (for near-EC50 stimulation) | GP-2.3 | Glosensor cAMP | [1] |
| PTHrP-(1-34) | 0.86 | CHO-K1 (hPTH1R) | ELISA-based cAMP | [3] |
| PTHrP-(1-141) | Not explicitly provided, but signaling duration is the key differentiator | HEK293 (PTHR) | FRET/Glosensor cAMP | [4] |
Signaling Pathways and Experimental Workflows
PTH/PTHrP Signaling Pathway
The binding of both PTHrP-(1-36) and the N-terminal domain of full-length PTHrP to the PTH1R, a G protein-coupled receptor, primarily activates the adenylyl cyclase (AC) pathway. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological response.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivity of PTH/PTHrP analogs lacking the 1-14 N-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biased GPCR signaling by the native parathyroid hormone–related protein 1 to 141 relative to its N-terminal fragment 1 to 36 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparison of Human PTHrP-(1-36) Activity: A Guide for Researchers
This guide provides an objective comparison of the biological activity of human parathyroid hormone-related protein (PTHrP)-(1-36) across various species. The data presented here, supported by detailed experimental protocols, is intended to assist researchers, scientists, and drug development professionals in evaluating the cross-species pharmacology of this important peptide.
Data Summary: Cross-Species Activity
The biological activity of human PTHrP-(1-36) is primarily mediated through the parathyroid hormone 1 receptor (PTH1R). However, the binding affinity and subsequent signaling can vary significantly between species. The following table summarizes key quantitative data from comparative studies.
| Species | Cell/Tissue Type | Assay | Ligand(s) | Key Findings | Reference |
| Human | Renal Cortical Membranes (RCM) | Receptor Binding | hPTHrP-(1-36) vs. bPTH-(1-34) | hPTHrP-(1-36) showed greater potency (Kd = 0.5 nM) compared to bPTH-(1-34) (Kd = 0.9 nM). | [1] |
| Renal Cortical Membranes (RCM) | Adenylate Cyclase Stimulation | hPTHrP-(1-36) vs. bPTH-(1-34) | hPTHrP-(1-36) was twofold more potent than bPTH-(1-34). | [1] | |
| MT-2 Cells (Lymphocyte line) | Receptor Binding | hPTHrP-(1-36) | Revealed a single binding site with a dissociation constant (Kd) of 14.5 nM. | [2] | |
| MT-2 Cells (Lymphocyte line) | Intracellular Calcium | hPTHrP-(1-36) | Caused an increase in intracellular calcium. | [2] | |
| Saos-2 Cells (Osteosarcoma) | Intracellular Calcium | PTHrP-(1-141) vs. [Tyr35]PTHrP-(1-36) | The longer PTHrP-(1-141) was significantly more effective at inducing a rise in cytosolic calcium. | [2] | |
| Rat | Renal Cortical Membranes (RCM) | Receptor Binding | hPTHrP-(1-36) vs. bPTH-(1-34) | Binding dissociation constants were nearly identical (3.6 nM for hPTHrP and 3.7 nM for bPTH). | [1] |
| Renal Cortical Membranes (RCM) | Adenylate Cyclase Stimulation | hPTHrP-(1-36) vs. bPTH-(1-34) | The two peptides had equivalent adenylate cyclase stimulating activity. | [1] | |
| A10 Cells (Vascular Smooth Muscle) | cAMP Stimulation | hPTHrP-(1-36) | A significant, maximum 3.5-fold increase in intracellular cAMP was observed. | [3][4] | |
| A10 Cells (Vascular Smooth Muscle) | Intracellular Calcium | hPTHrP-(1-36) | No intracellular calcium release was observed with concentrations up to 1 μM. | [3][4] | |
| Canine | Renal Membranes | Adenylate Cyclase Stimulation | PTHrP vs. PTH | PTHrP peptides are substantially less potent than PTH in stimulating adenylate cyclase. | [1] |
Signaling Pathways and Experimental Workflow
The interaction of PTHrP-(1-36) with its receptor, PTH1R, activates multiple intracellular signaling cascades. The primary pathways involve the stimulation of adenylyl cyclase and phospholipase C.
A typical experimental workflow to assess the bioactivity of PTHrP-(1-36) involves several key stages, from cell culture to data analysis.
Detailed Experimental Protocols
Receptor Binding Assay
This assay quantifies the affinity of PTHrP-(1-36) for its receptor, typically using a competitive binding format with a radiolabeled ligand.
-
Materials:
-
Protocol:
-
Cells are plated in multi-well plates and grown to confluence.[5]
-
The cell monolayers are rinsed with binding buffer.
-
Cells are incubated with a fixed concentration of radiolabeled [125I]hPTHrP-(1-36) and increasing concentrations of unlabeled hPTHrP-(1-36).
-
Incubation is carried out for a set time and temperature to reach equilibrium (e.g., 30-60 minutes at 37°C or 150 minutes at 15°C).[2][5]
-
Following incubation, cells are washed twice with ice-cold buffer to remove unbound ligand.[5]
-
Cells are lysed, and the radioactivity of the cell lysates is measured using a gamma counter to determine the amount of bound radioligand.[5]
-
Data are analyzed using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and binding capacity (Bmax).[2]
-
Adenylate Cyclase (cAMP) Stimulation Assay
This functional assay measures the ability of PTHrP-(1-36) to stimulate the Gs pathway, leading to the production of cyclic AMP (cAMP).
-
Materials:
-
Protocol:
-
Cells are plated and grown to the desired density.
-
Cells are pre-incubated with the assay buffer containing a phosphodiesterase inhibitor.
-
Varying concentrations of PTHrP-(1-36) are added to the cells.
-
The mixture is incubated for a specific duration (e.g., 10-30 minutes) at a controlled temperature (e.g., room temperature or 37°C).[7]
-
The reaction is stopped, and the cells are lysed.
-
The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay (RIA or ELISA).
-
Dose-response curves are generated to calculate the EC50 (concentration for half-maximal response) and Emax (maximal effect).
-
Intracellular Calcium Mobilization Assay
This assay measures the activation of the Gq pathway by monitoring the transient increase in intracellular calcium concentration ([Ca²⁺]i) following ligand stimulation.
-
Materials:
-
Cells expressing functional PTH1R (e.g., MT-2 or Saos-2 cells).[2]
-
A calcium-sensitive fluorescent dye (e.g., Fura-2).
-
PTHrP-(1-36) peptide.
-
Buffer for cell loading and measurement.
-
-
Protocol:
-
Cells are harvested and washed.
-
The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), which loads into the cytoplasm.
-
After loading, the cells are washed to remove extracellular dye and resuspended in a suitable buffer.
-
The cell suspension is placed in a fluorometer cuvette.
-
A baseline fluorescence reading is established.
-
PTHrP-(1-36) is added at various concentrations, and the change in fluorescence is recorded over time. The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.[2]
-
The peak increase in fluorescence is used to determine the dose-dependent response to the peptide.
-
References
- 1. Interspecies comparison of renal cortical receptors for parathyroid hormone and parathyroid hormone-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS:7440-70-2 - FACTA Search [nactem.ac.uk]
- 3. Endogenous Parathyroid Hormone-Related Protein Regulates the Expression of PTH Type 1 Receptor and Proliferation of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Altered Selectivity of Parathyroid Hormone (PTH) and PTH-Related Protein (PTHrP) for Distinct Conformations of the PTH/PTHrP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Researcher's Guide to Validating Human PTHrP-(1-36) Antibody Specificity
For researchers, scientists, and drug development professionals, the accurate detection and quantification of Human Parathyroid Hormone-related Protein (1-36) (PTHrP-(1-36)) is critical for advancing our understanding of its physiological and pathological roles. The specificity of the antibodies used in immunoassays is paramount for generating reliable and reproducible data. This guide provides a comparative overview of commercially available antibodies and ELISA kits for Human PTHrP-(1-36), supported by experimental data and detailed validation protocols.
Comparison of Commercially Available Human PTHrP-(1-36) Antibodies
Antibody Validation Summary:
| Supplier | Catalog Number | Type | Immunogen | Validated Applications | Key Validation Data/Notes |
| R&D Systems | MAB6734 | Monoclonal (Mouse IgG2B) | Recombinant human PTHLH/PTHrP (Ala37-Arg175) | Immunohistochemistry (IHC) | Validated for IHC on paraffin-embedded human colon sections, showing specific staining in the cytoplasm and nuclei of epithelial cells.[1] |
| Sigma-Aldrich | MABC532 (clone 4C4.1) | Monoclonal (Mouse) | GST-tagged recombinant human PTHrP | Western Blotting (WB) | Evaluated by Western Blotting in MCF-7 cell lysate, detecting PTHrP at a concentration of 2.0 µg/mL.[2] |
| Novus Biologicals | NBP1-59322 | Polyclonal (Rabbit) | Synthetic peptide from the middle region of PTHLH | Western Blotting (WB), Immunohistochemistry (IHC) | Validated in WB on several lung cancer cell lines and in IHC on human kidney and lung alveolar cells.[3] |
Comparison of Human PTHrP-(1-36) ELISA Kits
Numerous ELISA kits are available for the quantification of Human PTHrP. The following table summarizes the key features of some commercially available kits.
ELISA Kit Comparison:
| Supplier | Kit Name | Assay Type | Detection Range | Sensitivity |
| MyBioSource | Human PaRathyroid Hormone Related Protein ELISA Kit | Sandwich | Varies by kit | As low as 1.0 pg/mL |
| FineTest | Human PTHLH(PaRathyroid hormone-related protein) ELISA Kit | Sandwich | 15.625-1000pg/ml | 9.375pg/ml |
| Elabscience | Human PTHrP(Parathyroid Hormone Related Protein) ELISA Kit | Sandwich | 15.63-1000 pg/mL | 9.38 pg/mL |
| Cusabio | Human Parathyroid Hormone Related Protein (PTHrP) ELISA Kit | Sandwich | 31.25 pg/mL-2000 pg/mL | 7.81 pg/mL |
| Thermo Fisher Scientific | Human Parathyroid Hormone Related Protein ELISA Kit | Sandwich | Not specified | Not specified |
Gold Standard for Validation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An antibody-independent method, LC-MS/MS, is considered the gold standard for the absolute quantification of peptides like PTHrP-(1-36). This technique offers high specificity and accuracy, and can be used to validate the performance of immunoassays. A detailed study describes a validated LC-MS/MS method for the measurement of human PTHrP-(1-36) in plasma, demonstrating linearity, precision, and accuracy.[4][5] This method can serve as a crucial reference for assessing the reliability of antibody-based techniques. The study also highlighted potential cross-reactivity of a commercial immunoassay with other PTH fragments, underscoring the importance of thorough validation.[4]
Experimental Protocols for Antibody Validation
Robust validation of antibody specificity is crucial. Below are detailed protocols for key experimental techniques.
Western Blotting Protocol
This protocol is essential for determining if the antibody recognizes the target protein at the expected molecular weight.
Figure 1. Western Blotting Workflow for PTHrP-(1-36) Detection.
Detailed Steps:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer containing protease inhibitors. Determine protein concentration using a standard method like the BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PTHrP-(1-36) antibody at the recommended dilution overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody's host species for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 6. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[6]
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections
IHC is used to visualize the expression and localization of PTHrP-(1-36) within tissue sections.
Figure 2. Immunohistochemistry Workflow for PTHrP-(1-36).
Detailed Steps:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[7][8]
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or other appropriate retrieval solution to unmask the antigen.[7]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites with a blocking serum.[9][8]
-
Primary Antibody Incubation: Incubate sections with the primary anti-PTHrP-(1-36) antibody at the optimal dilution overnight at 4°C.[9]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and visualize with a chromogen like 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin (B73222) to visualize nuclei, dehydrate the sections, and mount with a coverslip.[7][8]
Sandwich ELISA Protocol
This protocol provides a general workflow for quantifying Human PTHrP-(1-36) using a sandwich ELISA kit.
Figure 3. Sandwich ELISA Workflow for PTHrP-(1-36) Quantification.
Detailed Steps:
-
Prepare Reagents: Reconstitute and prepare all reagents, standards, and samples as per the kit manufacturer's instructions.[10][11]
-
Add Standards and Samples: Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Incubate the plate to allow the PTHrP-(1-36) to bind to the capture antibody.
-
Washing: Wash the wells to remove unbound substances.
-
Add Detection Antibody: Add the biotinylated detection antibody to each well.
-
Incubation and Washing: Incubate the plate and then wash the wells.
-
Add Conjugate: Add the avidin-HRP conjugate to each well.
-
Incubation and Washing: Incubate and wash the wells again.
-
Add Substrate: Add the TMB substrate, which will be converted by HRP to produce a colored product.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Calculate Results: Generate a standard curve and calculate the concentration of PTHrP-(1-36) in the samples.[11][12]
PTHrP-(1-36) Signaling Pathway
PTHrP-(1-36) exerts its effects primarily through the PTH/PTHrP receptor (PTH1R), a G protein-coupled receptor. Activation of PTH1R initiates downstream signaling cascades that regulate various cellular processes.
Figure 4. Simplified PTHrP-(1-36) Signaling Pathway.
Upon binding of PTHrP-(1-36) to PTH1R, the receptor couples to G proteins, primarily Gs and Gq.[13] Activation of Gs stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[14][15] PKA then phosphorylates downstream targets, including the transcription factor CREB, to regulate gene expression.[16] Activation of Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), both leading to various cellular responses.[14]
Conclusion
The selection of a specific and reliable antibody is fundamental for the accurate study of Human PTHrP-(1-36). This guide provides a starting point by summarizing available validation data for several commercial antibodies and ELISA kits. However, due to the lack of comprehensive, direct comparative studies, researchers must prioritize rigorous in-house validation using multiple techniques, including Western Blotting, Immunohistochemistry, and comparison with a gold-standard method like LC-MS/MS, to ensure the accuracy and reproducibility of their findings. By following the detailed protocols and understanding the underlying signaling pathways, researchers can confidently generate high-quality data in their pursuit of understanding the roles of PTHrP-(1-36) in health and disease.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Parathyroid Hormone-related Protein Regulates Cell Survival Pathways via Integrin α6β4-mediated Activation of PI3-K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novusbio.com [novusbio.com]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. Measurement of human PTH (1-34) and human PTHrP (1-36) using liquid-chromatography tandem mass spectrometry: application to therapeutic studies and drug monitoring - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 6. geneticsmr.org [geneticsmr.org]
- 7. proteinatlas.org [proteinatlas.org]
- 8. IHC On Paraffin Sections | Proteintech Group [ptglab.com]
- 9. urmc.rochester.edu [urmc.rochester.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Mouse Parathyroid Hormone Related Protein (PTHrP) Elisa Kit – AFG Scientific [afgsci.com]
- 12. Rat PTHRP(PaRathyroid Hormone Related Protein) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. PTH/PTHrP Receptor Signaling, Allostery, and Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Human PTHrP-(1-36) ELISA Kits for Researchers
For scientists and drug development professionals, the accurate quantification of Human Parathyroid Hormone-related Protein (PTHrP)-(1-36) is critical for research in oncology, endocrinology, and bone metabolism. The selection of a reliable ELISA kit is paramount for generating reproducible and meaningful data. This guide provides an objective comparison of commercially available Human PTHrP-(1-36) ELISA kits, supported by key performance characteristics gleaned from manufacturer's datasheets. Furthermore, it outlines detailed experimental protocols for in-house validation to empower researchers to make informed decisions based on their specific needs.
Performance Characteristics of Commercially Available Kits
The following table summarizes the performance characteristics of several Human PTHrP ELISA kits as stated by their respective manufacturers. It is important to note that these values are for guidance, and performance may vary depending on the sample type and experimental conditions.
| Manufacturer | Kit Name/Catalog No. | Assay Type | Sensitivity (Detection Limit) | Assay Range (pg/mL) | Sample Types | Intra-Assay CV (%) | Inter-Assay CV (%) |
| MyBioSource | PTHrP elisa kit / MBS724475 | Sandwich or Competitive | 1.0 pg/mL | Not Specified | Serum, plasma, cell culture supernatants, body fluid, tissue homogenate[1] | <15% | <15%[2] |
| Invitrogen | Human Parathyroid Hormone Related Protein ELISA Kit / EEL177 | Sandwich | 9.38 pg/mL[3] | 15.63-1,000 pg/mL[3] | Serum, plasma, other biological fluids, cell lysate[3][4] | <10%[3] | <10%[3] |
| Cusabio | Human Parathyroid Hormone Related Protein (PTHrP) ELISA Kit | Sandwich | 7.81 pg/mL[5] | 31.25-2000 pg/mL[5] | Serum, plasma, tissue homogenates[5] | <8% | <10% |
| Assay Genie | Human PTHrP (Parathyroid Hormone Related Protein) ELISA Kit / HUES02506 | Sandwich | 9.38 pg/mL[6] | 15.63-1000 pg/mL[6] | Serum, plasma, tissue homogenates, cell culture supernatant, other biological fluids[6] | Not Specified | Not Specified |
| Abbkine | Human Parathyroid Hormone Related Protein (PTHrP) ELISA Kit | Sandwich | Please Inquire | Please Inquire | Cell culture supernatants, other biological fluids, plasma, serum[7] | Not Specified | Not Specified |
| Elabscience | Human PTHrP(Parathyroid Hormone Related Protein) ELISA Kit / E-EL-H1478 | Sandwich | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Novus Biologicals | Human PTHLH/PTHrP - Ready-To-Use ELISA Kit (Colorimetric) / NBP3-27870 | Not Specified | 5.9 pg/mL (lot dependent)[8] | 15.625 - 1000 pg/mL (lot dependent)[8] | Not Specified | Not Specified | Not Specified |
Experimental Workflow and Methodologies
To ensure the chosen ELISA kit performs optimally with your specific samples and laboratory conditions, it is crucial to conduct in-house validation. Below are detailed protocols for key validation experiments.
General ELISA Workflow
The following diagram illustrates a typical workflow for a sandwich ELISA, which is the most common format for the kits listed.[1][3][6][7][9]
Caption: General workflow for a sandwich ELISA experiment.
Experimental Protocols
1. Spike and Recovery
This experiment assesses the accuracy of the ELISA kit by measuring the recovery of a known amount of recombinant PTHrP-(1-36) "spiked" into a sample matrix.
-
Objective: To determine if the sample matrix interferes with the detection of the analyte.
-
Materials:
-
ELISA kit
-
Recombinant Human PTHrP-(1-36) standard of known concentration
-
Sample matrix (e.g., serum, plasma, cell culture medium) from which you expect to measure PTHrP.
-
-
Procedure:
-
Prepare three aliquots of the sample matrix.
-
Spike two of the aliquots with a known high and low concentration of the recombinant PTHrP-(1-36) standard. The final concentration should fall within the assay's detection range. The third aliquot remains unspiked.
-
Assay the unspiked and spiked samples in duplicate or triplicate according to the kit's protocol.
-
Calculate the recovery using the following formula: Recovery (%) = (Concentration in spiked sample - Concentration in unspiked sample) / Known concentration of spike] x 100
-
-
Acceptance Criteria: A recovery of 80-120% is generally considered acceptable.
2. Linearity of Dilution
This experiment evaluates the ability of the ELISA kit to provide proportional results when a sample is serially diluted.
-
Objective: To ensure that the measured concentration of PTHrP-(1-36) is independent of the dilution factor.
-
Materials:
-
ELISA kit
-
A high-concentration sample (either a native sample or a sample spiked with recombinant PTHrP-(1-36)).
-
-
Procedure:
-
Prepare a series of dilutions of the high-concentration sample using the assay's sample diluent (e.g., 1:2, 1:4, 1:8, 1:16).
-
Assay the undiluted sample and all dilutions in duplicate or triplicate according to the kit's protocol.
-
Calculate the concentration of PTHrP-(1-36) in each dilution.
-
Correct for the dilution factor by multiplying the measured concentration by the dilution factor.
-
Calculate the linearity using the following formula: Linearity (%) = (Measured concentration of diluted sample / Measured concentration of undiluted sample) x 100
-
-
Acceptance Criteria: The corrected concentrations should be consistent across the dilution series, with a coefficient of variation (CV) of less than 15%.
3. Precision (Intra- and Inter-Assay Variability)
This experiment determines the reproducibility of the assay.
-
Objective: To assess the variability of results within a single assay (intra-assay) and between different assays (inter-assay).
-
Materials:
-
ELISA kit
-
Three samples with high, medium, and low concentrations of PTHrP-(1-36).
-
-
Procedure:
-
Intra-Assay Precision: Assay the three samples in at least 20 replicates on the same plate.
-
Inter-Assay Precision: Assay the three samples in duplicate or triplicate on at least three different plates on different days.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV) for each sample. CV (%) = (SD / Mean) x 100
-
-
Acceptance Criteria: Intra-assay CV should ideally be <10%, and inter-assay CV should be <15%.[2][3]
PTHrP Signaling Pathway Overview
PTHrP exerts its effects primarily through the parathyroid hormone 1 receptor (PTH1R), a G-protein coupled receptor. This interaction initiates a cascade of intracellular signaling events.
Caption: Simplified PTHrP signaling cascade via PTH1R.
By utilizing this guide, researchers can better navigate the selection of a Human PTHrP-(1-36) ELISA kit and validate its performance for their specific research applications, ultimately leading to more robust and reliable scientific outcomes.
References
- 1. mybiosource.com [mybiosource.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Human Parathyroid Hormone Related Protein ELISA Kit (EEL177) - Invitrogen [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cusabio.com [cusabio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Human Parathyroid Hormone Related Protein (PTHrP) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 8. biocompare.com [biocompare.com]
- 9. Human PTHrP(Parathyroid Hormone Related Protein) ELISA Kit - Elabscience® [elabscience.com]
Unveiling the Anti-Apoptotic Prowess of Human PTHrP-(1-36): A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-apoptotic effects of Human Parathyroid Hormone-related Protein (PTHrP)-(1-36) against other alternatives, supported by experimental data and detailed protocols. We delve into the signaling pathways and present a clear, data-driven validation of its potential as a cytoprotective agent.
Human PTHrP-(1-36), the N-terminal fragment of the full-length protein, has emerged as a significant player in cell survival, demonstrating potent anti-apoptotic effects across various cell types. Its mechanism of action primarily involves the activation of the Parathyroid Hormone 1 Receptor (PTH1R), initiating a cascade of intracellular events that ultimately shift the cellular balance towards survival. This guide will explore the intricacies of this process, compare its efficacy with other anti-apoptotic strategies, and provide the necessary experimental frameworks for its validation.
Comparative Analysis of Anti-Apoptotic Efficacy
While direct head-to-head quantitative comparisons of PTHrP-(1-36) with a wide range of distinct anti-apoptotic agents are limited in publicly available literature, existing studies provide valuable insights into its relative efficacy against other PTHrP fragments and the impact of inhibiting downstream apoptotic effectors.
One study demonstrated that pretreatment with PTHrP-(1-34), a fragment with very similar biological activity to PTHrP-(1-36), can ameliorate apoptosis induced by UV irradiation in lung cancer cells. This effect was comparable to that of another PTHrP fragment, PTHrP-(140-173), while other mid-region fragments showed no protective effect[1]. This highlights the specificity of the N-terminal and a C-terminal region in mediating the anti-apoptotic response.
Furthermore, the anti-apoptotic effect of PTH can be partially abrogated by caspase inhibitors[2]. This suggests that while PTHrP-(1-36) acts upstream to prevent the initiation of the apoptotic cascade, direct inhibition of caspases can also effectively block cell death, providing a different therapeutic angle.
Below is a summary of the comparative anti-apoptotic effects based on available data.
| Treatment/Agent | Apoptotic Stimulus | Cell Type | Key Findings |
| PTHrP-(1-34) | UV Irradiation | BEN human squamous lung carcinoma cells | Reduced caspase activities, increased cell protein, and decreased nuclear condensation, indicating amelioration of apoptosis.[1] |
| PTHrP-(140-173) | UV Irradiation | BEN human squamous lung carcinoma cells | Similar to PTHrP-(1-34), it ameliorated apoptosis, suggesting another anti-apoptotic domain within the full-length protein.[1] |
| Other PTHrP fragments (38-64, 67-86, 107-139) | UV Irradiation | BEN human squamous lung carcinoma cells | No significant effect on apoptosis, highlighting the specificity of the active domains.[1] |
| Caspase Inhibitors (YVAD, DEVD) | PTH-induced apoptosis | HEK 293 cells expressing PTHR | Protected cells from PTH-induced apoptosis, indicating that the PTH/PTHrP pathway converges on caspase activation.[2] |
| Forskolin/Isoproterenol (cAMP activators) | PTH-induced apoptosis | HEK 293 cells expressing PTHR | Did not mimic the apoptotic effects of PTH, suggesting that cAMP is not the sole mediator of this particular pro-apoptotic pathway observed in these cells under specific conditions.[2] |
Signaling Pathways of PTHrP-(1-36) Anti-Apoptotic Action
The anti-apoptotic effects of PTHrP-(1-36) are primarily mediated through the G-protein coupled PTH1R. Upon binding, it predominantly activates the adenylyl cyclase (AC) pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB) and the transcription factor Runt-related transcription factor 2 (Runx2). This cascade leads to the upregulation of anti-apoptotic proteins, most notably Bcl-2, and the inactivation of pro-apoptotic proteins like Bad.
Another significant pathway implicated in PTHrP's pro-survival signaling is the Phosphoinositide 3-kinase (PI3-K)/Akt pathway. Activation of this pathway also contributes to the inhibition of apoptosis.
Below are diagrams illustrating these key signaling pathways.
Caption: PTHrP-(1-36) anti-apoptotic signaling via the cAMP/PKA pathway.
Caption: General experimental workflow for validating anti-apoptotic effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for key experiments used to assess the anti-apoptotic effects of PTHrP-(1-36).
Induction of Apoptosis
-
Serum Deprivation: Cells are cultured to sub-confluency in a complete medium, then washed with phosphate-buffered saline (PBS) and switched to a serum-free or low-serum (e.g., 0.1% FBS) medium for a period of 24-72 hours, depending on the cell type's sensitivity.
-
Chemotherapeutic Agents: Agents like Doxorubicin can be added to the cell culture medium at concentrations typically ranging from 0.1 to 1 µg/mL for 16 to 72 hours to induce DNA damage and subsequent apoptosis.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Adherent cells are grown on coverslips or chamber slides, while suspension cells can be cytospun onto slides.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2-5 minutes on ice.
-
Labeling: The TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs (e.g., BrdU- or FITC-labeled), is added to the cells and incubated in a humidified chamber at 37°C for 60 minutes.
-
Detection: For fluorescently labeled dUTPs, the signal can be directly visualized using a fluorescence microscope. For biotin-labeled dUTPs, a secondary detection step with streptavidin-HRP and a suitable substrate (like DAB) is required for visualization under a light microscope.
-
Counterstaining: Nuclei are often counterstained with DAPI or Hoechst to visualize the total number of cells.
-
Quantification: The percentage of TUNEL-positive cells is determined by counting the number of stained nuclei relative to the total number of nuclei in several random fields.
Caspase Activity Assay
This colorimetric or fluorometric assay measures the activity of key executioner caspases, such as caspase-3 and caspase-9.
-
Cell Lysis: Cells are harvested and lysed using a specific lysis buffer provided in commercial kits.
-
Reaction Setup: The cell lysate is incubated with a caspase-specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., AFC).
-
Measurement: Upon cleavage of the substrate by the active caspase, the chromophore or fluorophore is released. The signal is then measured using a spectrophotometer or a fluorometer at the appropriate wavelength (e.g., 405 nm for pNA).
-
Data Analysis: The fold-increase in caspase activity is calculated by comparing the readings from the treated samples to those of the untreated or vehicle-treated controls.
Western Blotting for Bcl-2 Family Proteins
This technique is used to quantify the expression levels of pro- and anti-apoptotic proteins.
-
Protein Extraction: Total protein is extracted from treated and control cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Bcl-2, Bax, Bad, or other Bcl-2 family members. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected on X-ray film or with a digital imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control, such as β-actin or GAPDH. The ratio of anti-apoptotic to pro-apoptotic proteins (e.g., Bcl-2/Bax) can then be calculated.
Conclusion
Human PTHrP-(1-36) demonstrates significant anti-apoptotic effects, primarily through the activation of the PTH1R and the subsequent cAMP/PKA and PI3-K/Akt signaling pathways. These pathways converge on the regulation of the Bcl-2 family of proteins, tipping the balance towards cell survival. While direct quantitative comparisons with a broad range of other anti-apoptotic agents are still needed to fully delineate its relative potency, the available evidence strongly supports its role as a cytoprotective factor. The experimental protocols provided in this guide offer a robust framework for researchers to further validate and explore the therapeutic potential of Human PTHrP-(1-36) in various models of apoptosis-related diseases.
References
Unlocking Anabolic Potential: A Comparative Guide to PTHrP-(1-36) In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of human Parathyroid Hormone-Related Protein (PTHrP)-(1-36) and its analogs with the established bone anabolic agent, Parathyroid Hormone (PTH)-(1-34) (Teriparatide). The following data, protocols, and pathway visualizations are intended to support research and development efforts in the field of osteoporosis and bone metabolism.
Quantitative Performance Analysis
The therapeutic efficacy of PTHrP-(1-36) and its analogs stems from their ability to stimulate bone formation, often with a more favorable profile regarding bone resorption and serum calcium levels compared to PTH-(1-34). The data presented below summarizes key findings from clinical and preclinical studies.
Bone Mineral Density (BMD) Changes
Intermittent administration of both PTHrP-(1-36) and PTH-(1-34) analogs leads to significant increases in bone mineral density. However, studies suggest that PTHrP analogs may offer advantages, particularly at cortical bone sites.
Table 1: Comparative Changes in Bone Mineral Density (BMD) in Postmenopausal Women with Osteoporosis
| Therapeutic Agent | Study | Duration | Lumbar Spine BMD Increase | Total Hip BMD Increase | Femoral Neck BMD Increase |
| PTHrP-(1-36) | PrOP Study[1] | 3 Months | Equivalent to PTH(1-34) | Increased | - |
| PTH-(1-34) (Teriparatide) | PrOP Study[1] | 3 Months | Equivalent to PTHrP(1-36) | - | - |
| Abaloparatide (PTHrP Analog) | ACTIVE Trial[2][3] | 18 Months | 11.2% | 4.2% | - |
| PTH-(1-34) (Teriparatide) | ACTIVE Trial[2][3] | 18 Months | 10.5% | 3.3% | - |
| Abaloparatide (PTHrP Analog) | Meta-analysis | 24 Weeks | - | 1.46 (WMD) vs Teriparatide | 1.58 (WMD) vs Teriparatide |
| PTH-(1-34) (Teriparatide) | Meta-analysis | 24 Weeks | - | - | - |
WMD: Weighted Mean Difference
Bone Turnover Markers
PTHrP-(1-36) and its analogs have demonstrated a distinct effect on bone turnover markers, suggesting a greater "anabolic window" where bone formation is favored over resorption.
Table 2: Comparative Effects on Bone Turnover Markers
| Therapeutic Agent | Study | Bone Formation Marker (s-PINP) | Bone Resorption Marker (s-CTX) | Key Observation |
| PTHrP-(1-36) | PrOP Study[1] | 46% & 87% increase (400 & 600 µg doses) | 30% increase | Less pronounced increase in both formation and resorption markers compared to PTH-(1-34)[1]. |
| PTH-(1-34) (Teriparatide) | PrOP Study[1] | 171% increase | 92% increase | Greater stimulation of both bone formation and resorption[1]. |
| Abaloparatide (PTHrP Analog) | ACTIVE Trial[4][5] | Strong correlation with 18-month lumbar spine BMD change (r=0.561) | Similar uncoupling index to teriparatide | Early changes in s-PINP are a strong predictor of BMD response[4][5]. |
| PTH-(1-34) (Teriparatide) | ACTIVE Trial[4][5] | Weaker correlation with 18-month lumbar spine BMD change (r=0.198) | Similar uncoupling index to abaloparatide |
Serum Calcium Levels
A significant advantage of PTHrP-(1-36) and its analogs is a lower propensity to induce hypercalcemia, a common side effect of PTH-(1-34) therapy.
Table 3: Comparative Effects on Serum Calcium
| Therapeutic Agent | Study/Observation | Incidence of Hypercalcemia |
| PTHrP-(1-36) | PrOP Study[1] | Associated with mild transient hypercalcemia at higher doses. |
| PTH-(1-34) (Teriparatide) | PrOP Study[1] | Not associated with hypercalcemia in this study. |
| Abaloparatide (PTHrP Analog) | Meta-analysis | 51% lower incidence compared to Teriparatide. |
| PTH-(1-34) (Teriparatide) | Meta-analysis | Higher incidence compared to Abaloparatide. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the in vivo assessment of PTHrP-(1-36) and its alternatives.
Human Clinical Trial: Subcutaneous Administration in Postmenopausal Women
-
Objective: To compare the effects of daily subcutaneous injections of PTHrP-(1-36) and PTH-(1-34) on bone turnover markers and bone mineral density.
-
Study Design: A 3-month randomized, prospective study[6].
-
Participants: Postmenopausal women with osteoporosis[6].
-
Intervention:
-
Primary Outcome Measures: Changes in serum levels of procollagen (B1174764) type I N-terminal propeptide (PINP) and C-terminal telopeptide of type I collagen (CTX)[1].
-
Secondary Outcome Measures: Changes in bone mineral density (BMD) at the lumbar spine and hip, and safety parameters including serum calcium levels[1].
Preclinical Animal Model: Ovariectomized (OVX) Mouse
-
Objective: To evaluate the bone anabolic effects of PTHrP-(1-36) in a model of estrogen-deficient osteoporosis.
-
Animal Model: Ovariectomized (OVX) mice, which mimic postmenopausal bone loss[7].
-
Intervention: Daily subcutaneous injections of PTHrP-(1-36) at a dose of 80 µg/kg/day, administered 5 days a week for 4 or 8 weeks[7].
-
Outcome Measures:
Signaling Pathways and Mechanisms of Action
The differential effects of PTHrP-(1-36) and PTH-(1-34) can be attributed to their distinct interactions with the PTH/PTHrP receptor (PTH1R) and subsequent downstream signaling cascades.
Both PTHrP-(1-36) and PTH-(1-34) bind to the same G protein-coupled receptor, PTH1R, primarily activating the Gsα subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP)[8]. This increase in intracellular cAMP activates Protein Kinase A (PKA), a key mediator of the anabolic effects on bone.
Caption: General signaling pathway of PTHrP-(1-36) and PTH-(1-34) via the PTH1R.
A key distinction lies in the conformation of the PTH1R. PTH-(1-34) binds to both a transient (RG) and a sustained (R0) signaling conformation of the receptor, leading to a more prolonged cAMP signal. In contrast, PTHrP-(1-36) and its analog abaloparatide preferentially bind to the RG conformation, resulting in a more transient cAMP signal. This difference is thought to contribute to the reduced bone resorption and lower risk of hypercalcemia associated with PTHrP-based therapies.
Caption: Differential receptor binding and signaling of PTH-(1-34) vs. PTHrP-(1-36).
Experimental Workflow
The in vivo validation of a therapeutic agent like PTHrP-(1-36) follows a structured workflow from preclinical models to human clinical trials.
Caption: In vivo validation workflow for a novel therapeutic agent.
References
- 1. A Comparison of Parathyroid Hormone-related Protein (1–36) and Parathyroid Hormone (1–34) on Markers of Bone Turnover and Bone Density in Postmenopausal Women: The PrOP Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bone mineral density response rates are greater in patients treated with abaloparatide compared with those treated with placebo or teriparatide: Results from the ACTIVE phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Bone turnover markers to explain changes in lumbar spine BMD with abaloparatide and teriparatide: results from ACTIVE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Comparison of the skeletal effects induced by daily administration of PTHrP (1-36) and PTHrP (107-139) to ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PTH/PTHrP Receptor Signaling, Allostery, and Structures - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dual Role of Human PTHrP-(1-36) in Cancer: A Comparative Analysis Across Diverse Cell Lines
For Immediate Release
A comprehensive comparative analysis of Human Parathyroid Hormone-related Protein (PTHrP)-(1-36) reveals its multifaceted and often contradictory roles in the proliferation, survival, and apoptosis of various cancer cell lines. This guide synthesizes experimental data from multiple studies to provide researchers, scientists, and drug development professionals with a clear, objective comparison of PTHrP-(1-36)'s effects on renal, prostate, colon, breast, and medulloblastoma cancer cells. The findings underscore the context-dependent nature of PTHrP-(1-36) signaling, highlighting its potential as both a therapeutic target and a complex modulator of tumor progression.
Quantitative Comparison of PTHrP-(1-36) Effects on Cancer Cell Lines
The impact of PTHrP-(1-36) on cancer cell viability is markedly different across various cancer types. The following table summarizes the key quantitative findings from multiple studies.
| Cancer Type | Cell Line(s) | Key Effects of PTHrP-(1-36) | Observed Outcomes | Citations |
| Renal Cell Carcinoma | Caki-1, 786-0, UOK-126, UOK-128, SKRC-1 | Pro-survival, Anti-apoptotic | Endogenous PTHrP is essential for the in vitro survival and growth of clear cell renal carcinoma lines. Neutralizing antibodies against PTHrP or antagonism of its receptor (PTH1R) leads to apoptosis and significant tumor regression in vivo. Exogenous PTHrP-(1-36) did not further increase cell growth, suggesting that these cell lines may secrete PTHrP at levels that are already maximally effective. | [1][2] |
| Prostate Cancer | PC-3, C4-2 | Pro-survival, Anti-apoptotic (Intracrine) | PTHrP protects prostate cancer cells from doxorubicin-induced apoptosis and promotes anchorage-independent growth through an intracrine pathway. This effect is mediated by the activation of the PI3K/Akt signaling pathway. Conversely, autocrine/paracrine PTHrP action can increase apoptosis in C4-2 cells, highlighting a dual role. | [3][4] |
| Colon Cancer | LoVo, Caco-2, HCT116 | Pro-survival, Pro-migration, Pro-invasion | PTHrP increases the survival, migration, and invasion of colon cancer cells. These effects are associated with the activation of Akt and the upregulation of integrin α6β4. PTHrP also promotes anchorage-independent growth and enhances xenograft growth in animal models. | [2][5][6] |
| Breast Cancer | MDA-MB-231, MCF-7 | Pro-proliferative, Pro-survival | PTHrP expression is critical for the growth and survival of MDA-MB-231 breast cancer cells. Knockdown of PTHrP leads to decreased tumor growth, cell cycle arrest at G1, and increased apoptosis. In MCF-7 cells, PTHrP has been shown to have complex, opposing effects, with some studies suggesting it can restrain proliferation via an intracrine pathway while promoting growth through an autocrine/paracrine mechanism. | [7][8] |
| Medulloblastoma | DAOY, D283 | Pro-proliferative, Anti-apoptotic | PTHrP and its receptor, PTHR-1, are expressed in medulloblastoma. Treatment with antisense oligonucleotides against PTHrP decreases cell proliferation and increases apoptosis. The addition of exogenous PTHrP-(1-37) can prevent these effects, suggesting that PTHrP acts as a growth and survival factor in these tumors. | [1][9] |
Key Signaling Pathways Modulated by PTHrP-(1-36) in Cancer Cells
The diverse effects of PTHrP-(1-36) are mediated by distinct signaling pathways, which can vary depending on the cancer cell type and the mode of PTHrP action (autocrine/paracrine vs. intracrine).
Classical PTH1R-Mediated Signaling
In many cancer cells, PTHrP-(1-36) binds to the Parathyroid Hormone 1 Receptor (PTH1R), a G protein-coupled receptor. This interaction typically activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, influencing gene expression and cellular processes like proliferation and survival.
PI3K/Akt Survival Pathway
In prostate and colon cancer cells, a critical pro-survival mechanism involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2][3] PTHrP can upregulate the expression of integrin α6β4, which in turn activates PI3K. Activated PI3K leads to the phosphorylation and activation of Akt, a key kinase that promotes cell survival by inhibiting pro-apoptotic proteins and activating transcription factors like NF-κB.
Detailed Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Human PTHrP-(1-36) or a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.
Protocol:
-
Sample Preparation: Grow cells on coverslips or in chamber slides. After treatment with PTHrP-(1-36) or an apoptosis-inducing agent, fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.
-
Equilibration: Wash the cells and incubate with an equilibration buffer for 10 minutes.
-
TdT Reaction: Add the TdT reaction mix, containing TdT enzyme and labeled dUTPs, and incubate for 60 minutes at 37°C in a humidified chamber.
-
Staining and Visualization: Stop the reaction and wash the cells. If using a fluorescent label, counterstain the nuclei with DAPI and visualize using a fluorescence microscope.
Analysis of Signaling Proteins: Western Blotting
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, total Akt, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The comparative analysis of Human PTHrP-(1-36) across different cancer cell lines reveals a complex and context-dependent signaling molecule. While it acts as a potent pro-survival and anti-apoptotic factor in renal, prostate, and colon cancers, primarily through the PI3K/Akt pathway, its role in breast cancer and medulloblastoma is more nuanced, influencing proliferation through both classical PTH1R signaling and other mechanisms. This guide provides a foundational resource for researchers aiming to further elucidate the role of PTHrP in cancer and explore its potential as a therapeutic target. The provided experimental protocols offer a starting point for the validation and extension of these important findings.
References
- 1. clyte.tech [clyte.tech]
- 2. broadpharm.com [broadpharm.com]
- 3. researchhub.com [researchhub.com]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. mbl.edu [mbl.edu]
- 6. demeditec.com [demeditec.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
Validating the Purity of Commercially Available Human PTHrP-(1-36): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available synthetic Human Parathyroid Hormone-Related Protein (PTHrP)-(1-36). The purity of this peptide is critical for reliable and reproducible experimental outcomes in research and drug development. This document outlines the common methods for purity validation, presents a comparison of products from different suppliers, and provides detailed experimental protocols and visual workflows to aid in the critical assessment of this reagent.
Commercial Human PTHrP-(1-36) Purity Comparison
Ensuring the high purity of synthetic peptides is a foundational step for any scientific study. Impurities, which can include truncated sequences, deletion sequences, or incompletely deprotected peptides, can significantly impact experimental results. Below is a summary of the advertised purity levels for Human PTHrP-(1-36) from various commercial suppliers. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate and up-to-date information.
| Supplier | Catalog Number | Advertised Purity (%) | Analytical Method |
| Supplier A | 319158 | 97.75 | HPLC[1][2] |
| Supplier B | HY-106288 | 99.05 | HPLC[3][4] |
| Supplier C | Not specified | ≥ 98 | SDS-PAGE & HPLC[5] |
Experimental Protocols for Purity Validation
Accurate determination of peptide purity relies on a combination of analytical techniques. The following are detailed methodologies for the three most common and critical experiments for validating the purity of synthetic peptides like Human PTHrP-(1-36).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for assessing the purity of synthetic peptides by separating the target peptide from its impurities based on hydrophobicity.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Injection Volume: 20 µL.
-
Data Analysis: Peptide purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight with high accuracy.
Protocol:
-
Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Sample Preparation: The peptide sample is typically diluted in an appropriate solvent (e.g., 50% acetonitrile with 0.1% formic acid for ESI-MS). For MALDI-MS, the peptide is co-crystallized with a suitable matrix on a target plate.
-
Analysis: The instrument is calibrated using a standard of known molecular weight. The sample is then introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the peptide is measured.
-
Data Analysis: The experimentally determined molecular weight is compared to the theoretical molecular weight of Human PTHrP-(1-36) (approximately 4259.8 g/mol ).[1]
Amino Acid Analysis (AAA)
Amino acid analysis is a quantitative method used to determine the total peptide content and to confirm the amino acid composition of the synthetic peptide.
Protocol:
-
Hydrolysis:
-
Accurately weigh a small amount of the peptide (approximately 100-500 µg).
-
Place the peptide in a hydrolysis tube and add 6 M hydrochloric acid (HCl).
-
Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bonds.
-
-
Derivatization: After hydrolysis, the acid is evaporated, and the amino acid residues are derivatized to make them detectable. A common derivatizing agent is phenylisothiocyanate (PITC).
-
Chromatography: The derivatized amino acids are separated and quantified using RP-HPLC with UV detection.
-
Data Analysis: The molar ratios of the individual amino acids are calculated and compared to the theoretical amino acid composition of Human PTHrP-(1-36). The total peptide content can be determined by comparing the total amount of recovered amino acids to the initial weight of the peptide.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in purity validation and the biological context of Human PTHrP-(1-36), the following diagrams have been generated.
Human PTHrP-(1-36) exerts its biological effects primarily through the Parathyroid Hormone 1 Receptor (PTH1R), a G protein-coupled receptor.[6] Activation of PTH1R initiates downstream signaling cascades that play crucial roles in calcium homeostasis and bone metabolism.[7][8]
References
- 1. Human PTHrP-(1-36) peptide [novoprolabs.com]
- 2. novoprolabs.com [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Human PTHrP Recombinant Protein (100-09-50UG) [thermofisher.com]
- 6. Parathyroid hormone-related protein and its receptors: nuclear functions and roles in the renal and cardiovascular systems, the placental trophoblasts and the pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parathyroid hormone related peptide (PTHrP): a mini-review - MedCrave online [medcraveonline.com]
- 8. mdpi.com [mdpi.com]
Side-by-side comparison of Human PTHrP-(1-36) and bisphosphonates on bone resorption
For researchers, scientists, and drug development professionals, understanding the nuanced differences between anabolic and anti-resorptive agents is critical in the pursuit of novel therapeutics for bone disorders. This guide provides a side-by-side comparison of Human Parathyroid Hormone-Related Peptide (PTHrP)-(1-36) and bisphosphonates, focusing on their divergent mechanisms and effects on bone resorption, supported by experimental data.
Human PTHrP-(1-36) and bisphosphonates represent two distinct classes of drugs that modulate bone remodeling, a dynamic process of bone formation and resorption. While both are utilized in the management of bone diseases, their fundamental mechanisms of action are opposing. PTHrP-(1-36) is an anabolic agent that primarily stimulates bone formation and can uncouple this process from bone resorption.[1] In contrast, bisphosphonates are potent anti-resorptive agents that inhibit osteoclast activity, thereby reducing bone resorption.
Mechanism of Action: A Tale of Two Pathways
Human PTHrP-(1-36) exerts its effects by binding to the PTH/PTHrP receptor (PTH1R) on osteoblasts. Intermittent administration of PTHrP-(1-36) leads to a signaling cascade that promotes osteoblast differentiation and survival, ultimately increasing bone formation.[2] Interestingly, some studies suggest that at clinically relevant doses for treating osteoporosis, PTHrP-(1-36) does not significantly activate markers of bone resorption, positioning it as a potentially "pure anabolic" agent.[2]
Bisphosphonates, on the other hand, have a high affinity for hydroxyapatite (B223615) in the bone mineral.[3] They are taken up by osteoclasts during bone resorption. Nitrogen-containing bisphosphonates, such as alendronate and zoledronic acid, disrupt the mevalonate (B85504) pathway within osteoclasts. This interference prevents the synthesis of essential lipids required for the post-translational modification of small GTPases, which are crucial for osteoclast function and survival. This disruption of key cellular processes ultimately leads to osteoclast apoptosis and a potent inhibition of bone resorption.[4][5]
Quantitative Comparison of Effects on Bone Resorption
The following tables summarize preclinical and clinical data on the effects of Human PTHrP-(1-36) and various bisphosphonates on key markers of bone resorption. It is important to note that direct head-to-head preclinical studies are limited; therefore, this comparison is synthesized from separate studies.
Table 1: In Vitro Effects on Osteoclast Activity
| Parameter | Human PTHrP-(1-36) | Alendronate | Risedronate |
| Osteoclast Number | No significant direct effect reported in preclinical studies. | Profoundly decreased at 10⁻⁵ M.[6] No marked effect at 10⁻⁷ M.[6] | Reduced at doses tenfold higher than those that inhibit resorption.[4] |
| Bone Resorption (Pit Area) | Not a primary mechanism of action; does not directly inhibit osteoclast resorptive activity. | Inhibited at concentrations ≤10⁻⁷ M.[6] | Inhibited at doses tenfold lower than those reducing osteoclast number.[4] |
| Osteoclast Apoptosis | Not a primary mechanism of action. | Induced.[4] | Induced.[4] |
Table 2: In Vivo Effects on Bone Turnover Markers and Bone Mineral Density (BMD) in Ovariectomized (OVX) Mice
| Parameter | Human PTHrP-(1-36) (80 µg/kg/day) | Zoledronic Acid (0.06 mg/kg) | Ibandronate (100 µm/kg weekly) |
| Serum CTX (Bone Resorption Marker) | No significant change reported in one study.[7] Another study reported a dramatic decrease with PTHrP (107-139).[8][9][10] | Significantly decreased.[5][11] | Not explicitly reported, but bisphosphonates generally decrease CTX. |
| Serum P1NP (Bone Formation Marker) | Exerts anabolic actions, increasing bone formation markers.[8][9][10] | Decreased.[5] | Not explicitly reported, but bisphosphonates generally decrease P1NP. |
| Trabecular Bone Volume/Total Volume (BV/TV) | Exerts anabolic actions, increasing bone histology parameters.[8][9][10] | Increased (prevented bone loss).[11] | Elevated.[12] |
| Bone Mineral Density (BMD) | No significant change at 80 µg/kg/day in one study.[7][13] | Increased.[5] | Not explicitly reported, but bisphosphonates generally increase BMD. |
Signaling Pathways
The signaling pathways of Human PTHrP-(1-36) and bisphosphonates are fundamentally different, reflecting their distinct cellular targets and mechanisms of action.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Parathyroid Hormone and Parathyroid Hormone-related Protein Analogs as Therapies for Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of bone resorption by alendronate and risedronate does not require osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo effects of zoledronic acid on senescence and senescence-associated secretory phenotype markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human osteoclast formation and activity in vitro: effects of alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abaloparatide at the same dose has the same effects on bone as PTH (1-34) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the skeletal effects induced by daily administration of PTHrP (1-36) and PTHrP (107-139) to ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the skeletal effects induced by daily administration of PTHrP (1–36) and PTHrP (107–139) to ovariectomized mice (2012) | Luis F de Castro | 70 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Ovariectomy Stimulates and Bisphosphonates Inhibit Intracortical Remodeling in the Mouse Mandible - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term bisphosphonate treatment coupled with ovariectomy in mice provokes deleterious effects on femoral neck fracture pattern and modifies tibial shape - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
Human PTHrP-(1-36): A Comparative Analysis of Receptor Binding to PTH1R and Other Potential Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding characteristics of human parathyroid hormone-related protein (1-36) (PTHrP-(1-36)) to its primary receptor, the parathyroid hormone 1 receptor (PTH1R), versus other potential receptors. The information is supported by experimental data to aid in research and drug development endeavors.
Overview of PTHrP-(1-36) and its Primary Receptor
Human PTHrP-(1-36) is the N-terminal fragment of a protein that shares structural homology with parathyroid hormone (PTH) in its initial 13 amino acids.[1] This shared sequence allows both PTHrP-(1-36) and PTH-(1-34) to bind to and activate the same primary receptor, PTH1R.[1][2] PTH1R is a class B G protein-coupled receptor (GPCR) crucial for regulating calcium homeostasis and bone metabolism.[3][4] The interaction between these ligands and PTH1R is complex, involving a two-site binding model where the C-terminal region of the peptide primarily docks with the N-terminal extracellular domain of the receptor, facilitating the interaction of the N-terminal portion of the peptide with the receptor's transmembrane and extracellular loop regions to initiate signaling.[5][6]
Upon binding, PTHrP-(1-36) activates multiple downstream signaling pathways through PTH1R, including the Gαs-adenylyl cyclase-cAMP-protein kinase A (PKA) pathway and the Gαq-phospholipase C (PLC)-protein kinase C (PKC) pathway.[3][5]
Comparative Binding Affinities: PTH1R vs. Other Receptors
While PTH1R is the well-characterized, high-affinity receptor for PTHrP-(1-36), some evidence suggests the existence of other receptors in specific tissues.[1] For instance, in keratinocytes and certain squamous carcinoma cell lines, N-terminal PTHrP fragments have been shown to elicit an increase in intracellular free calcium without a corresponding rise in cAMP, a signaling signature that differs from the classical PTH1R activation profile.[1] However, these alternative receptors have not yet been conclusively identified.[1]
The binding affinity of PTHrP-(1-36) for PTH1R is potent, with pharmacological evaluations showing nearly identical potency to PTH-(1-34) in most in vitro assay systems.[1] Both peptides compete equally for binding to PTH1R.[3]
Recent studies have revealed that PTH1R can exist in at least two distinct conformations: a G protein-uncoupled state (R0) and a G protein-coupled state (RG).[7][8] Interestingly, PTHrP-(1-36) shows a preferential binding to the RG conformation, which is associated with more transient cAMP signaling.[5][8] In contrast, PTH-(1-34) binds with a higher affinity to the R0 conformation, leading to a more sustained signaling response.[8]
Quantitative Binding Data
The following table summarizes the binding affinities of human PTHrP-(1-36) and related peptides for PTH1R.
| Ligand | Receptor/Cell Line | Assay Type | Radioligand | IC50 (nM) | Reference |
| PTHrP-(1-36) | HKrk-B7 cells (expressing PTH1R) | Competitive Binding | 125I-labeled rPTH-(1-34) | ~210 | [9] |
| PTHrP-(1-34) | AP-1 cells (transfected with rat PTH1R) | Competitive Binding | 125I-Tyr36]PTHRP-(1–36)-NH2 | ~2-8 | [10] |
| PTH-(1-34) | AP-1 cells (transfected with rat PTH1R) | Competitive Binding | 125I-Tyr36]PTHRP-(1–36)-NH2 | ~2-8 | [10] |
Key Experimental Methodologies
Radioligand Receptor Binding Assay
This technique is employed to determine the binding affinity of a ligand for its receptor.
Objective: To quantify the binding of PTHrP-(1-36) to PTH1R.
Protocol:
-
Cell Culture: Cells stably expressing PTH1R (e.g., HKrk-B7 or transiently transfected AP-1 cells) are cultured to confluence in 24-well plates.[10][11]
-
Incubation: Each well is incubated with a constant concentration of a radiolabeled ligand, such as mono-iodinated 125I-labeled [Tyr36] PTHrP-(1–36), and varying concentrations of the unlabeled competitor ligand (e.g., nonradioactive PTHrP-(1-36)).[11]
-
Binding: The incubation is carried out for a set period (e.g., 2 hours) at a specific temperature (e.g., 4°C) with gentle agitation to allow the binding to reach equilibrium.[11]
-
Washing: Unbound peptides are removed by washing the cell monolayer with a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS).[11]
-
Cell Lysis: The cells are lysed using a lysis buffer (e.g., 0.5 M NaOH) to release the bound radioligand.[11]
-
Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.[11]
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be calculated.
cAMP Accumulation Assay
This assay measures the activation of the Gαs signaling pathway.
Objective: To determine the functional consequence of PTHrP-(1-36) binding to PTH1R by measuring the production of cyclic AMP (cAMP).
Protocol:
-
Cell Seeding: Cells expressing PTH1R are seeded in multi-well plates.
-
Pre-incubation: Cells are typically pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Ligand Stimulation: Cells are stimulated with varying concentrations of PTHrP-(1-36) for a defined period.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are quantified using methods such as enzyme-linked immunosorbent assay (ELISA)-based enzyme complementation or fluorescence resonance energy transfer (FRET)-based biosensors.[4]
-
Data Analysis: Dose-response curves are generated to determine the EC50 (the concentration of ligand that produces 50% of the maximal response).
Visualizations: Signaling Pathways and Experimental Workflows
Caption: PTH1R signaling pathways activated by PTHrP-(1-36).
Caption: Workflow for a competitive radioligand binding assay.
Caption: Ligand preference for PTH1R conformational states.
References
- 1. Parathyroid hormone-related protein and its receptors: nuclear functions and roles in the renal and cardiovascular systems, the placental trophoblasts and the pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. mdpi.com [mdpi.com]
- 6. Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Altered Selectivity of Parathyroid Hormone (PTH) and PTH-Related Protein (PTHrP) for Distinct Conformations of the PTH/PTHrP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. academic.oup.com [academic.oup.com]
- 10. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 11. aacrjournals.org [aacrjournals.org]
Replicating Published Findings on Human PTHrP-(1-36) Effects: A Comparative Guide
This guide provides a comprehensive comparison of the effects of human Parathyroid Hormone-related Protein (PTHrP)-(1-36) with other alternatives, supported by experimental data from published literature. It is intended for researchers, scientists, and drug development professionals working in areas such as endocrinology, oncology, and regenerative medicine.
Summary of PTHrP-(1-36) Biological Activities
Human PTHrP-(1-36) is a secreted peptide that plays a crucial role in various physiological and pathological processes. It is structurally homologous to Parathyroid Hormone (PTH) and exerts its effects primarily through the PTH/PTHrP receptor (PTH1R).[1][2] Key biological activities of PTHrP-(1-36) include regulation of cell proliferation and function, mineral homeostasis, and bone metabolism.
One of the notable effects of PTHrP-(1-36) is its ability to enhance pancreatic β-cell function and proliferation.[3][4] Studies have shown that it can increase insulin (B600854) secretion and β-cell mass, suggesting its potential as a therapeutic agent for diabetes.[3][4] In bone, intermittent administration of PTHrP-(1-36) has been shown to have an anabolic effect, increasing bone mineral density, while continuous exposure can lead to bone resorption.[5][6][7] Furthermore, PTHrP-(1-36) is implicated in humoral hypercalcemia of malignancy (HHM) and has been studied for its role in cancer cell growth and survival.[8][9]
Comparative Data on PTHrP-(1-36) Effects
The following tables summarize quantitative data from various studies, comparing the effects of PTHrP-(1-36) alone or in comparison with other agents.
In Vitro Effects on Cell Proliferation and Function
| Cell Type | Agent | Concentration | Effect | Reference |
| Human β-cells | PTHrP-(1-36) | 100 nM | ~3-fold increase in proliferation | [4] |
| Human Islets | PTHrP-(1-36) | 100 nM | Enhanced glucose-stimulated insulin secretion (GSIS) | [4] |
| Human Epidermal Keratinocytes | PTHrP-(1-36) | EC50: 0.05 nM | Increased intracellular calcium | [3] |
| UMR 106 (Rat Osteosarcoma) | PTHrP-(1-36) | EC50: 1 nM | Induced a rapid Ca2+ response | [3] |
| Hep G2 (Human Hepatoma) | PTHrP-(1-36) | 10 µM | Inhibited the increase in cell number caused by PTHrP-neutralizing antibodies | [9] |
In Vivo Effects on Bone Metabolism in Postmenopausal Women
| Treatment Group | Duration | Change in Lumbar Spine BMD | Change in Total Hip BMD | Change in Femoral Neck BMD | Incidence of Hypercalcemia | Reference |
| PTHrP-(1-36) 400 µg/d | 3 months | Significant increase | Significant increase | Significant increase | Mild, transient | [5] |
| PTHrP-(1-36) 600 µg/d | 3 months | Significant increase | Significant increase | Not significant | Required dose reduction | [5] |
| PTH-(1-34) 20 µg/d | 3 months | Significant increase | Not significant | Not significant | Not associated | [5] |
Comparison of PTHrP-(1-36) and PTH-(1-34) on Bone Turnover Markers in Postmenopausal Women
| Marker | Treatment Group | Day 15 Change from Baseline | Day 30 Change from Baseline | Day 90 Change from Baseline | Reference |
| PINP | PTHrP-(1-36) 400 µg/d | Significant increase | Significant increase | Significant increase | [5] |
| PINP | PTHrP-(1-36) 600 µg/d | Significant increase | Significant increase | Significant increase | [5] |
| PINP | PTH-(1-34) 20 µg/d | Significantly greater increase than both PTHrP-(1-36) groups at all time points | - | - | [5] |
| CTX | PTHrP-(1-36) 400 µg/d | No significant change | No significant change | Significant increase | [5] |
| CTX | PTHrP-(1-36) 600 µg/d | No significant change | No significant change | Significant increase | [5] |
| CTX | PTH-(1-34) 20 µg/d | No significant change | Significant increase | Three-fold greater increase than both PTHrP-(1-36) groups | [5] |
Experimental Protocols
Human Islet Culture and Proliferation Assay
-
Cell Source: Human islets were obtained from deceased organ donors.
-
Culture Conditions: Islets were cultured in CMRL-1066 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: Islets were treated with 100 nM human PTHrP-(1-36) for 24 hours.
-
Proliferation Assessment: β-cell proliferation was measured by BrdU labeling and subsequent immunohistochemical analysis for insulin and BrdU co-localization.[4]
Subcutaneous Administration of PTHrP-(1-36) in Humans
-
Study Population: Healthy normal volunteers or postmenopausal women with low bone density.[1][5]
-
Dosage and Administration: PTHrP-(1-36) was administered subcutaneously at doses ranging from 0.82 to 3.28 µg/kg in dose-finding studies, and at fixed doses of 400 or 600 µ g/day in clinical trials.[1][5]
-
Measurements: Blood and urine samples were collected at various time points to measure circulating PTHrP-(1-36) levels, serum and urine minerals (calcium, phosphorus), bone turnover markers (PINP, CTX), and other relevant hormones like 1,25-dihydroxyvitamin D.[1][5] Bone mineral density was assessed using dual-energy X-ray absorptiometry (DEXA).[5]
In Vitro Cell Viability Assay
-
Cell Line: HL-1 cardiomyocytes.
-
Treatment: Cells were treated with PTHrP-(1-36) at concentrations of 10 nM and 100 nM.
-
Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
Signaling Pathways and Experimental Workflows
PTHrP-(1-36) Signaling Pathway
Human PTHrP-(1-36) binds to the PTH1R, a G protein-coupled receptor, which can activate multiple downstream signaling cascades.[2][11] The primary pathways involved are the adenylyl cyclase (AC)/protein kinase A (PKA) pathway and the phospholipase C (PLC)/protein kinase C (PKC) pathway.[2][12]
Caption: PTHrP-(1-36) signaling cascade via the PTH1R.
Experimental Workflow for Assessing PTHrP-(1-36) Effects on β-cell Proliferation
The following diagram illustrates a typical workflow for investigating the impact of PTHrP-(1-36) on pancreatic β-cell proliferation in vitro.
Caption: Workflow for β-cell proliferation assay.
Logical Relationship: PTHrP-(1-36) vs. PTH-(1-34) in Bone Remodeling
This diagram illustrates the differential effects of intermittent administration of PTHrP-(1-36) and PTH-(1-34) on bone formation and resorption, leading to a net anabolic effect.
Caption: Comparison of PTHrP-(1-36) and PTH-(1-34) on bone.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Parathyroid Hormone–Related Protein Enhances Human β-Cell Proliferation and Function With Associated Induction of Cyclin-Dependent Kinase 2 and Cyclin E Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Parathyroid Hormone-related Protein (1–36) and Parathyroid Hormone (1–34) on Markers of Bone Turnover and Bone Density in Postmenopausal Women: The PrOP Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 8. Parathyroid Hormone-Related Protein (PTHrP): A Key Regulator of Life/Death Decisions by Tumor Cells with Potential Clinical Applications [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. portlandpress.com [portlandpress.com]
Safety Operating Guide
A Guide to the Safe Disposal of Human PTHrP-(1-36)
For researchers, scientists, and drug development professionals, the proper management and disposal of synthetic peptides like Human Parathyroid Hormone-related Protein (PTHrP)-(1-36) are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to the biological activity of PTHrP-(1-36), all materials contaminated with this peptide should be handled and disposed of as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[1][2]
Immediate Safety and Handling
Before beginning any work with Human PTHrP-(1-36), it is essential to review the product's Safety Data Sheet (SDS) and be fully familiar with the appropriate safety protocols.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent accidental exposure.[1]
-
Gloves: Use chemical-resistant disposable gloves, such as nitrile gloves.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[1]
-
Lab Coat: A lab coat or protective gown should be worn to protect skin and clothing.[1]
-
Respiratory Protection: When handling lyophilized powder, which can easily become airborne, work in a fume hood or biosafety cabinet to prevent inhalation.[1]
Handling and Storage:
-
Designated Area: Handle the peptide in a designated, clean laboratory area.[1]
-
Storage: For long-term stability, store lyophilized Human PTHrP-(1-36) at -20°C or colder, away from bright light and moisture.[3] Before opening, allow the peptide to equilibrate to room temperature in a desiccator to prevent moisture absorption.[3] Reconstituted solutions should be stored under refrigeration for short-term use and in aliquots at -20°C or colder for long-term storage to avoid repeated freeze-thaw cycles.[1][4]
Disposal Procedures
The fundamental principle for the disposal of Human PTHrP-(1-36) is to treat all contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[1][5] Never dispose of peptides in the regular trash or pour solutions down the drain.[1][4]
Proper segregation of waste is crucial for safe and compliant disposal.[1]
| Waste Type | Description | Disposal Container | Labeling Requirements |
| Liquid Waste | Unused stock solutions, experimental buffers, and the initial rinse of any contaminated labware.[2] | A dedicated, leak-proof, and chemically compatible hazardous waste container.[2] | "Hazardous Waste," the full chemical name "Human PTHrP-(1-36)," and any other components of the solution.[2] |
| Solid Waste | Contaminated disposable labware (e.g., pipette tips, vials, gloves), and absorbent materials from spills.[2] | A designated, leak-proof hazardous waste container, often lined with a heavy-duty plastic bag.[2] | "Hazardous Waste" with a description of the contents (e.g., "Solid Waste Contaminated with Human PTHrP-(1-36)").[2] |
| Empty Peptide Vials | Original vials that contained the lyophilized peptide. | After thorough rinsing, the defaced vial may be disposed of as regular lab glass or plastic, pending institutional policy. The rinsate must be collected as liquid chemical waste.[5][6] | The original label should be defaced or removed before disposal of the rinsed container.[6] |
Experimental Protocols for Peptide Inactivation
While not always mandatory, inactivating peptide waste before disposal is a highly recommended practice to neutralize its biological activity.[2] The choice of method will depend on the nature of the waste and available laboratory facilities.
This method is effective for both liquid and solid waste and utilizes the strong oxidizing properties of sodium hypochlorite (B82951) (bleach) to degrade the peptide.[5]
Objective: To chemically degrade Human PTHrP-(1-36) in waste materials.
Materials:
-
10% Bleach solution (prepare fresh)
-
Appropriate waste container
-
Personal Protective Equipment (PPE)
Procedure for Liquid Waste:
-
Working in a chemical fume hood, add a 10% bleach solution to the liquid peptide waste.
-
Ensure a final bleach-to-waste ratio of at least 1:10.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete degradation.[5]
-
Dispose of the neutralized solution as hazardous chemical waste according to your institution's guidelines.[5]
Procedure for Solid Waste:
-
Collect all solid waste in a designated, leak-proof container.[5]
-
Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes.[5]
-
After the decontamination period, decant the bleach solution and manage it as liquid hazardous waste.[5]
-
Dispose of the decontaminated solid waste in the appropriate hazardous waste stream as directed by your institutional EHS.[5]
Autoclaving uses high-pressure steam to denature the peptide. This method is suitable for both liquid and solid waste.
Objective: To denature Human PTHrP-(1-36) in waste materials using heat and pressure.
Materials:
-
Validated Autoclave
-
Autoclavable waste bags or containers
Procedure:
-
Place the waste in a validated autoclave. For solid waste, a small amount of water can be added to facilitate steam penetration.[5]
-
Run the autoclave cycle at 121°C and 15 psi for a minimum of 30-60 minutes. Note that cycle times may need to be extended for larger loads.[5]
-
Once the cycle is complete and the waste has cooled, it can be disposed of as directed by your institution's EHS department.[5]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of Human PTHrP-(1-36).
Caption: Workflow for the proper disposal of Human PTHrP-(1-36).
References
Personal protective equipment for handling Human PTHrP-(1-36)
For researchers, scientists, and drug development professionals, ensuring laboratory safety and maintaining the integrity of research materials is paramount. This guide provides essential, immediate safety and logistical information for handling Human Parathyroid Hormone-related Protein (PTHrP)-(1-36), including operational and disposal plans.
Human PTHrP-(1-36) is a synthetic peptide used in research, including studies on humoral hypercalcemia of malignancy (HHM) and hyperparathyroidism.[1] While safety data sheets (SDS) indicate that Human PTHrP-(1-36) is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure the well-being of personnel and the integrity of experiments.[2]
Personal Protective Equipment (PPE) and Engineering Controls
Appropriate PPE serves as the primary barrier against accidental exposure and is non-negotiable when handling research chemicals.[3] The following table summarizes the recommended PPE for handling Human PTHrP-(1-36).
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles/Glasses | Should be worn to protect against accidental splashes, especially when reconstituting the lyophilized powder.[1][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are standard for preventing skin contact.[1][3] Gloves should be changed immediately if they become contaminated.[3] |
| Body Protection | Lab Coat | A standard lab coat should be worn over personal clothing to protect the skin and prevent contamination.[3][4] |
| Respiratory Protection | Fume Hood or Respirator | Recommended when handling the lyophilized powder to minimize the risk of inhalation, as fine powders can easily become airborne.[1][2][3] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of Human PTHrP-(1-36) and to ensure the safety of laboratory personnel.
Step-by-Step Handling Procedure
A systematic approach to handling ensures safety and reproducibility.
Caption: A stepwise workflow for the safe handling of Human PTHrP-(1-36).
Experimental Protocol for Reconstitution:
-
Equilibrate : Allow the vial of lyophilized Human PTHrP-(1-36) to come to room temperature before opening to prevent condensation.
-
Solvent Selection : The choice of solvent will depend on the experimental requirements. For many applications, sterile water or a buffer solution is appropriate.
-
Reconstitution : Slowly add the desired volume of solvent to the vial.
-
Mixing : Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking to prevent degradation.
Storage Recommendations
Proper storage is essential to maintain the stability and activity of the peptide.
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C or -80°C | Years | Store in a tightly sealed container, protected from light.[5] A desiccator can prevent moisture absorption.[6] |
| Reconstituted Solution | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][5] Protect from light.[1] |
Disposal Plan
Proper disposal of Human PTHrP-(1-36) and associated waste is crucial to protect personnel and the environment. All peptide waste should be treated as laboratory chemical waste.[5]
Step-by-Step Disposal Procedure
Caption: A logical flow for the compliant disposal of Human PTHrP-(1-36) waste.
Waste Stream Management:
| Waste Type | Disposal Container | Labeling Requirements | Disposal Protocol |
| Unused/Expired Peptide | Designated chemical waste container. | "Chemical Waste", "Human PTHrP-(1-36)", Date | Collect in a sealed container and dispose of according to your institution's Environmental Health and Safety (EHS) guidelines. |
| Contaminated Labware (vials, tips, etc.) | Designated chemical or biohazardous waste container. | "Chemical Waste" or "Biohazardous Waste", "Contaminated with Human PTHrP-(1-36)" | Collect in a labeled, leak-proof container. Follow institutional protocols for chemical or biohazardous waste. |
| Contaminated PPE (gloves, etc.) | Designated chemical or biohazardous waste container. | "Chemical Waste" or "Biohazardous Waste" | Place in a designated waste bag or container immediately after use. |
Emergency Procedures:
-
Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes.[3]
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[3]
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[3]
-
Spill : Contain the spill using absorbent material. Clean the area with an appropriate disinfectant. Dispose of contaminated materials as chemical waste.
By adhering to these safety and handling protocols, researchers can work with Human PTHrP-(1-36) safely and effectively, ensuring the integrity of their research and a secure laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's safety data sheet for the most comprehensive information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
